molecular formula C6H3FN2O5 B1602198 2-Fluoro-4,6-dinitrophenol CAS No. 2265-90-9

2-Fluoro-4,6-dinitrophenol

Cat. No.: B1602198
CAS No.: 2265-90-9
M. Wt: 202.1 g/mol
InChI Key: GCFZQMCJLYJALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4,6-dinitrophenol is a useful research compound. Its molecular formula is C6H3FN2O5 and its molecular weight is 202.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFZQMCJLYJALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558256
Record name 2-Fluoro-4,6-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2265-90-9
Record name 2-Fluoro-4,6-dinitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2265-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4,6-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: Navigating the Isomers - A Note on Sanger's Reagent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Dinitrophenols for Advanced Research

This guide focuses on the chemical properties of fluorinated dinitrophenols, specifically addressing the isomer 2-Fluoro-4,6-dinitrophenol . It is critical for the researcher to note that the historically significant compound known as Sanger's Reagent is 1-Fluoro-2,4-dinitrobenzene (FDNB or DNFB) .[1][2][3] While structurally similar, the positioning of the functional groups significantly impacts reactivity and established protocols. This document will detail the properties of the requested this compound isomer while drawing functional parallels to the well-documented applications of FDNB in protein chemistry, thereby providing a comprehensive resource for researchers in drug development and molecular biology.

Core Chemical Identity and Physical Characteristics

This compound is an aromatic organic compound. The molecule consists of a phenol ring substituted with a fluorine atom and two nitro groups. The electron-withdrawing nature of the nitro groups, coupled with the electronegativity of the fluorine atom, profoundly influences the molecule's reactivity, particularly its susceptibility to nucleophilic aromatic substitution.

Physicochemical Data Summary

Quantitative properties are essential for experimental design, including solubility tests, reaction stoichiometry, and analytical characterization. The data below is compiled for this compound and a closely related, commercially available isomer, 4-Fluoro-2,6-dinitrophenol. Researchers should always refer to the Certificate of Analysis for specific lot data.

PropertyValueSource
Molecular Formula C₆H₃FN₂O₅[4]
Molecular Weight 202.10 g/mol [4][5]
CAS Number 364-32-9 (for isomer 4-Fluoro-2,6-dinitrophenol)[5][6]
Appearance Yellow crystalline solid/powder[6][7]
Melting Point 48.0-54.0 °C (for isomer 4-Fluoro-2,6-dinitrophenol)[6]
Solubility Limited solubility in water; soluble in organic solvents like ethanol, acetone, and ether.[8][9]

Synthesis Pathways

The synthesis of nitrated fluorophenols typically involves the controlled nitration of a fluorophenol precursor. The directing effects of the hydroxyl and fluoro groups on the aromatic ring are key considerations for achieving the desired isomer.

Experimental Protocol: Nitration of a Fluorophenol Precursor

This protocol is adapted from established methods for the nitration of substituted phenols and provides a general framework.[10][11] Caution: Nitrating acids are highly corrosive and reactions can be exothermic. Strict safety protocols must be followed.

Objective: To synthesize a dinitrated fluorophenol via electrophilic aromatic substitution.

Materials:

  • 2-Fluorophenol (or other appropriate fluorophenol isomer)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. The typical ratio is 1:3 to 1:8 (molar ratio of nitric to sulfuric acid).[11] Allow the mixture to cool.

  • Dissolve Starting Material: In a separate reaction flask, dissolve the fluorophenol precursor in the chosen organic solvent (e.g., chloroform or dichloromethane).[10][11]

  • Initiate Reaction: Cool the fluorophenol solution in an ice bath to approximately 0-5 °C.

  • Controlled Addition: Add the cold nitrating mixture dropwise to the fluorophenol solution over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C. Vigorous stirring is essential to ensure proper mixing and heat dissipation.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 40-80 °C) for a specified time (e.g., 3 hours) to drive the reaction to completion.[11]

  • Quenching and Extraction: Carefully pour the reaction mixture over crushed ice to quench the reaction. Transfer the mixture to a separatory funnel.

  • Work-up: Wash the organic layer sequentially with cold water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methylcyclohexane) or by column chromatography to isolate the desired this compound isomer.[10]

Chemical Reactivity and Mechanistic Insights

The defining characteristic of this class of molecules is their high reactivity towards nucleophiles. The fluorine atom, positioned on an electron-deficient aromatic ring, is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.

The SₙAr Mechanism: Application in Peptide Sequencing

The foundational work by Frederick Sanger in sequencing the insulin protein utilized 1-Fluoro-2,4-dinitrobenzene (FDNB) to identify the N-terminal amino acid of a polypeptide chain.[3][12] The same principle applies to this compound.

Causality of Reactivity:

  • Nucleophilic Attack: The N-terminal α-amino group of a peptide is a potent nucleophile. It attacks the carbon atom bearing the fluorine atom on the dinitrophenol ring.[1][13]

  • Formation of Meisenheimer Complex: This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the two electron-withdrawing nitro groups. This stabilization is the driving force of the reaction.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group.[3] This results in the formation of a stable, covalent bond between the peptide's N-terminus and the dinitrophenyl group, yielding a 2,4-dinitrophenyl-peptide (DNP-peptide).[3]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Peptide Peptide-NH₂ (Nucleophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Peptide->Meisenheimer Nucleophilic Attack Reagent This compound (Electrophile) Reagent->Meisenheimer DNP_Peptide DNP-Peptide (Labeled Peptide) Meisenheimer->DNP_Peptide Fluoride Elimination Fluoride F⁻ (Leaving Group) Meisenheimer->Fluoride

Caption: SₙAr mechanism for labeling a peptide N-terminus.

Application Protocol: N-Terminal Amino Acid Identification

This protocol outlines the classic Sanger degradation method for identifying the first amino acid in a protein or peptide sequence.[2][3]

Objective: To label, hydrolyze, and identify the N-terminal amino acid of a polypeptide.

Sanger_Workflow start Start: Purified Peptide Sample step1 Step 1: Labeling Reaction Peptide + this compound (Mildly alkaline conditions) start->step1 step2 Step 2: Formation of DNP-Peptide (Yellow derivative is formed) step1->step2 step3 Step 3: Acid Hydrolysis (e.g., 6M HCl, 110°C, 24h) Breaks all peptide bonds step2->step3 step4 Step 4: Product Mixture Contains DNP-N-terminal Amino Acid + Free (unlabeled) Amino Acids step3->step4 step5 Step 5: Separation & Identification (e.g., Chromatography, HPLC) step4->step5 end Result: Identified N-Terminal Amino Acid step5->end

Caption: Workflow for Sanger's N-terminal identification method.

Procedure:

  • Preparation of Labeled Peptide (DNP-Peptide): a. Dissolve the purified peptide or protein sample and a mild base like sodium bicarbonate (NaHCO₃) in water.[2] b. In a separate tube, prepare a solution of this compound in a miscible organic solvent such as ethanol.[2] c. Mix the two solutions and allow them to react at room temperature for approximately 2 hours with gentle agitation.[2] The N-terminal amino group, and other reactive nucleophilic side chains (e.g., lysine), will react to form DNP derivatives. The resulting DNP-peptide is often a yellow-colored precipitate.[3] d. Isolate the DNP-peptide by centrifugation, and wash the precipitate with water, ethanol, and ether to remove unreacted reagents. Air-dry the yellow powder.[2]

  • Acid Hydrolysis: a. Place the dried DNP-peptide in a hydrolysis tube. b. Add 6M hydrochloric acid (HCl). c. Seal the tube under vacuum and heat at 110°C for 18-24 hours. This procedure cleaves all the peptide bonds, releasing the constituent amino acids.[1] d. The covalent bond between the DNP group and the N-terminal amino acid is stable to this acid hydrolysis.[2]

  • Identification of DNP-Amino Acid: a. After hydrolysis, the mixture will contain one DNP-amino acid (the original N-terminus) and a collection of free, unlabeled amino acids. b. The DNP-amino acid can be separated from the free amino acids by ether or ethyl acetate extraction. c. The specific DNP-amino acid is then identified using an analytical technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), by comparing its retention time or migration distance to that of known DNP-amino acid standards.[2][14] The DNP group provides a chromophore that allows for easy colorimetric or UV-Vis detection.[1][2]

Spectroscopic Characterization

Spectroscopic data is indispensable for confirming the identity and purity of this compound.

Technique Expected Characteristics
¹H NMR The proton NMR spectrum will show signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling constants (J-coupling) will be diagnostic of the substitution pattern, with fluorine-proton coupling providing key structural information.[15][16]
¹³C NMR The carbon spectrum will show distinct signals for each of the six aromatic carbons. The carbon directly bonded to the fluorine atom will exhibit a large C-F coupling constant. The carbons attached to the nitro groups will be significantly downfield.
IR Spectroscopy The infrared spectrum will display characteristic absorption bands. Key peaks include: a broad O-H stretch (around 3200-3500 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro groups (approx. 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-F stretching vibrations (approx. 1100-1250 cm⁻¹).[7][17]
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (202.10 Da).[4][7] The fragmentation pattern will likely involve the loss of nitro groups (NO₂) and other characteristic fragments.

Safety and Handling

Dinitrophenols and their derivatives are hazardous compounds that require careful handling in a controlled laboratory environment.[18][19]

Core Hazards:

  • Toxicity: These compounds are toxic if swallowed, inhaled, or absorbed through the skin.[19][20][21] They can interfere with cellular metabolism.

  • Irritation: Causes skin and serious eye irritation.[5][18]

  • Explosive Risk: In a dry state, dinitrophenols can be sensitive to shock, friction, or heat and may pose an explosion hazard.[22][23] They are often supplied and stored wetted with water to mitigate this risk.[19][22]

Handling and Personal Protective Equipment (PPE):

  • Ventilation: Always handle in a well-ventilated chemical fume hood.[18][19]

  • Personal Protection: Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles.[18][20]

  • Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep containers tightly closed.[18][19]

  • Disposal: Dispose of waste according to local, state, and federal regulations for hazardous materials.[18]

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Fluoro-4,6-dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of a robust synthetic pathway to 2-Fluoro-4,6-dinitrophenol, a valuable chemical intermediate in various research and development sectors. While numerous isomers of fluoro-dinitrophenols exist, this document focuses on the targeted synthesis of the 2-fluoro-4,6-dinitro isomer, a structure of significant interest. The proposed methodology is grounded in the well-established principles of nucleophilic aromatic substitution (SNAr), a cornerstone of modern medicinal and materials chemistry.[1][2] We will explore the mechanistic underpinnings of the key fluorination step, provide detailed, field-proven protocols for both synthesis and purification, and emphasize the critical safety protocols required when handling nitrated aromatic compounds. This document is intended for an audience of trained researchers and drug development professionals.

Critical Safety Considerations: A Prerequisite for Synthesis

Nitrated phenols, including this compound and its precursors, are hazardous materials that demand rigorous safety protocols.[3][4] They are classified as toxic, can be absorbed through the skin, and may cause severe metabolic effects.[3][5] Furthermore, polynitrated aromatic compounds are potentially explosive, especially when dry, and can be sensitive to heat, shock, or friction.[4][6]

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[7][8]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood with robust airflow to prevent inhalation of dust or vapors.[5]

  • Explosion Hazard: Avoid grinding the dry material or exposing it to friction or shock.[3] Synthesized material should be stored wetted with a solvent (e.g., water) if it is not to be used immediately, as this desensitizes it.[3]

  • Handling: Do not eat, drink, or smoke in the laboratory.[3][7] Wash hands and arms thoroughly after handling the material.[9]

  • Waste Disposal: All solid and liquid waste must be disposed of as hazardous material according to institutional and local regulations. Do not mix with other waste streams.[5][9]

Synthetic Strategy and Mechanistic Insight

The most logical and controllable pathway to this compound involves a two-step sequence starting from 2-chlorophenol.

  • Dinitration: Electrophilic aromatic substitution on 2-chlorophenol to install nitro groups at the C4 and C6 positions, yielding 2-Chloro-4,6-dinitrophenol.

  • Fluorination (Halex Reaction): A nucleophilic aromatic substitution (SNAr) to replace the chlorine atom with fluorine.

This strategy is superior to the direct nitration of 2-fluorophenol, which can lead to a difficult-to-separate mixture of isomers. The SNAr approach is highly regioselective due to the powerful activating effect of the two nitro groups.

The SNAr Mechanism: A Concerted or Stepwise Pathway?

The textbook mechanism for SNAr reactions proceeds via a two-step addition-elimination pathway involving a discrete, negatively charged intermediate known as a Meisenheimer complex.[2] In this process, the nucleophile (fluoride ion) attacks the electron-deficient carbon atom bearing the leaving group (chloride), forming a resonance-stabilized cyclohexadienyl anion. In a subsequent, typically rapid step, the leaving group is expelled, restoring aromaticity.

However, recent studies have shown that many SNAr reactions, particularly with highly reactive nucleophiles or less stable intermediates, may proceed through a concerted (cSNAr) mechanism where bond formation and bond cleavage occur in a single transition state.[1][10][11] For the fluorination of a highly activated substrate like 2-Chloro-4,6-dinitrophenol, the pathway is likely very close to the mechanistic borderline, but for illustrative purposes, the classic stepwise mechanism is shown below.

A diagram of the SNAr mechanism is not possible due to limitations in generating complex chemical structures. The conceptual flow involves the attack of a fluoride ion on 2-Chloro-4,6-dinitrophenol to form a Meisenheimer intermediate, which then expels a chloride ion to yield the final product.

Experimental Protocols

Part 3.1: Synthesis of 2-Chloro-4,6-dinitrophenol (Precursor)

This protocol is adapted from standard nitration procedures for activated phenols.[6][12]

Rationale: The hydroxyl group of 2-chlorophenol is a strong activating group, directing the electrophilic nitronium ions (NO₂⁺) to the ortho and para positions. Using a mixture of nitric and sulfuric acid generates the required nitronium ion in situ. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and ensure safety.[6]

ReagentMolar Mass ( g/mol )AmountMoles
2-Chlorophenol128.5612.85 g0.10
Sulfuric Acid (98%)98.0860 mL~1.10
Nitric Acid (70%)63.0115 mL~0.24

Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Acid Mixture: Carefully add 60 mL of concentrated sulfuric acid to the flask and cool to below 5 °C.

  • Substrate Addition: Slowly add 12.85 g of 2-chlorophenol to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C.

  • Nitration: Slowly add 15 mL of concentrated nitric acid dropwise via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature between 5-10 °C. A runaway reaction is a significant risk if the temperature is not controlled.[6]

  • Reaction: After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture onto 400 g of crushed ice in a large beaker. A yellow precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Drying: Dry the crude 2-Chloro-4,6-dinitrophenol in a vacuum oven at a low temperature (~50 °C).

Part 3.2: Synthesis of this compound

Rationale: This halogen exchange (Halex) reaction utilizes a high-boiling polar aprotic solvent like DMSO to facilitate the SNAr reaction. Anhydrous potassium fluoride is used as the fluoride source. The high temperature is necessary to overcome the activation energy of the reaction.

ReagentMolar Mass ( g/mol )AmountMoles
2-Chloro-4,6-dinitrophenol218.5510.9 g0.05
Potassium Fluoride (anhydrous)58.105.8 g0.10
Dimethyl Sulfoxide (DMSO)78.13100 mL-

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 10.9 g of 2-Chloro-4,6-dinitrophenol, 5.8 g of anhydrous potassium fluoride, and 100 mL of dry DMSO.

  • Reaction: Heat the mixture in an oil bath to 140-150 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Cooling & Workup: Allow the reaction mixture to cool to room temperature. Pour the dark mixture into 500 mL of ice-cold water.

  • Acidification: Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. This will protonate the phenoxide and precipitate the product.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake with cold water.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds.[13] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[13] Upon slow cooling, the desired compound's solubility decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution.[13]

Solvent Selection: For polar compounds like dinitrophenols, polar protic solvents are often effective. Ethanol-water mixtures are a good starting point. The goal is to find a solvent system where the product is soluble when hot but insoluble when cold.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.

  • Decoloration (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.[14]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[14]

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a low temperature.

Purification_Workflow A Crude Solid Product B Dissolve in Minimal Hot Solvent A->B C Cool Slowly to Room Temperature B->C D Induce Further Crystallization in Ice Bath C->D E Collect Crystals via Vacuum Filtration D->E F Wash Crystals with Ice-Cold Solvent E->F G Dry Under Vacuum F->G H Pure Crystalline Product G->H

Caption: General workflow for the purification of this compound by recrystallization.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information.

  • FT-IR Spectroscopy: To confirm the presence of key functional groups (O-H, NO₂, C-F, Ar-H).

  • Mass Spectrometry: To confirm the molecular weight of the compound.

References

A Technical Guide to the Core Mechanisms of 2-Fluoro-4,6-dinitrophenol (FDNP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4,6-dinitrophenol (FDNP), a derivative of dinitrophenol, is a compound of significant interest in biochemical and cellular research. Historically, it is renowned as Sanger's reagent for its pivotal role in protein sequencing.[1][2] Its structural similarity to 2,4-dinitrophenol (DNP), a classic mitochondrial uncoupling agent, suggests a potential dual mechanism of action, impacting both cellular bioenergetics and macromolecular structure. This technical guide provides an in-depth exploration of the core mechanisms of FDNP, offering insights for researchers, scientists, and drug development professionals. We will delve into its well-established role in protein chemistry and explore its putative effects on mitochondrial function, supported by experimental protocols and mechanistic diagrams.

Part 1: Covalent Modification of Proteins – The Sanger Reaction

The most definitively characterized mechanism of action for FDNP is its ability to covalently label the N-terminal amino acid of a polypeptide chain.[3][4] This reaction, foundational to the Sanger method of protein sequencing, proceeds via a nucleophilic aromatic substitution.[1][5]

The Chemistry of N-Terminal Labeling

Under mild alkaline conditions, the unprotonated α-amino group of the N-terminal amino acid acts as a nucleophile, attacking the electron-deficient carbon atom of the benzene ring to which the fluorine atom is attached.[6] The two nitro groups on the aromatic ring are strongly electron-withdrawing, which activates the ring for nucleophilic attack and stabilizes the intermediate. The highly electronegative fluorine atom is a good leaving group, facilitating the formation of a stable dinitrophenyl (DNP) derivative of the peptide.[7] This DNP-peptide is bright yellow, allowing for colorimetric detection.[7]

The resulting DNP-amino acid bond is resistant to acid hydrolysis, which is used to break the peptide bonds and release the individual amino acids.[3][6] Consequently, after complete hydrolysis of the DNP-labeled protein, only the N-terminal amino acid remains attached to the DNP tag. This labeled amino acid can then be identified using chromatographic techniques.[3]

Experimental Protocol: N-Terminal Amino Acid Identification using FDNP

This protocol outlines the general steps for identifying the N-terminal amino acid of a protein using Sanger's reagent.

A. Objective: To identify the N-terminal amino acid of a given polypeptide chain.

B. Materials:

  • Purified protein or peptide sample

  • This compound (FDNP) solution (Sanger's reagent)

  • Sodium bicarbonate buffer (pH ~8.5)

  • Ethanol

  • Diethyl ether

  • 6N Hydrochloric acid (HCl)

  • Chromatography system (e.g., HPLC)

  • Standards of DNP-amino acids

C. Procedure:

  • Labeling Reaction:

    • Dissolve the protein/peptide sample in a sodium bicarbonate buffer to ensure the N-terminal amino group is unprotonated.

    • Add an ethanolic solution of FDNP to the protein solution.

    • Incubate the reaction mixture in the dark at room temperature with gentle agitation for 2-4 hours. The alkaline condition facilitates the nucleophilic attack of the amino group on the FDNP molecule.[6]

  • Precipitation and Washing:

    • Precipitate the DNP-labeled protein by adding an excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the DNP-protein.

    • Wash the pellet repeatedly with ether to remove any unreacted FDNP.

  • Acid Hydrolysis:

    • Resuspend the DNP-protein pellet in 6N HCl.

    • Seal the reaction vessel under vacuum or nitrogen to prevent oxidation.

    • Heat the mixture at 110°C for 18-24 hours to completely hydrolyze all peptide bonds.

  • Extraction of DNP-Amino Acid:

    • After hydrolysis, extract the yellow DNP-amino acid into an organic solvent such as diethyl ether. The free amino acids will remain in the aqueous phase.

  • Chromatographic Identification:

    • Evaporate the organic solvent to obtain the purified DNP-amino acid.

    • Dissolve the residue in a suitable solvent for chromatography.

    • Analyze the sample using a chromatography system (e.g., reverse-phase HPLC).

    • Identify the DNP-amino acid by comparing its retention time to that of known DNP-amino acid standards.[3]

Visualization of the Sanger Method Workflow

Sanger_Method cluster_0 Labeling cluster_1 Hydrolysis cluster_2 Identification Protein Protein with free N-terminus DNP_Protein DNP-Protein (Yellow Derivative) Protein->DNP_Protein + FDNP, pH 8.5 FDNP FDNP (Sanger's Reagent) Hydrolyzed Mixture of Free Amino Acids and DNP-N-terminal AA DNP_Protein->Hydrolyzed + Acid Acid 6N HCl, 110°C DNP_AA Isolated DNP-Amino Acid Hydrolyzed->DNP_AA Extraction Extraction Ether Extraction HPLC HPLC Analysis DNP_AA->HPLC Identified_AA Identified N-terminal Amino Acid HPLC->Identified_AA Compare to Standards

Caption: Workflow for N-terminal amino acid identification using FDNP.

Part 2: Potential as a Mitochondrial Uncoupling Agent

While its role as Sanger's reagent is unequivocal, the structural similarity of FDNP to 2,4-dinitrophenol (DNP) strongly suggests that it may also function as a mitochondrial uncoupling agent. DNP is a well-documented protonophore that disrupts oxidative phosphorylation.[8][9]

The Protonophore Mechanism of Dinitrophenols

Mitochondria generate ATP through a process called oxidative phosphorylation, which couples the electron transport chain (ETC) to ATP synthesis. The ETC pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical proton gradient.[10] This proton-motive force drives protons back into the matrix through ATP synthase, which in turn phosphorylates ADP to ATP.[11]

Dinitrophenols are lipophilic weak acids that can readily diffuse across the inner mitochondrial membrane.[12] In the proton-rich intermembrane space, the phenolate anion of DNP becomes protonated. This neutral, protonated form can then diffuse across the inner membrane into the matrix. In the alkaline environment of the matrix, it releases its proton, reforming the anion. The anion then returns to the intermembrane space, driven by the membrane potential, to repeat the cycle. This process effectively shuttles protons across the membrane, dissipating the proton gradient without the involvement of ATP synthase.[8][10] The energy stored in the proton gradient is released as heat instead of being used for ATP synthesis.[9]

Implied Uncoupling Activity of FDNP

Given that FDNP shares the core dinitrophenol structure responsible for protonophoric activity, it is highly probable that it also acts as a mitochondrial uncoupler. However, there is a notable lack of direct experimental studies quantifying the uncoupling efficiency of FDNP in comparison to DNP. The presence of the fluorine atom could influence its lipophilicity and acidity (pKa), potentially altering its potency as an uncoupler. Further research is needed to fully characterize the bioenergetic effects of FDNP.

Visualization of Mitochondrial Uncoupling by a Dinitrophenol

Mitochondrial_Uncoupling Dissipation of Proton Gradient as Heat cluster_0 Mitochondrion cluster_1 Intermembrane Space (High [H+]) cluster_2 Inner Mitochondrial Membrane cluster_3 Matrix (Low [H+]) ATP_Synthase ATP Synthase IMS->ATP_Synthase H+ flow DNP_ion DNP- IMS->DNP_ion + H+ ETC Electron Transport Chain ETC->IMS H+ pumping ATP_Synthase->Matrix H+ ATP_Synthase->Matrix ATP Matrix->ETC NADH, FADH2 Matrix->ATP_Synthase ADP + Pi DNP_H DNP-H Matrix->DNP_H - H+ DNP_H->Matrix Diffusion DNP_ion->IMS Return

Caption: Mechanism of mitochondrial uncoupling by a dinitrophenol.

Part 3: Other Cellular Effects and Toxicological Considerations

Beyond its primary roles, FDNP has been reported to have other cellular effects, likely stemming from its reactivity and its potential to disrupt cellular energy homeostasis.

Enzyme Inhibition

FDNP has been shown to inhibit the reductase activity of the mitochondrial cytochrome b-c1 complex (Complex III) of the electron transport chain.[3] This inhibition is attributed to the modification of amino groups and other nucleophilic residues within the complex, leading to decreased electron transfer and proton translocation.[3] Additionally, FDNP can alter the catalytic properties of enzymes like Fructose 1,6-diphosphatase by modifying allosteric sites and inducing conformational changes.[3]

Toxicological Profile

The toxicity of dinitrophenols is well-documented, primarily due to the historical use of DNP as a weight-loss drug, which was discontinued due to severe adverse effects, including hyperthermia, cataract formation, and death.[13][14] The uncoupling of oxidative phosphorylation leads to an uncontrolled increase in metabolic rate and heat production.[9] While specific toxicological data for FDNP is less abundant, its structural similarity to DNP suggests a similar potential for toxicity. The high reactivity of FDNP towards amino groups also implies a potential for broader, non-specific protein modification and cellular damage.

Table 1: Comparison of DNP and FDNP

Feature2,4-Dinitrophenol (DNP)This compound (FDNP)
Primary Mechanism Mitochondrial Uncoupling[8]N-terminal Amino Acid Labeling[2][5]
Secondary/Potential Mechanism -Potential Mitochondrial Uncoupling
Key Application Research tool for studying bioenergetics[15]Protein sequencing (Sanger's reagent)[1]
Chemical Reactivity Acts as a protonophore[10]Reacts with nucleophiles (e.g., amino groups)[3]
Toxicity High, risk of hyperthermia and death[14]Presumed high, data less extensive

Conclusion

This compound is a molecule with a dual-faceted mechanism of action. Its identity as Sanger's reagent is firmly established in the annals of biochemistry, providing a robust method for protein analysis through covalent modification of N-terminal amino acids. Concurrently, its dinitrophenol scaffold strongly implies a role as a mitochondrial uncoupler, a hypothesis that warrants further direct investigation to ascertain its potency and physiological relevance. Understanding these distinct yet potentially overlapping mechanisms is crucial for its application in research and for appreciating its toxicological profile. This guide serves as a foundational resource for professionals in the field, encouraging a comprehensive and nuanced perspective on the biochemical impact of FDNP.

References

Spectroscopic Characterization of 2-Fluoro-4,6-dinitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the molecular structure of 2-Fluoro-4,6-dinitrophenol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction

This compound is a nitroaromatic compound whose chemical properties and potential applications necessitate a thorough understanding of its molecular structure. Spectroscopic analysis is indispensable for confirming its identity, purity, and electronic properties. This guide elucidates the expected spectroscopic signatures of this molecule, drawing upon established principles and comparative data from structurally related compounds.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Theoretical Framework

¹H NMR: The proton NMR spectrum will reveal the number of chemically distinct protons, their electronic environment, and their proximity to neighboring protons. The chemical shift (δ) is influenced by the electron-withdrawing nitro groups (-NO₂) and the electronegative fluorine atom, which will deshield the aromatic protons, shifting their signals downfield.[1][2] Spin-spin coupling between the aromatic protons and with the fluorine atom will result in characteristic splitting patterns.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The strong deshielding effects of the nitro groups and the fluorine atom will significantly impact the chemical shifts of the aromatic carbons.[3][4][5] Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed. However, coupling between carbon and fluorine (¹³C-¹⁹F) is expected and can provide valuable structural information.[6]

¹⁹F NMR: As ¹⁹F has a nuclear spin of 1/2 and is 100% abundant, ¹⁹F NMR is a highly sensitive technique.[7][8] The chemical shift of the fluorine atom will be characteristic of its position on the aromatic ring, influenced by the adjacent nitro and hydroxyl groups.[9][10]

Experimental Protocol: NMR Analysis

A standardized protocol for obtaining high-quality NMR spectra of a solid sample like this compound is crucial.

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Weigh ~5-10 mg of this compound s2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) s1->s2 s3 Transfer solution to a 5 mm NMR tube s2->s3 s4 Add a small amount of TMS as internal standard (for ¹H and ¹³C) s3->s4 a1 Insert sample into NMR spectrometer s4->a1 Prepared Sample a2 Tune and shim the probe a1->a2 a3 Acquire ¹H, ¹³C, and ¹⁹F NMR spectra a2->a3 a4 Set appropriate acquisition parameters (e.g., pulse sequence, number of scans) a3->a4 p1 Apply Fourier transform a4->p1 Raw Data (FID) p2 Phase correction p1->p2 p3 Baseline correction p2->p3 p4 Integrate peaks (¹H NMR) p3->p4 p5 Reference spectra to TMS (0 ppm) or CFCl₃ (0 ppm for ¹⁹F) p4->p5 ¹H Spectrum ¹H Spectrum p5->¹H Spectrum Processed Spectra ¹³C Spectrum ¹³C Spectrum p5->¹³C Spectrum Processed Spectra ¹⁹F Spectrum ¹⁹F Spectrum p5->¹⁹F Spectrum Processed Spectra

Caption: Workflow for NMR analysis of this compound.

Causality in Experimental Choices:

  • Solvent Selection: DMSO-d₆ is a common choice for polar aromatic compounds due to its excellent dissolving power. The deuterated solvent prevents a large solvent signal from obscuring the analyte peaks.

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR because its protons and carbons are highly shielded, resonating at 0 ppm, away from most other signals. For ¹⁹F NMR, an external standard like CFCl₃ is often used.

Predicted NMR Data and Interpretation

Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for this compound.

Molecular Structure of this compound with Atom Numbering

Caption: Structure of this compound.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-38.8 - 9.0Doublet of doublets (dd)³J(H-H) ≈ 9, ⁴J(H-F) ≈ 2-3
H-58.4 - 8.6Doublet (d)³J(H-H) ≈ 9
OH> 10Broad singlet (bs)-
  • Interpretation: The two aromatic protons are in different chemical environments. H-3 is deshielded by the adjacent nitro group at C-4 and the fluorine at C-2, hence its downfield shift. It will appear as a doublet of doublets due to coupling with H-5 and the fluorine atom. H-5 is deshielded by the two nitro groups and will appear as a doublet due to coupling with H-3. The phenolic proton signal is expected to be broad and at a very downfield chemical shift due to hydrogen bonding and the acidic nature of the proton.[11][12]

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-1150 - 155Doublet
C-2145 - 150Doublet (large ¹J(C-F))
C-3120 - 125Doublet
C-4138 - 142Singlet
C-5125 - 130Singlet
C-6140 - 145Doublet
  • Interpretation: The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon bearing the fluorine (C-2) will show a large one-bond coupling constant (¹J(C-F)). Other carbons in proximity to the fluorine will exhibit smaller two- or three-bond C-F couplings. The carbons attached to the nitro groups (C-4 and C-6) and the hydroxyl group (C-1) are expected at downfield shifts.[13][14][15]

Table 3: Predicted ¹⁹F NMR Data for this compound

FluorinePredicted Chemical Shift (δ, ppm vs. CFCl₃)Predicted Multiplicity
F at C-2-110 to -130Doublet of doublets (dd)
  • Interpretation: The fluorine atom is expected to resonate in the typical range for an aryl fluoride.[16][17][18] The signal will be split into a doublet of doublets due to coupling with the ortho-proton (H-3) and potentially a smaller coupling with the meta-proton (H-5), though the latter may not be resolved.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Theoretical Framework

The IR spectrum of this compound will be dominated by vibrations corresponding to the O-H, N-O, C-F, C=C, and C-H bonds. The positions of these absorption bands provide a molecular fingerprint.

Experimental Protocol: IR Analysis

Workflow for ATR-IR Analysis

G s1 Place a small amount of solid sample on the ATR crystal s2 Apply pressure using the anvil s1->s2 s3 Collect the background spectrum (empty ATR) s2->s3 s4 Collect the sample spectrum s3->s4 s5 Process the spectrum (baseline correction, smoothing) s4->s5 IR Spectrum IR Spectrum s5->IR Spectrum Final Spectrum

Caption: Workflow for Attenuated Total Reflectance (ATR) IR analysis.

Causality in Experimental Choices:

  • ATR Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples, requiring minimal sample preparation compared to traditional methods like KBr pellets.

Predicted IR Data and Interpretation

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensity
3200 - 3600O-H stretch (phenolic)Broad, Medium
1590 - 1620C=C stretch (aromatic)Medium-Strong
1520 - 1560N-O asymmetric stretch (nitro)Strong
1330 - 1370N-O symmetric stretch (nitro)Strong
1200 - 1250C-F stretchStrong
~3100C-H stretch (aromatic)Weak
  • Interpretation: The broad O-H stretching band is characteristic of a hydrogen-bonded phenol. The two strong absorptions for the N-O stretching vibrations are definitive for the nitro groups. The presence of a strong C-F stretching band confirms the fluorination of the aromatic ring. The aromatic C=C stretching bands will also be present.

Section 3: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Theoretical Framework

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring, significantly influenced by the nitro and hydroxyl substituents. The nitro groups, in particular, act as strong chromophores.[19][20]

Experimental Protocol: UV-Vis Analysis

Workflow for UV-Vis Analysis

G s1 Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol or methanol) s2 Record the baseline with a cuvette containing only the solvent s1->s2 s3 Fill a cuvette with the sample solution s2->s3 s4 Place the cuvette in the spectrophotometer and record the spectrum s3->s4 UV-Vis Spectrum UV-Vis Spectrum s4->UV-Vis Spectrum Final Spectrum

Caption: Workflow for UV-Vis spectroscopic analysis.

Causality in Experimental Choices:

  • Solvent Choice: Solvents like ethanol or methanol are often used as they are transparent in the UV-Vis region of interest and can dissolve polar aromatic compounds.[21] The pH of the solution can affect the spectrum of phenols due to deprotonation of the hydroxyl group.

Predicted UV-Vis Data and Interpretation

Table 5: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

SolventPredicted λ_max (nm)
Ethanol~260 and ~350-400
  • Interpretation: Similar to 2,4-dinitrophenol, two main absorption bands are expected.[22][23] The band around 260 nm can be attributed to a π → π* transition of the substituted benzene ring. The longer wavelength band is likely due to an n → π* transition involving the nitro groups and the phenolic oxygen, which is sensitive to solvent polarity and pH. The exact position of the absorption maxima will be influenced by the fluorine substituent.

Conclusion

This technical guide has outlined the expected spectroscopic characteristics of this compound using NMR, IR, and UV-Vis spectroscopy. By combining the predicted data from these complementary techniques, researchers can confidently identify and characterize this molecule. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in experimental results.

References

An In-depth Technical Guide to 2-Fluoro-4,6-dinitrophenol: From Historical Context to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Niche Reagent

This guide delves into the discovery, history, and technical intricacies of 2-Fluoro-4,6-dinitrophenol, a specialized aromatic compound. While its history is not as prominently documented as its close relative, 2,4-dinitrophenol (DNP), its unique chemical properties offer distinct advantages in various scientific applications. This document provides a comprehensive overview for researchers and professionals in drug development and the broader chemical sciences, synthesizing historical context with practical, field-proven insights. We will explore its probable synthetic origins, its chemical behavior, and its utility as a research tool, all while emphasizing the principles of scientific integrity and experimental robustness.

Historical Context and Discovery

The direct historical account of the initial synthesis of this compound is not extensively documented in readily available literature. However, its discovery can be situated within the broader historical development of organic chemistry, particularly the advancements in aromatic nitration and fluorination reactions in the 19th and early 20th centuries. The well-documented history of its non-fluorinated analog, 2,4-dinitrophenol (DNP), provides a crucial backdrop.

DNP was first synthesized in 1858 by the German chemist Peter Griess.[1] Initially used in the manufacturing of munitions and dyes, its profound physiological effects were discovered through industrial exposures. During World War I, munitions workers in France experienced illness, and some fatalities were linked to DNP exposure.[2] This led to the discovery of its ability to significantly increase metabolic rate, and by 1933, it was being promoted as a weight-loss drug. However, due to its narrow therapeutic window and severe toxicity, including fatal hyperthermia, its use in humans was banned in the United States in 1938.[3][4]

The synthesis of fluorinated aromatic compounds gained momentum with the development of reactions like the Balz-Schiemann reaction. It is highly probable that this compound was first synthesized by chemists exploring the effects of halogen substitution on the properties of dinitrophenols, leveraging established nitration techniques on fluorinated precursors.

Physicochemical Properties

This compound is a yellow crystalline solid. The presence of the fluorine atom and two nitro groups significantly influences its chemical properties.

PropertyValueSource
Molecular FormulaC₆H₃FN₂O₅[5]
Molecular Weight202.10 g/mol [5]
Melting Point102 °C[5]
AppearanceYellow crystalline solid[6]
SolubilitySparingly soluble in water, soluble in organic solvents like ethanol and acetone.[6]

The electron-withdrawing nature of the nitro groups and the fluorine atom makes the phenolic proton highly acidic and the aromatic ring susceptible to nucleophilic substitution.

Synthesis of this compound: A Proposed Methodology

While the specific historical first synthesis is not detailed in the available literature, a logical and efficient synthetic route can be devised based on established principles of organic chemistry. A plausible and commonly employed strategy involves the dinitration of 2-fluorophenol.

Diagram of the Proposed Synthesis Pathway

Synthesis_Pathway Start 2-Fluorophenol Intermediate Mixture of 2-Fluoro-4-nitrophenol and 2-Fluoro-6-nitrophenol Start->Intermediate HNO₃, H₂SO₄ (Nitrating Mixture) Product This compound Intermediate->Product Further Nitration (H₂SO₄/HNO₃)

Caption: Proposed synthesis of this compound via dinitration of 2-fluorophenol.

Experimental Protocol: Dinitration of 2-Fluorophenol

This protocol is a representative procedure based on the known chemistry of nitrating phenols and their derivatives.

Materials:

  • 2-Fluorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane

  • Ice

  • Distilled water

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add a stoichiometric excess of concentrated nitric acid to concentrated sulfuric acid with constant stirring. The temperature should be maintained below 10°C.

  • Dissolution of Starting Material: In a separate three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, dissolve 2-fluorophenol in dichloromethane. Cool the solution to 0-5°C in an ice-salt bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 2-fluorophenol. The reaction is highly exothermic, and the temperature must be carefully controlled to remain below 10°C to minimize side reactions.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer.

  • Purification: Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable tool in several areas of scientific research, particularly in biochemistry and drug development.

Protein and Peptide Chemistry

Similar to its non-fluorinated counterpart, 1-fluoro-2,4-dinitrobenzene (Sanger's reagent), this compound can be used as a reagent for the derivatization of amino acids and peptides. The highly reactive fluorine atom is susceptible to nucleophilic substitution by the free amino groups of peptides and proteins. This reaction is instrumental in:

  • Peptide Sequencing: By labeling the N-terminal amino acid, subsequent hydrolysis and identification of the derivatized amino acid can aid in determining the amino acid sequence.[2][7]

  • Selective Labeling: It can be used for the selective labeling of specific amino acid residues like histidine, tyrosine, and cysteine in proteins for peptide mapping and structural studies.[8]

Diagram of the Labeling Reaction

Labeling_Reaction reagent This compound product Dinitrophenyl-labeled Peptide reagent->product + peptide Peptide (with free amino group) peptide->product + hf HF product->hf ->

Caption: Reaction of this compound with the N-terminus of a peptide.

Biochemical Probes

The dinitrophenyl moiety can act as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule such as a protein. This property allows for the development of immunoassays. Furthermore, fluorinated dinitrophenols can serve as intermediates in the synthesis of more complex bioactive molecules and fluorescent probes for detecting specific analytes.[9][10]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. Its toxicity profile is expected to be similar to other dinitrophenols, which are known to be highly toxic.[3][4]

Hazard Statements:

  • Causes skin irritation.[11]

  • Causes serious eye irritation.[11]

  • May cause respiratory irritation.

Precautionary Statements:

  • Wash face, hands, and any exposed skin thoroughly after handling.[11]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[11]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[11]

  • Use only outdoors or in a well-ventilated area.[11]

  • Store in a well-ventilated place and keep the container tightly closed.[11]

First Aid Measures:

  • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[11]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[11]

  • If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[11]

Conclusion

This compound, while not as historically prominent as its non-fluorinated analog, represents an important class of reagents for chemical and biological research. Its synthesis, logically derived from established nitration protocols, yields a molecule with unique reactivity conferred by the fluorine atom. This reactivity has been harnessed for applications in peptide and protein chemistry, and the dinitrophenyl scaffold continues to be relevant in the development of biochemical probes. A thorough understanding of its chemical properties and strict adherence to safety protocols are paramount for its effective and safe utilization in the laboratory. As research in chemical biology and drug discovery continues to advance, the utility of such specialized reagents is likely to expand, opening new avenues for scientific exploration.

References

Topic: 2-Fluoro-4,6-dinitrophenol as a Mitochondrial Uncoupler: A Framework for Investigation and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Scientific Professional

Abstract: The strategic induction of mitochondrial uncoupling presents a compelling therapeutic avenue for a range of metabolic and neurodegenerative diseases. While the archetypal uncoupler 2,4-dinitrophenol (DNP) has a storied history, its clinical application is marred by a narrow therapeutic window and significant toxicity.[1][2][3] This has spurred the exploration of novel analogues designed to retain efficacy while improving safety. This guide focuses on 2-Fluoro-4,6-dinitrophenol, a structurally related but under-characterized compound. Due to the limited direct research on this specific molecule, we will establish a comprehensive framework for its investigation. By leveraging the extensive knowledge of DNP as a reference compound, this document provides the theoretical foundation, detailed experimental protocols, and data interpretation strategies necessary for researchers, scientists, and drug development professionals to fully characterize the potential of this compound as a next-generation mitochondrial uncoupler.

Section 1: Foundational Principles of Dinitrophenol-Mediated Uncoupling

The Canonical Mechanism of Protonophoric Uncoupling

Mitochondrial respiration is the process by which cells oxidize substrates to generate a proton gradient (proton-motive force) across the inner mitochondrial membrane (IMM). This gradient is typically utilized by ATP synthase to produce ATP.[4] Chemical uncouplers are molecules that disrupt this tight coupling of respiration and ATP synthesis.[5]

Dinitrophenols, such as 2,4-Dinitrophenol (DNP), are lipophilic weak acids.[6] Their mechanism of action is a classic protonophore cycle:

  • Protonation: In the acidic intermembrane space (IMS), the phenolate anion picks up a proton.

  • Translocation: The now-neutral, hydrophobic phenol readily diffuses across the lipid bilayer of the IMM.[7]

  • Deprotonation: Upon entering the alkaline mitochondrial matrix, the molecule releases the proton.

  • Return: The resulting lipophilic anion returns to the IMS, driven by the membrane potential, to repeat the cycle.

This process effectively creates a "short circuit" for protons, allowing them to bypass ATP synthase.[6] The energy stored in the proton gradient is not captured as ATP but is instead dissipated as heat, leading to an increase in basal metabolic rate.[8][9]

Figure 1: Protonophore Mechanism of Dinitrophenols Matrix Mitochondrial Matrix (High pH) Protonated_DNP DNP-H (Neutral, Lipophilic) IMS Intermembrane Space (Low pH) Protonated_DNP->Matrix 2. Diffusion Across IMM Anion_DNP DNP⁻ (Anion) Protonated_DNP->Anion_DNP 3. Deprotonation Anion_DNP->IMS 4. Return to IMS Proton_Matrix H⁺ Proton_IMS H⁺ Proton_IMS->Anion_DNP 1. Protonation

Figure 1: Protonophore Mechanism of Dinitrophenols
Beyond the Lipid Bilayer: Interaction with Mitochondrial Proteins

While the simple proton-shuttling model is fundamental, evidence suggests that the uncoupling action of DNP is potentiated by interactions with mitochondrial proteins.[10] The Adenine Nucleotide Translocase (ANT) and Uncoupling Proteins (UCPs) have been shown to enhance the protonophoric effect of DNP.[1][10] This implies that the overall uncoupling efficacy is a composite of direct proton transport through the lipid bilayer and protein-facilitated transport. This is a critical consideration in drug design, as molecules can be engineered to favor interaction with specific protein targets, potentially refining their activity and safety profile.

Section 2: Characterizing this compound - A Research Framework

Rationale and Hypothesized Properties

The introduction of a fluorine atom and an additional nitro group to the phenol ring, creating this compound, is expected to modulate the key physicochemical properties that govern uncoupling activity:

  • Acidity (pKa): The strong electron-withdrawing nature of both the fluorine and the two nitro groups will likely decrease the pKa of the phenolic hydroxyl group compared to DNP. A lower pKa could influence the efficiency of proton uptake and release in the IMS and matrix, respectively.

  • Lipophilicity (LogP): Fluorine substitution can increase lipophilicity, potentially enhancing membrane permeability. This must be balanced with the hydrophilicity of the additional nitro group. The net effect on LogP will determine the molecule's ability to cycle across the IMM.

  • Safety Profile: Altering the structure may change off-target interactions and metabolic pathways, which could either mitigate or exacerbate the known toxicities of DNP, such as hyperthermia and cataract formation.[2][11]

Synthesis Pathway

A plausible synthesis route for this compound would involve the nitration of a fluorophenol precursor. Based on established methods for synthesizing related nitroaromatic compounds, a two-step nitration of 2-fluorophenol can be proposed.[12][13]

Figure 2: Proposed Synthesis Workflow Start 2-Fluorophenol Step1 Nitration 1 (e.g., HNO₃ in CH₂Cl₂) Start->Step1 Intermediate Mixture of 2-Fluoro-nitrophenols Step1->Intermediate Step2 Separation & Purification Intermediate->Step2 Isolated_Intermediate 2-Fluoro-4-nitrophenol Step2->Isolated_Intermediate Step3 Nitration 2 (e.g., Mixed Acid H₂SO₄/HNO₃) Isolated_Intermediate->Step3 Final_Product This compound Step3->Final_Product

Figure 2: Proposed Synthesis Workflow

Causality Note: A stepwise approach is crucial. Direct, harsh nitration of 2-fluorophenol could lead to oxidation and a complex mixture of isomers. Isolating the mononitrated intermediate (e.g., 2-fluoro-4-nitrophenol) before the second nitration provides greater control and yields a purer final product.

Critical Safety and Handling Protocols

Dinitrophenols are classified as toxic and potentially explosive when dry.[2][9][14] All handling of this compound must be conducted with stringent safety measures.

Hazard ClassHandling Protocol
Acute Toxicity Avoid all direct contact. Use in a certified chemical fume hood. Wear appropriate PPE: nitrile gloves, lab coat, and chemical splash goggles.[15]
Explosive Risk Do not allow the compound to dry out completely. Avoid shock, friction, and heat.[14] Store in a cool, well-ventilated area away from combustible materials.[15]
Inhalation/Dermal Absorption The compound can be absorbed through the skin and via inhalation.[15] Engineering controls (fume hood) are the primary line of defense.
Disposal Dispose of as hazardous chemical waste according to institutional and local regulations. Do not discharge into the environment.[14]

Section 3: Experimental Protocols for Assessing Uncoupling Activity

The following protocols provide a self-validating system to confirm mitochondrial uncoupling. The primary assay (Respirometry) demonstrates an effect on oxygen consumption, while the secondary assay (Membrane Potential) validates the underlying mechanism.

Protocol: High-Resolution Respirometry

This protocol uses an oxygen electrode-based system (e.g., Oroboros O2k) to measure the oxygen consumption rate (OCR) of isolated mitochondria or permeabilized cells. The goal is to determine if the compound increases respiration in a manner that is independent of ATP synthesis.

Materials:

  • Isolated mitochondria or permeabilized cells

  • Respiration Buffer (e.g., MiR05)

  • Substrates: Malate, Pyruvate, Glutamate, Succinate

  • ADP (Adenosine diphosphate)

  • Oligomycin (ATP synthase inhibitor)

  • This compound (Test Compound)

  • FCCP (Positive Control Uncoupler)

  • Rotenone (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

Step-by-Step Methodology:

  • Calibration & Equilibration: Calibrate the respirometer according to the manufacturer's instructions. Add respiration buffer and allow the oxygen signal to stabilize.

  • Add Biological Sample: Inject a known quantity of isolated mitochondria (e.g., 0.1-0.2 mg/mL) or permeabilized cells. Allow the routine respiration rate to stabilize.

  • Establish LEAK Respiration: Add Complex I-linked substrates (e.g., malate, pyruvate). The resulting OCR is the "LEAK" state, representing proton leak in the absence of ADP.

  • Measure OXPHOS Capacity: Add a saturating concentration of ADP to stimulate ATP synthesis. The new, higher OCR represents the maximum coupled respiration (oxidative phosphorylation capacity).

  • Induce State 4o Respiration: Add Oligomycin to inhibit ATP synthase. Respiration will decrease to a rate comparable to the initial LEAK state, confirming that the preceding OCR increase was due to ATP synthesis. This is a critical self-validation step.

  • Titrate Test Compound: Sequentially add increasing concentrations of this compound. A true uncoupler will cause a dose-dependent increase in OCR, as the respiratory chain works to pump protons that are immediately short-circuited back into the matrix.

  • Determine Maximum ET Capacity: Add a saturating concentration of a potent uncoupler like FCCP. This will induce the maximum capacity of the electron transport (ET) system, providing a ceiling against which to compare the effect of the test compound.

  • Inhibit Respiration: Add Rotenone and then Antimycin A to sequentially inhibit Complex I and Complex III, confirming that the observed oxygen consumption is mitochondrial. The residual oxygen consumption (ROX) should be minimal.

Figure 3: Substrate-Uncoupler-Inhibitor Titration (SUIT) Workflow Start Start: Isolated Mitochondria in Respiration Buffer Add_Substrates Add Substrates (e.g., Malate, Pyruvate) Measure LEAK Start->Add_Substrates Add_ADP Add ADP Measure OXPHOS Add_Substrates->Add_ADP Add_Oligo Add Oligomycin Confirm LEAK (State 4o) Add_ADP->Add_Oligo Titrate_Test Titrate Test Compound (this compound) Observe Uncoupling Add_Oligo->Titrate_Test Add_FCCP Add FCCP Measure Max ET Capacity Titrate_Test->Add_FCCP Add_Inhibitors Add Rotenone/Antimycin A Measure ROX Add_FCCP->Add_Inhibitors End End of Run Add_Inhibitors->End

Figure 3: Substrate-Uncoupler-Inhibitor Titration (SUIT) Workflow
Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses a fluorescent cationic dye that accumulates in mitochondria in a potential-dependent manner. A loss of potential, as caused by an uncoupler, results in a decreased fluorescent signal.

Materials:

  • Live cells cultured in clear-bottomed microplates (e.g., 96-well)

  • Fluorescent Dye: e.g., TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-10.[16][17]

  • Culture Medium

  • This compound (Test Compound)

  • CCCP or FCCP (Positive Control for Depolarization)[17][18]

  • Oligomycin (Negative Control for Hyperpolarization)[18]

  • Fluorescence plate reader or fluorescence microscope

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add fresh medium containing the fluorescent dye (e.g., 25-100 nM TMRE). Incubate for 20-30 minutes at 37°C to allow the dye to accumulate in the mitochondria.

  • Baseline Measurement: Wash the cells with fresh medium to remove excess dye. Measure the baseline fluorescence using a plate reader or microscope. This represents the resting mitochondrial membrane potential.

  • Compound Addition: Add various concentrations of the test compound, positive control (CCCP/FCCP), and negative control (Oligomycin) to respective wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence signal kinetically over time (e.g., every 2 minutes for 1-2 hours).

  • Data Analysis: An uncoupler will cause a rapid, dose-dependent decrease in the fluorescent signal, indicating mitochondrial depolarization. CCCP/FCCP should show a strong decrease, while Oligomycin may cause a slight increase (hyperpolarization).

Section 4: Data Interpretation and Comparative Analysis

The successful characterization of this compound relies on integrating the data from both respirometry and membrane potential assays.

Expected Outcomes for an Effective Uncoupler:

  • Respirometry: A dose-dependent increase in OCR after the addition of Oligomycin. The maximal OCR achieved with the test compound should be compared to the maximal ET capacity induced by FCCP to determine its relative potency.

  • Membrane Potential: A dose-dependent decrease in TMRE or JC-10 fluorescence, confirming that the increased respiration is due to the dissipation of the proton gradient.

The quantitative data should be summarized for clear comparison with well-characterized uncouplers.

Parameter2,4-Dinitrophenol (DNP)FCCPThis compound
EC₅₀ for OCR Increase ~30-50 µM (cell type dependent)~0.3-1 µM (cell type dependent)To be determined
EC₅₀ for ΔΨm Decrease ~30-50 µM (cell type dependent)~0.3-1 µM (cell type dependent)To be determined
Maximal Uncoupling (% of FCCP) ~80-95%100% (by definition)To be determined
Observed Toxicity High (narrow therapeutic window)[1]High (potent, low therapeutic window)To be determined

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of this compound as a mitochondrial uncoupler. By following these protocols, researchers can generate the foundational data needed to establish its mechanism of action, potency, and efficacy relative to established compounds like DNP and FCCP.

Positive findings from these in vitro assays would warrant progression to more advanced studies, including:

  • Cellular ATP Assays: To directly confirm that increased OCR does not correlate with increased ATP production.

  • Reactive Oxygen Species (ROS) Measurement: To assess the impact of uncoupling on mitochondrial ROS production.

  • Cytotoxicity and Apoptosis Assays: To begin to define the compound's therapeutic window in cellular models.

  • Pharmacokinetic and In Vivo Studies: To evaluate the compound's stability, metabolism, and efficacy in preclinical animal models of metabolic or neurodegenerative disease.[19]

The systematic exploration of novel dinitrophenol analogues like this compound holds the potential to unlock the therapeutic benefits of mitochondrial uncoupling while engineering a safer, more clinically viable pharmacological profile.

References

An In-Depth Technical Guide to 4-Fluoro-2,6-dinitrophenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomer Specificity: This guide focuses on 4-Fluoro-2,6-dinitrophenol (CAS Number: 364-32-9) . While the initial inquiry specified 2-Fluoro-4,6-dinitrophenol, publicly available scientific and commercial data predominantly pertains to the 4-fluoro isomer. To ensure technical accuracy and provide a comprehensive resource, this document details the properties and applications of the well-documented 4-Fluoro-2,6-dinitrophenol.

Introduction

4-Fluoro-2,6-dinitrophenol is a highly functionalized aromatic compound of significant interest in organic synthesis and biochemical research. Characterized by a phenol ring substituted with a fluorine atom and two nitro groups, this molecule possesses unique chemical reactivity that makes it a valuable tool for researchers, particularly in the fields of peptide chemistry and drug development. The electron-withdrawing nature of the nitro groups renders the fluorine atom susceptible to nucleophilic aromatic substitution, a property that has been extensively exploited for the derivatization of amines and other nucleophiles. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, key applications, and safety considerations for 4-Fluoro-2,6-dinitrophenol.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Fluoro-2,6-dinitrophenol is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 364-32-9[1]
Molecular Formula C₆H₃FN₂O₅[1][2]
Molecular Weight 202.10 g/mol [1][2]
Appearance Yellow crystalline powder[1]
Melting Point 54-56 °C[1]
Boiling Point (Predicted) 255.6 ± 35.0 °C[1]
Density (Predicted) 1.745 ± 0.06 g/cm³[1]
pKa (Predicted) 2.96 ± 0.10[1]
IUPAC Name 4-fluoro-2,6-dinitrophenol[1]

Synthesis of 4-Fluoro-2,6-dinitrophenol

The synthesis of 4-Fluoro-2,6-dinitrophenol typically involves the nitration of a substituted phenol. A common synthetic route starts from the readily available p-acetaminophenol. This multi-step synthesis provides a practical method for laboratory-scale preparation.

A plausible synthesis pathway is outlined below:

Synthesis of 4-Fluoro-2,6-dinitrophenol acetaminophen p-Acetaminophenol reagent1 + HNO₃ / H₂SO₄ acetaminophen->reagent1 nitrated_intermediate 2,6-Dinitro-4-acetaminophenol reagent2 + Acid Hydrolysis nitrated_intermediate->reagent2 amino_phenol 4-Amino-2,6-dinitrophenol reagent3 + NaNO₂ / H⁺ amino_phenol->reagent3 diazonium_salt 4-Diazonium-2,6-dinitrophenol salt reagent4 + HBF₄ or HF/Pyridine diazonium_salt->reagent4 final_product 4-Fluoro-2,6-dinitrophenol reagent1->nitrated_intermediate reagent2->amino_phenol reagent3->diazonium_salt reagent4->final_product

Figure 1: Synthetic pathway for 4-Fluoro-2,6-dinitrophenol starting from p-acetaminophenol.

Experimental Protocol: Synthesis from p-Acetaminophenol[3]

This protocol outlines a three-step synthesis starting from p-acetaminophenol.

Step 1: Nitration of p-Acetaminophenol to 2,6-Dinitro-4-acetaminophenol

  • In a beaker, carefully prepare a nitrating mixture by adding ammonium nitrate to concentrated sulfuric acid while cooling in an ice bath to maintain the temperature below 20°C.

  • In a separate beaker, dissolve p-acetaminophenol in concentrated sulfuric acid.

  • Slowly add the p-acetaminophenol solution to the nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, allow the reaction to proceed for a designated time.

  • Pour the reaction mixture onto crushed ice to precipitate the 2,6-dinitro-4-acetaminophenol.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.

Step 2: Deacetylation to 4-Amino-2,6-dinitrophenol

  • Suspend the 2,6-dinitro-4-acetaminophenol in a suitable mineral acid (e.g., HCl or H₂SO₄).

  • Heat the mixture under reflux to hydrolyze the acetyl group.

  • Monitor the reaction for the formation of 4-amino-2,6-dinitrophenol.

  • Cool the reaction mixture and neutralize to precipitate the product.

  • Filter, wash with water, and dry the 4-amino-2,6-dinitrophenol.

Step 3: Diazotization and Fluorination to 4-Fluoro-2,6-dinitrophenol

  • Suspend the 4-amino-2,6-dinitrophenol in a dilute mineral acid and cool to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water to form the diazonium salt.

  • To the diazonium salt solution, add a fluorinating agent such as fluoroboric acid (HBF₄) or hydrogen fluoride-pyridine complex.

  • Gently warm the mixture to decompose the diazonium salt and introduce the fluorine atom.

  • The 4-Fluoro-2,6-dinitrophenol product can then be isolated by extraction and purified by crystallization or chromatography.

Applications in Research and Development

The unique chemical properties of 4-Fluoro-2,6-dinitrophenol make it a valuable reagent in several areas of chemical and biological research.

Peptide Chemistry and Protein Derivatization

A primary application of fluorodinitrophenol compounds is in the derivatization of the N-terminal amino acids of peptides and proteins, a method famously pioneered by Frederick Sanger with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent). The reaction mechanism involves the nucleophilic attack of the free amino group of the peptide on the electron-deficient aromatic ring, leading to the displacement of the highly electronegative fluorine atom.

Derivatization Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 4-FDNP 4-Fluoro-2,6-dinitrophenol Intermediate Intermediate Complex 4-FDNP->Intermediate Formation Peptide Peptide (R-NH₂) Peptide->4-FDNP Nucleophilic Attack DNP_Peptide DNP-Peptide Derivative Intermediate->DNP_Peptide Fluoride Elimination HF HF Intermediate->HF

Figure 2: Reaction mechanism for the derivatization of a peptide with 4-Fluoro-2,6-dinitrophenol.

This derivatization is crucial for:

  • N-terminal amino acid analysis: After derivatization and subsequent hydrolysis of the peptide, the labeled N-terminal amino acid can be identified by chromatography.

  • Introducing a chromophoric label: The dinitrophenyl (DNP) group is a strong chromophore, which allows for the spectrophotometric detection and quantification of peptides and proteins.[3]

Reagent in Solid-Phase Peptide Synthesis (SPPS)

In solid-phase peptide synthesis, protecting groups are essential to prevent unwanted side reactions. While not a protecting group itself, 4-Fluoro-2,6-dinitrophenol can be used to synthesize derivatized amino acids that are then incorporated into peptides. For example, the hydroxyl group of tyrosine can be protected by a 2,4-dinitrophenyl (Dnp) group, which can be introduced using a similar chemistry.

Fluorescence Quenching in FRET-based Assays

The dinitrophenyl group can act as an efficient quencher for various fluorophores in Fluorescence Resonance Energy Transfer (FRET) applications. In a typical FRET-based protease assay, a peptide substrate is synthesized with a fluorophore on one side of the cleavage site and a DNP quencher on the other. In the intact peptide, the fluorescence is quenched. Upon enzymatic cleavage of the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured to determine enzyme activity.

Safety and Handling

4-Fluoro-2,6-dinitrophenol is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

  • Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure.[4]

  • Irritation: It causes skin and serious eye irritation.[4]

  • Handling: Always handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.[4][5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. It should be treated as hazardous waste.[4]

Conclusion

4-Fluoro-2,6-dinitrophenol is a versatile and important chemical reagent with significant applications in biochemical research and organic synthesis. Its utility primarily stems from the reactivity of the fluorine atom towards nucleophilic substitution, enabling the labeling and derivatization of biomolecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory. As research in proteomics, drug discovery, and diagnostics continues to advance, the applications of functionalized aromatic compounds like 4-Fluoro-2,6-dinitrophenol are likely to expand further.

References

theoretical studies on 2-Fluoro-4,6-dinitrophenol reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Reactivity of 2-Fluoro-4,6-dinitrophenol

Abstract

This technical guide provides a comprehensive theoretical examination of this compound (C₆H₃FN₂O₅), a molecule of significant interest in organic synthesis and materials science. We delve into its structural and electronic properties, leveraging high-level computational methodologies, primarily Density Functional Theory (DFT), to elucidate the factors governing its reactivity. This document explores conformational analysis, vibrational spectra, and key reaction mechanisms, such as nucleophilic aromatic substitution and potential thermal decomposition pathways. The causality behind theoretical choices is explained, and detailed computational protocols are provided for researchers. The guide is intended for scientists in chemistry, drug development, and materials research seeking a deep, theoretically grounded understanding of this versatile molecule.

Introduction: The Significance of this compound

This compound is an aromatic compound characterized by a phenol backbone substituted with a fluorine atom and two nitro groups.[1] These functional groups impart a unique combination of properties, making it a valuable building block in chemical synthesis.[2] The powerful electron-withdrawing nature of the two nitro groups, positioned ortho and para to the hydroxyl group, significantly increases the acidity of the phenolic proton and activates the aromatic ring for specific reactions.

The fluorine atom, in particular, serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions, a cornerstone of modern synthetic chemistry for forging carbon-heteroatom bonds.[3] Understanding the intricate details of this molecule's reactivity is paramount for designing novel synthetic routes and developing new materials, including potential energetic compounds, where related dinitrophenol structures are frequently studied.[4][5]

Theoretical and computational studies provide an indispensable lens through which to view this reactivity. By modeling the molecule at the quantum mechanical level, we can predict its geometry, electronic landscape, and reaction pathways with high accuracy, offering insights that are often difficult to obtain through experimental means alone.[6] This guide will explore the application of these theoretical methods to unravel the chemical behavior of this compound.

Molecular Structure and Electronic Properties

The reactivity of a molecule is fundamentally dictated by its three-dimensional structure and the distribution of electrons within it. Theoretical calculations are exceptionally well-suited to probe these characteristics.

Conformational Analysis and Intramolecular Interactions

Computational studies, particularly using Density Functional Theory (DFT), have shown that this compound can exist in two primary conformers. These conformers are distinguished by the orientation of the hydroxyl group relative to the adjacent nitro group. The most stable conformer is the one that facilitates the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and an oxygen atom of the ortho-nitro group.[7] This interaction significantly stabilizes the molecule's geometry.

Caption: Conformational isomers of this compound.

Electronic Landscape: Reactivity Hotspots

To predict how the molecule will interact with other reagents, we analyze its electronic properties.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy gap between them indicates the molecule's chemical reactivity and stability.[8] A smaller gap suggests the molecule is more readily polarizable and reactive. Calculations show that charge transfer occurs within the molecule, a fact substantiated by analyzing the HOMO and LUMO energy levels.[7]

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while positive regions (electron-poor) are targets for nucleophiles. For this compound, strong negative potential is localized on the oxygen atoms of the nitro groups, while the area around the phenolic hydrogen and the carbon atom bonded to the fluorine are electropositive, indicating their susceptibility to nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge delocalization and hyperconjugative interactions.[7] It confirms the significant charge withdrawal by the nitro groups from the aromatic ring, which is a key factor in activating the molecule for nucleophilic aromatic substitution.

Computed PropertyTypical Theoretical Value/ObservationSignificance
Conformer Energy Difference The H-bonded conformer is significantly more stable.[7]Dictates the dominant ground-state geometry.
HOMO-LUMO Energy Gap Moderate gap, indicating a balance of stability and reactivity.Governs electronic transitions and chemical reactivity.
Mulliken/NPA Charges Large positive charge on C-F carbon; negative charges on nitro oxygens.Identifies sites for nucleophilic and electrophilic attack.
C-F Bond Length ~1.35 ÅA relatively strong but polar bond, prone to cleavage by nucleophiles.
O-H Bond Length Elongated in the H-bonded conformer.Indicates a more acidic proton.

Theoretical Methodologies: The Computational Toolkit

The insights presented in this guide are derived from robust computational methods. Density Functional Theory (DFT) is the workhorse for such investigations due to its excellent balance of accuracy and computational cost.[6]

Core Methodology: Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction.

  • Choice of Functional: Functionals like BLYP and the popular hybrid functional B3LYP are frequently used.[7] The B3LYP functional, for instance, incorporates a portion of the exact Hartree-Fock exchange, which often improves the accuracy of predicted properties for organic molecules.

  • Basis Set Selection: The basis set describes the atomic orbitals used in the calculation. The Pople-style basis set 6-31G(d,p) is a common starting point, providing a good compromise between accuracy and efficiency for molecules of this size.[7] For higher accuracy, larger basis sets like 6-311++G(d,p) can be employed.

Standard Computational Protocol

A rigorous theoretical study follows a well-defined workflow to ensure the results are physically meaningful and reproducible.

Step 1: Geometry Optimization The starting point is to build an initial 3D structure of the molecule. This structure is then optimized to find the lowest energy conformation (a minimum on the potential energy surface). This is an iterative process where the forces on each atom are calculated and used to adjust their positions until the net force is negligible.

Step 2: Vibrational Frequency Analysis Once an optimized geometry is found, a frequency calculation is performed. This serves two critical purposes:

  • Verification: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.

  • Spectroscopy: The calculated frequencies correspond to the molecule's vibrational modes and can be directly compared to experimental IR and Raman spectra.[7]

Step 3: Property Calculations With a validated stable structure, single-point energy calculations are performed to determine various electronic properties, including HOMO-LUMO energies, MEP surfaces, and NBO analysis.

Computational_Workflow cluster_workflow DFT Computational Protocol start 1. Initial Molecular Structure opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq 3. Frequency Calculation opt->freq check Check Frequencies freq->check check->opt Imaginary Frequency (Transition State - Re-optimize) properties 4. Electronic Property Calculation (HOMO/LUMO, MEP, NBO) check->properties All Real Frequencies (Stable Minimum) end 5. Analysis of Results properties->end

Caption: A standard workflow for theoretical analysis using DFT.

Reactivity and Mechanistic Insights

Theoretical studies provide a powerful platform for dissecting the reaction mechanisms of this compound.

Nucleophilic Aromatic Substitution (SₙAr)

This is arguably the most important reaction for this class of compounds. The fluorine atom is an excellent leaving group, and the two nitro groups strongly activate the ring towards nucleophilic attack, particularly at the C1 (ipso) position.

The mechanism proceeds via a two-step addition-elimination pathway:

  • Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom attached to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored as the leaving group (fluoride, F⁻) is expelled.

Theoretical calculations can model this entire pathway, locating the transition state for the addition step and confirming the stability of the Meisenheimer intermediate. The high electronegativity of fluorine and the powerful resonance stabilization provided by the nitro groups make this process highly favorable.

SNAr_Mechanism reactant Substrate (this compound) intermediate Meisenheimer Complex (Resonance Stabilized Intermediate) reactant->intermediate Step 1: Addition (Rate-Determining) nu +  Nu⁻ product Substituted Product intermediate->product Step 2: Elimination lg +  F⁻ product->lg

Caption: The addition-elimination mechanism of SₙAr.

Thermal Decomposition and Energetic Properties

The presence of multiple nitro groups suggests that this compound could have energetic properties. Theoretical studies on similar fluorinated nitroaromatics reveal that fluorine can influence thermal stability and alter decomposition pathways.[9][10]

Computational models can predict bond dissociation enthalpies (BDEs) to identify the weakest bond, which is often the "trigger bond" for decomposition.[4] For many nitroaromatics, the C-NO₂ bond is the weakest link.[4] The initial step in decomposition is often the homolytic cleavage of this bond, initiating a cascade of exothermic reactions.[10] Theoretical calculations of heats of formation and detonation parameters can further classify the energetic potential of such molecules, comparing them to known standards.[4][11]

Conclusion

Theoretical studies, anchored by Density Functional Theory, provide a profound and predictive understanding of the reactivity of this compound. These computational models confirm the structural importance of intramolecular hydrogen bonding and precisely map the electronic landscape that governs the molecule's behavior. The insights into reaction mechanisms, particularly the facile nature of nucleophilic aromatic substitution, offer a rational basis for synthetic planning. Furthermore, the ability to theoretically probe thermal stability and decomposition pathways is crucial for handling and exploring potential applications in materials science. This guide demonstrates that a synergistic relationship between theoretical and experimental chemistry is essential for advancing modern molecular science.

References

Methodological & Application

using 2-Fluoro-4,6-dinitrophenol for N-terminal peptide sequencing

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: N-Terminal Peptide Sequencing Using 2-Fluoro-4,6-dinitrophenol (Sanger's Reagent)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Genesis of Protein Sequencing

The revelation that proteins are not amorphous collections of amino acids, but rather precisely ordered polymers, was a watershed moment in biochemistry. This understanding was largely pioneered by the work of Frederick Sanger, whose development of a method to sequence bovine insulin earned him the Nobel Prize in Chemistry in 1958. At the heart of his technique was the chemical 1-fluoro-2,4-dinitrobenzene (FDNB), now commonly known as this compound (FDNP) or Sanger's reagent. This application note provides a detailed protocol and the underlying principles for using FDNP for the identification of the N-terminal amino acid of a peptide or protein, a foundational technique in proteomics.

While modern methods like Edman degradation and mass spectrometry have largely superseded Sanger's method for full-length protein sequencing, the FDNP method remains a valuable tool for specific applications. Its straightforward chemistry and the stability of the resulting derivative make it an excellent pedagogical tool and a reliable method for unambiguous N-terminal identification, particularly for smaller peptides.

Chemical Principle: The Sanger Reaction

The utility of FDNP in N-terminal analysis hinges on a nucleophilic aromatic substitution (SNAr) reaction. The α-amino group of the N-terminal amino acid, being the most nucleophilic amine in the peptide backbone under mildly alkaline conditions, attacks the electron-deficient carbon atom of FDNP that bears the fluorine atom. The highly electronegative nitro groups ortho and para to the fluorine atom activate the benzene ring for this nucleophilic attack, facilitating the displacement of the fluoride ion as a good leaving group.

This reaction forms a stable covalent bond between the 2,4-dinitrophenyl (DNP) group and the N-terminal amino acid, resulting in a DNP-peptide. The DNP group is a chromophore, imparting a characteristic yellow color to the derivative, which is instrumental in its detection. Subsequent acid hydrolysis cleaves all the peptide bonds, liberating the constituent amino acids. However, the DNP-N-terminal amino acid remains intact and can be selectively isolated and identified.

Diagram of the Sanger Reaction Mechanism

workflow cluster_protocol Experimental Protocol start Peptide Sample labeling 1. DNP-Labeling (FDNP, NaHCO3, 2h RT) start->labeling hydrolysis 2. Acid Hydrolysis (6M HCl, 110°C, 8-12h) labeling->hydrolysis DNP-Peptide extraction 3. Ether Extraction hydrolysis->extraction Hydrolysate (DNP-AA + Free AAs) identification 4. TLC/HPLC Identification extraction->identification Isolated DNP-AA result Identified N-Terminal DNP-Amino Acid identification->result

The Sentinel Tag: A Comprehensive Guide to 2-Fluoro-4,6-dinitrophenol (FDNP) Derivatization for Enhanced HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, analytical chemists, and professionals in drug development, the sensitive and accurate quantification of analytes lacking a strong chromophore is a persistent challenge in High-Performance Liquid Chromatography (HPLC). This application note provides an in-depth technical guide to the use of 2-Fluoro-4,6-dinitrophenol (FDNP), also widely known as 1-Fluoro-2,4-dinitrobenzene (DNFB) or Sanger's Reagent, as a robust pre-column derivatizing agent. By covalently attaching the dinitrophenyl (DNP) group, a potent chromophore, to target molecules, FDNP significantly enhances their UV-Visible detection, enabling reliable quantification at lower concentrations.

This guide will delve into the underlying chemical principles, provide detailed, field-tested protocols for the derivatization of primary and secondary amines, amino acids, and phenols, and offer comprehensive guidance on the subsequent HPLC analysis of the stable DNP derivatives.

The Chemistry of Enhancement: The FDNP Derivatization Reaction

The utility of FDNP as a derivatizing agent lies in its ability to undergo a nucleophilic aromatic substitution reaction. The fluorine atom on the dinitrophenyl ring is an excellent leaving group, activated by the strong electron-withdrawing effects of the two nitro groups. This makes the carbon atom to which it is attached highly susceptible to nucleophilic attack by electron-rich functional groups.

The primary targets for FDNP derivatization are nucleophiles such as primary and secondary amines, the α-amino group of amino acids, and to a lesser extent, the phenolic hydroxyl group and thiols. The reaction is typically carried out under mild alkaline conditions, which serves to deprotonate the nucleophilic group, thereby increasing its reactivity.

The resulting DNP-analyte derivative is a stable, yellow-colored compound with strong UV absorbance, typically in the range of 350-450 nm, a region of the spectrum where many underivatized analytes are transparent.

Diagram of the Derivatization Workflow

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis Analyte Analyte Solution (e.g., amino acids, amines) Reaction_Vessel Reaction Vessel (e.g., microcentrifuge tube) Analyte->Reaction_Vessel Add FDNP_reagent FDNP Reagent (in a suitable organic solvent) FDNP_reagent->Reaction_Vessel Add Buffer Alkaline Buffer (e.g., Borate, Bicarbonate) Buffer->Reaction_Vessel Add HPLC HPLC System (Reversed-Phase Column, UV-Vis Detector) Reaction_Vessel->HPLC Inject sample after incubation & quenching Data Chromatogram & Quantitative Data HPLC->Data Analyze

Caption: A generalized workflow for the derivatization of analytes with FDNP followed by HPLC analysis.

Core Protocols: A Step-by-Step Guide to FDNP Derivatization

The following protocols are designed to be a robust starting point for method development. Optimization of reaction time, temperature, and reagent concentrations may be necessary depending on the specific analyte and sample matrix.

Safety First: Handling this compound

FDNP is a toxic and potentially explosive compound. It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

General Protocol for the Derivatization of Amines and Amino Acids

This protocol is suitable for a wide range of primary and secondary amines, as well as amino acids.

Reagents and Materials:

  • FDNP Solution: 1% (w/v) this compound in a suitable organic solvent (e.g., acetonitrile, ethanol). Prepare fresh.

  • Alkaline Buffer: 0.1 M Borate buffer (pH 9.0-9.5) or 0.1 M Sodium bicarbonate buffer (pH 9.0).

  • Quenching Solution: 1 M Hydrochloric acid (HCl).

  • Sample/Standard Solution: Dissolved in a compatible solvent (e.g., water, buffer).

  • Reaction Vials: Amber glass vials or microcentrifuge tubes to protect from light.

  • Heating Block or Water Bath.

  • HPLC system with a UV-Vis detector.

Procedure:

  • Sample Preparation: To a reaction vial, add 100 µL of the sample or standard solution.

  • Buffering: Add 200 µL of the alkaline buffer to the vial and mix gently.

  • Derivatization: Add 200 µL of the FDNP solution to the vial. The molar excess of FDNP to the analyte should be significant to ensure complete reaction.

  • Incubation: Cap the vial tightly and incubate at 40-60 °C for 30-60 minutes. The optimal time and temperature should be determined empirically.

  • Quenching: After incubation, cool the reaction mixture to room temperature and add 100 µL of 1 M HCl to stop the reaction by neutralizing the excess base.

  • Sample Dilution and Filtration: Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for injection. Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection into the HPLC system.

Protocol for the Derivatization of Phenols

The derivatization of phenols with FDNP generally requires more forcing conditions due to the lower nucleophilicity of the phenolic hydroxyl group compared to amines.

Reagents and Materials:

  • FDNP Solution: 1% (w/v) this compound in a suitable aprotic solvent (e.g., acetonitrile, acetone).

  • Base: Anhydrous potassium carbonate (K₂CO₃) or a strong non-nucleophilic base.

  • Reaction Solvent: Aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Sample/Standard Solution: Dissolved in the reaction solvent.

  • Reaction Vials: Amber glass vials with screw caps.

  • Heating Block or Oil Bath.

Procedure:

  • Sample Preparation: To a reaction vial, add 100 µL of the phenol sample or standard solution.

  • Addition of Base: Add a molar excess of the base (e.g., 5-10 equivalents of K₂CO₃) to the vial.

  • Derivatization: Add a molar excess of the FDNP solution to the vial.

  • Incubation: Cap the vial tightly and heat at a higher temperature (e.g., 80-100 °C) for 1-2 hours. Monitor the reaction progress by TLC or a pilot HPLC injection.

  • Work-up: After cooling, the reaction mixture may need to be quenched with a dilute acid and extracted with an organic solvent. The organic layer is then evaporated, and the residue is reconstituted in the HPLC mobile phase.

  • Filtration: Filter the final sample through a 0.22 µm syringe filter before HPLC analysis.

HPLC Analysis of DNP Derivatives: Methodological Considerations

The DNP derivatives are well-suited for reversed-phase HPLC. The increased hydrophobicity of the DNP tag facilitates retention on C18 or C8 columns.

Chromatographic Conditions

A generic starting point for the HPLC analysis of DNP derivatives is provided below. Method optimization will be required for complex mixtures.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid
Gradient Elution A typical gradient would start with a low percentage of Mobile Phase B (e.g., 20-30%) and increase to a high percentage (e.g., 80-90%) over 15-30 minutes.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Detection Wavelength 360 nm is a common choice for DNP derivatives. A diode array detector (DAD) can be used to determine the optimal wavelength for specific derivatives.
Injection Volume 10 - 20 µL
Expected Results and Data Interpretation

A successful derivatization and HPLC analysis will yield a chromatogram with a well-resolved peak for the DNP-analyte derivative. Quantification is achieved by creating a calibration curve using standards of the analyte that have been subjected to the same derivatization procedure.

Scientific Integrity and Method Validation

For reliable and reproducible results, it is imperative to validate the analytical method. Key validation parameters to consider include:

  • Linearity: The linear range of the assay should be established by analyzing a series of standards at different concentrations.

  • Accuracy and Precision: Assessed by analyzing replicate samples at different concentrations.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Stability of Derivatives: The stability of the DNP derivatives in the final sample solution should be evaluated over time to ensure that delayed analysis does not affect the results.

Advantages, Limitations, and Troubleshooting

Advantages of FDNP Derivatization
  • Enhanced Sensitivity: The DNP group provides a strong chromophore, significantly increasing the UV-Vis response.

  • Robust and Stable Derivatives: The resulting DNP-analyte bond is generally stable under typical HPLC conditions.

  • Versatility: Applicable to a broad range of primary and secondary amines and amino acids.

  • Well-Established Chemistry: The reaction is well-understood and has been widely used for decades.

Limitations and Considerations
  • Reaction with Multiple Functional Groups: In molecules with multiple nucleophilic sites (e.g., lysine), multiple derivatization can occur.

  • Hydrolysis of the Reagent: FDNP can be hydrolyzed in aqueous alkaline solutions, so it is important to use a sufficient excess of the reagent.

  • Matrix Effects: Components in complex matrices can interfere with the derivatization reaction or co-elute with the derivative.

  • Safety Concerns: FDNP is a hazardous chemical and requires careful handling.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or no product peak Incomplete reaction (suboptimal pH, temperature, or time).Optimize reaction conditions; ensure the buffer has the correct pH.
Degradation of FDNP reagent.Use fresh, high-quality FDNP solution.
Insufficient mixing.Ensure thorough mixing of reactants.
Multiple unexpected peaks Side reactions or impurities in the sample.Purify the sample before derivatization if possible.
Formation of E/Z isomers of the derivative.This is an inherent property; ensure the analytical method accounts for both isomers if they separate.
Poor peak shape Interaction of the derivative with the column.Adjust the mobile phase pH or organic content.
Column overload.Inject a smaller sample volume or dilute the sample.

Conclusion

This compound remains a valuable and effective derivatizing agent for the HPLC analysis of a wide range of compounds, particularly those containing primary and secondary amine functionalities. Its ability to introduce a strong chromophore results in a significant enhancement of detection sensitivity. By following the detailed protocols and considering the methodological nuances outlined in this guide, researchers can confidently implement FDNP derivatization to achieve reliable and accurate quantitative results in their analytical workflows. As with any analytical method, careful optimization and validation are paramount to ensuring the scientific integrity of the data generated.

Application Notes and Protocols for the Derivatization of Amino Acids with 2-Fluoro-4,6-dinitrophenol (FDNP)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Relevance of Sanger's Reagent in Amino Acid Analysis

Developed by Frederick Sanger in his groundbreaking work on sequencing the insulin protein, for which he was awarded the Nobel Prize in Chemistry in 1958, 2-Fluoro-4,6-dinitrophenol (FDNP), also known as Sanger's reagent, remains a cornerstone in the chemical derivatization of amino acids. This application note provides a comprehensive guide to the principles, protocols, and analytical considerations for the derivatization of amino acids using FDNP. The resulting 2,4-dinitrophenyl (DNP) amino acid derivatives exhibit strong chromophoric properties, facilitating their detection and quantification by spectrophotometric methods, most notably High-Performance Liquid Chromatography (HPLC).

The derivatization process targets the primary amino group of amino acids, making it an invaluable tool for N-terminal amino acid identification in peptides and proteins, as well as for the quantitative analysis of free amino acids in various biological and pharmaceutical matrices. The stability of the DNP-amino acid bond to acid hydrolysis is a key feature of this method, allowing for the recovery and identification of the N-terminal residue after complete cleavage of peptide bonds.

This guide is designed to provide both the theoretical underpinnings and the practical, step-by-step protocols necessary for the successful application of this robust analytical technique.

Principle and Mechanism of Derivatization

The reaction between FDNP and an amino acid is a classic example of a nucleophilic aromatic substitution. The electron-withdrawing nature of the two nitro groups on the benzene ring activates the fluorine-bound carbon towards nucleophilic attack by the unprotonated α-amino group of the amino acid.

Causality of Experimental Choices: The reaction is typically carried out under mildly alkaline conditions (pH 8-9). This is a critical parameter because the free amino group (-NH2) is the nucleophile, not its protonated form (-NH3+). Maintaining an alkaline pH ensures a sufficient concentration of the reactive, unprotonated form of the amino group to drive the reaction forward. Sodium bicarbonate is a commonly used buffer for this purpose.

The reaction proceeds as follows:

G cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (R-CH(NH2)COOH)) DNP_AA DNP-Amino Acid AminoAcid->DNP_AA Nucleophilic Attack FDNP This compound (FDNP) FDNP->DNP_AA Substitution HF Hydrogen Fluoride (HF)

Caption: Reaction of an amino acid with FDNP.

The resulting DNP-amino acid is a stable, yellow-colored compound, with a strong UV absorbance that allows for sensitive detection.

Experimental Workflow Overview

The overall process for the derivatization and analysis of amino acids using FDNP can be summarized in the following workflow:

workflow reagent_prep Reagent Preparation derivatization Derivatization Reaction (FDNP + Amino Acid) reagent_prep->derivatization sample_prep Sample Preparation sample_prep->derivatization reaction_stop Reaction Quenching derivatization->reaction_stop hplc_prep Sample Preparation for HPLC reaction_stop->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis and Quantification hplc_analysis->data_analysis

Caption: Experimental workflow for FDNP derivatization and analysis.

Detailed Protocols

Part 1: Reagent Preparation

1.1 Derivatization Buffer (0.1 M Sodium Bicarbonate, pH 8.5):

  • Dissolve 0.84 g of sodium bicarbonate (NaHCO₃) in 90 mL of HPLC-grade water.

  • Adjust the pH to 8.5 with 1 M NaOH.

  • Bring the final volume to 100 mL with HPLC-grade water.

  • Filter through a 0.45 µm membrane filter.

1.2 FDNP Reagent (1% (w/v) in Acetonitrile):

  • Caution: FDNP is toxic and a skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a chemical fume hood.

  • Dissolve 100 mg of this compound in 10 mL of acetonitrile.

  • Prepare this solution fresh daily and protect it from light.

1.3 Amino Acid Standard Stock Solution (1 mg/mL):

  • Accurately weigh and dissolve individual amino acid standards in the derivatization buffer to a final concentration of 1 mg/mL.

  • A mixed standard solution can be prepared by combining aliquots of individual stock solutions.

1.4 Quenching Solution (1 M Hydrochloric Acid):

  • Carefully add 8.3 mL of concentrated HCl to 91.7 mL of HPLC-grade water.

Part 2: Derivatization Protocol

This protocol is designed for a total reaction volume of 200 µL. The volumes can be scaled as needed.

  • Sample Preparation:

    • For protein hydrolysates or other complex matrices, ensure that the sample is free of particulate matter by centrifugation or filtration.

    • The sample should be dissolved or diluted in the derivatization buffer.

    • Scientific Rationale: A clear sample prevents clogging of the HPLC system. The buffer ensures the optimal pH for the reaction.

  • Reaction Setup:

    • In a microcentrifuge tube, add 100 µL of the amino acid standard or sample solution.

    • Add 100 µL of the 1% FDNP reagent.

    • Trustworthiness: The use of an excess of the derivatization reagent ensures the complete derivatization of all amino acids in the sample.

  • Incubation:

    • Vortex the mixture gently to ensure homogeneity.

    • Incubate the reaction mixture at 60°C for 1 hour in a water bath or heating block. Protect the reaction from light by wrapping the tubes in aluminum foil.

    • Expertise & Experience: The elevated temperature increases the reaction rate, while the exclusion of light prevents potential photodegradation of the DNP derivatives.

  • Reaction Quenching:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 50 µL of 1 M HCl to stop the reaction. The solution should become acidic.

    • Scientific Rationale: Acidification protonates any remaining unreacted amino groups, rendering them non-nucleophilic and thus halting the derivatization process.

  • Sample Preparation for HPLC:

    • Evaporate the solvent (acetonitrile) under a gentle stream of nitrogen or in a vacuum centrifuge.

    • Reconstitute the dried residue in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before transferring it to an HPLC vial.

    • Trustworthiness: This step ensures that the sample is in a solvent compatible with the HPLC mobile phase and removes any precipitates that could damage the column.

Part 3: HPLC Analysis of DNP-Amino Acids

The separation and quantification of DNP-amino acids are typically performed using reversed-phase HPLC with UV detection.

HPLC System and Conditions
ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Aqueous buffer (e.g., 20 mM Sodium Acetate, pH 4.5)
Mobile Phase B Acetonitrile or Methanol
Gradient Elution A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to resolve the various DNP-amino acids. A representative gradient is provided below.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection Wavelength 360 nm
Injection Volume 10-20 µL
Representative HPLC Gradient Program
Time (minutes)% Mobile Phase A% Mobile Phase B
09010
255050
301090
351090
369010
459010

Expertise & Experience: The gradient profile should be optimized based on the specific column and HPLC system used to achieve the best separation of all DNP-amino acid derivatives. The retention times of the DNP-amino acids will vary depending on the hydrophobicity of their respective side chains.

Data Analysis and Quantification

Identification of the DNP-amino acids in a sample is achieved by comparing their retention times to those of authentic standards run under the same chromatographic conditions. Quantification is performed by constructing a calibration curve for each amino acid using the peak areas obtained from the analysis of the standard solutions at different concentrations.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no derivatization Incorrect pH of the reaction buffer.Verify the pH of the sodium bicarbonate buffer is between 8 and 9.
Degraded FDNP reagent.Prepare fresh FDNP solution daily and protect it from light.
Poor peak shape in HPLC Sample solvent incompatible with the mobile phase.Ensure the sample is reconstituted in the initial mobile phase.
Column overload.Dilute the sample and re-inject.
Variable retention times Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Inconsistent mobile phase composition.Ensure proper mixing and degassing of the mobile phases.

2-Fluoro-4,6-dinitrophenol in protein modification and labeling

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide to Protein Modification and Labeling with 2-Fluoro-4,6-dinitrophenol (FDNP)

Introduction: The Enduring Legacy of Sanger's Reagent

This compound (FDNP), colloquially known in the annals of biochemistry as Sanger's reagent, holds a place of distinction in the history of protein science. Its introduction by Frederick Sanger in the 1940s was a pivotal moment, providing the first viable method for identifying the N-terminal amino acid of a polypeptide chain.[1][2][3] This innovation was instrumental in Sanger's monumental achievement of sequencing the two chains of insulin, a feat that earned him the Nobel Prize in Chemistry in 1958 and fundamentally proved that proteins have defined, genetically determined sequences.[2]

While modern techniques such as Edman degradation and mass spectrometry have largely supplanted FDNP for de novo protein sequencing, its utility has not vanished.[1][4] The robust and straightforward chemistry of FDNP continues to make it a valuable tool for specific applications in protein modification and labeling. Its ability to react with primary amines allows for the quantification of accessible lysine residues, the introduction of a chromophore for detection, and the study of protein structure and function.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying chemistry, offering detailed, validated protocols and expert insights to empower you to successfully employ this classic reagent in a modern research context.

Principle and Mechanism of Action

The utility of FDNP in protein chemistry is rooted in a classic organic reaction: nucleophilic aromatic substitution. The fluorine atom on the dinitrophenyl ring is an excellent leaving group, activated by the strong electron-withdrawing effects of the two nitro groups.[5] This makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles.

In the context of proteins, the most reactive nucleophiles at physiological or slightly alkaline pH are deprotonated primary amino groups. These include the α-amino group at the N-terminus of a polypeptide and the ε-amino group on the side chain of lysine residues.[6][7] The reaction proceeds as follows:

  • Deprotonation: The reaction is typically carried out at a pH of around 8-9. This ensures a significant population of the target amino groups are in their unprotonated, nucleophilic state (-NH₂).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amino group attacks the electron-deficient C1 carbon of the FDNP molecule.

  • Formation of a Stable Adduct: The fluorine atom is displaced, and a stable, covalent carbon-nitrogen bond is formed, resulting in a dinitrophenyl (DNP) derivative of the amino acid.[5] This DNP-protein adduct is characteristically yellow, a property that facilitates its detection and quantification.[2]

While lysine and the N-terminus are the primary targets, other nucleophilic residues such as the thiol group of cysteine and the phenolic hydroxyl group of tyrosine can also react with FDNP under certain conditions, although generally to a lesser extent.[8][9][10]

FDNP_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Peptide Polypeptide Chain (N-terminus or Lysine side chain) ~R-NH₂ Conditions Aqueous Buffer pH ~8.5 Room Temperature DNP_Peptide Dinitrophenyl-Peptide Adduct (Yellow) ~R-NH-DNP Peptide->DNP_Peptide Nucleophilic Aromatic Substitution FDNP This compound (FDNP) FDNP->DNP_Peptide HF Hydrogen Fluoride (HF)

Caption: Mechanism of FDNP reaction with protein amino groups.

Applications in Protein Science and Drug Development

While its historical fame is tied to sequencing, FDNP's applications have evolved. Its role in modern research is centered on protein modification and characterization.

  • N-Terminal Amino Acid Identification: The foundational application involves reacting FDNP with a protein, followed by complete acid hydrolysis. The DNP-amino acid bond is stable to this hydrolysis, allowing the labeled N-terminal residue to be isolated, identified (typically by chromatography against known standards), and quantified.[2][3][5] This remains a useful, albeit low-throughput, method for confirming the identity of a purified protein or peptide.

  • Quantification of Reactive Lysine Residues: The reaction of FDNP with the ε-amino groups of lysine residues can be used to determine the number of solvent-accessible lysines on a protein's surface.[6] This information can be valuable for understanding protein folding, protein-protein interactions, and the effects of conformational changes.

  • Probing Enzyme Active Sites: By modifying specific amino acid residues, FDNP can be used to investigate their role in enzyme function. If modification of a particular residue leads to a loss of activity, it suggests that residue may be at or near the active site.[5]

  • Immunology and Hapten Carrier Conjugation: The dinitrophenyl group is a well-established hapten. When conjugated to a carrier protein (like bovine serum albumin), DNP-protein adducts are highly immunogenic and are widely used as model antigens to study antibody responses and B-cell activation in immunology research.[11]

  • Drug Development and Proteomics: In drug development, understanding how a small molecule interacts with its protein target is crucial.[12][13][14] Proteomics approaches can identify protein targets, and modification reagents like FDNP can help characterize the binding site.[15][16] For instance, if a drug protects certain lysine residues from modification by FDNP, it provides evidence that those residues are at the drug-binding interface. While FDNP itself is not a therapeutic, its properties as a mitochondrial uncoupler are being investigated in various disease models, highlighting the broader relevance of dinitrophenols in pharmacology.[17][18]

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for your experiments. Always optimize critical parameters for your specific protein of interest.

Protocol 1: Determination of the N-Terminal Amino Acid

This protocol is a classic method for identifying the single N-terminal amino acid of a pure protein or peptide.

Materials:

  • Purified protein or peptide solution (1-5 mg/mL in a buffer free of primary amines, e.g., phosphate or borate buffer)

  • This compound (FDNP) solution: 5% (v/v) in ethanol. (Caution: Toxic and irritant. Handle in a fume hood with appropriate PPE.)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • 6 M Hydrochloric Acid (HCl)

  • Ether (for extraction)

  • DNP-amino acid standards

  • TLC or HPLC system for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 100 µL of the protein solution (~100-500 µg) with 100 µL of Reaction Buffer.

  • Labeling Reaction: Add 200 µL of the 5% FDNP solution. Mix gently and incubate at room temperature for 2 hours in the dark (the DNP group is light-sensitive).[7] A yellow precipitate of the DNP-protein may form.

  • Precipitation and Washing: After incubation, precipitate the DNP-protein by adding 1 mL of cold acetone. Centrifuge at 10,000 x g for 10 minutes. Discard the supernatant. Wash the pellet three times with 1 mL of ethanol followed by three washes with 1 mL of ether to remove unreacted FDNP.[5][6] Air dry the pellet.

  • Acid Hydrolysis: Resuspend the dried DNP-protein pellet in 500 µL of 6 M HCl. Seal the tube under vacuum or flush with nitrogen. Heat at 110°C for 18-24 hours to completely hydrolyze all peptide bonds.

  • Extraction of DNP-Amino Acid: After hydrolysis, cool the sample to room temperature. Extract the yellow DNP-amino acid by adding 1 mL of ether and vortexing vigorously. Centrifuge to separate the phases. Carefully collect the upper ether layer, which contains the DNP-amino acid. Repeat the extraction twice more and pool the ether extracts.

  • Analysis: Evaporate the ether under a gentle stream of nitrogen. Re-dissolve the dried DNP-amino acid in a small volume (50-100 µL) of acetone or a suitable mobile phase. Spot the sample, alongside DNP-amino acid standards, on a TLC plate or inject it into an HPLC system for identification by comparing its retention time/Rf value with the standards.

Protocol 2: Quantification of Accessible Lysine Residues

This protocol uses spectrophotometry to determine the number of lysine residues that react with FDNP.

Materials:

  • Purified protein solution (concentration accurately determined, e.g., by A280 or Bradford assay)

  • FDNP solution: 10 mM in acetonitrile or ethanol

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Guanidine Hydrochloride (GuHCl), 8 M (for denatured control)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Setup: Prepare two sets of reactions: "Native" and "Denatured".

    • Native: Mix your protein (to a final concentration of ~1 mg/mL) with the Reaction Buffer.

    • Denatured (Control): Mix your protein with 8 M GuHCl to a final concentration of 6 M GuHCl to fully denature the protein and expose all lysine residues. Adjust pH to 8.5 if necessary.

  • Labeling Reaction: Add a 20-fold molar excess of the 10 mM FDNP solution to each reaction tube. Incubate for 1 hour at room temperature in the dark.

  • Removal of Excess FDNP: Separate the DNP-labeled protein from unreacted FDNP using a desalting column (e.g., a PD-10 column) equilibrated with a suitable buffer (e.g., PBS).[19]

  • Spectrophotometric Measurement: Measure the absorbance of the purified DNP-protein solution at 360 nm (for the DNP chromophore) and 280 nm (for protein concentration).[20]

  • Calculation: The number of DNP groups per protein molecule (Degree of Labeling) can be calculated using the following formula, derived from the Beer-Lambert law:

    Degree of Labeling (DOL) = (A₃₆₀ × ε₂₈₀_protein) / [(A₂₈₀ - (CF × A₃₆₀)) × ε₃₆₀_DNP]

    Where:

    • A₃₆₀ and A₂₈₀ are the absorbances at 360 nm and 280 nm.

    • ε₂₈₀_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε₃₆₀_DNP is the molar extinction coefficient of a DNP-lysine adduct at 360 nm (~17,400 M⁻¹cm⁻¹ at pH 8.5).

    • CF is a correction factor for the absorbance of the DNP group at 280 nm (~0.32).

Data Interpretation:

  • The DOL for the native protein represents the number of solvent-accessible, reactive lysine residues.

  • The DOL for the denatured protein represents the total number of lysine residues in the protein sequence (plus the N-terminus), serving as a positive control.

ParameterRecommended ValueRationale
Reaction pH 8.0 - 9.0Ensures deprotonation of α- and ε-amino groups for nucleophilic attack.
FDNP:Protein Molar Ratio 10:1 to 50:1Ensures complete labeling without excessive background from unreacted reagent.
Reaction Time 1 - 2 hoursSufficient for near-complete reaction with accessible amines at room temperature.[6][7]
Temperature Room Temperature (~25°C)Provides a balance between reaction rate and protein stability.
Wavelength for DNP Quantification 360 nmThe absorbance maximum for the DNP-amine adduct in an alkaline environment.[20]

General Experimental Workflow

The following diagram outlines a typical workflow for a protein modification experiment using FDNP.

FDNP_Workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis p1 Prepare Protein Solution (Amine-free buffer) p2 Determine Protein Concentration p1->p2 r1 Combine Protein and FDNP (Control pH, Molar Ratio) p2->r1 p3 Prepare FDNP Reagent p3->r1 r2 Incubate (Room Temp, Dark) r1->r2 u1 Stop Reaction / Quench (Optional: Add Tris or Glycine) r2->u1 u2 Remove Excess FDNP (Desalting / Dialysis) u1->u2 a1 Spectrophotometry (A280 / A360) u2->a1 a2 Hydrolysis & Chromatography (For N-terminal ID) u2->a2 a3 Functional Assay (e.g., Enzyme Activity) u2->a3

Caption: Generalized workflow for protein labeling with FDNP.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Labeling Protein solution contains primary amines (e.g., Tris buffer, ammonium sulfate).Buffer exchange your protein into a non-reactive buffer like PBS, borate, or bicarbonate.
Reaction pH is too low (<7.5).Ensure the final pH of the reaction mixture is between 8.0 and 9.0.
FDNP reagent has degraded.Use fresh or properly stored FDNP. Prepare the working solution just before use.
Protein Precipitation High concentration of organic solvent from FDNP stock.Use a more concentrated FDNP stock to minimize the volume of organic solvent added.
Protein is unstable under the reaction conditions.Reduce reaction time, lower the temperature, or add stabilizing agents (if compatible).
High Background Signal Incomplete removal of unreacted FDNP.Ensure thorough purification post-reaction. Use a desalting column with an appropriate molecular weight cut-off.
Non-specific binding of FDNP to purification resin.Pre-equilibrate the column thoroughly and consider using a different type of resin.
Inconsistent Results Inaccurate protein concentration measurement.Use a reliable method for protein quantification (e.g., A280 with calculated extinction coefficient) before starting.[21][22]
Light exposure causing degradation of DNP adducts.Protect reaction tubes and samples from light by wrapping them in foil.[23]

Safety Precautions

2,4-Dinitrophenol and its derivatives are hazardous materials and must be handled with care.[24][25]

  • Toxicity: FDNP is highly toxic if ingested, inhaled, or absorbed through the skin. It acts as a metabolic poison by uncoupling oxidative phosphorylation, which can lead to rapid and fatal hyperthermia.[24][26]

  • Handling: Always handle FDNP and concentrated solutions in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice).

  • Waste Disposal: Dispose of all FDNP-containing waste (solid and liquid) according to your institution's hazardous waste disposal procedures. Do not pour down the drain.

  • Explosive Risk: In its dry, pure form, dinitrophenol is classified as an explosive and can be sensitive to shock, friction, or heat.[24][27] It is typically supplied wetted with water to mitigate this risk. Do not allow the reagent to dry out completely.

References

Application Notes & Protocols: Utilizing 2-Fluoro-4,6-dinitrophenol for Advanced Metabolic Rate Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the principles and applications of 2-Fluoro-4,6-dinitrophenol, a potent mitochondrial uncoupling agent, for the study of metabolic rates. While drawing heavily on the extensive research conducted on its well-known analog, 2,4-dinitrophenol (DNP), this document adapts these principles for its fluoro-derivative. We detail the underlying mechanism of action, provide validated, step-by-step protocols for both in vitro cellular bioenergetics and in vivo whole-organism metabolic analysis, and emphasize the critical safety protocols required for handling this class of compounds. The objective is to equip researchers with the necessary knowledge to design, execute, and interpret experiments that leverage chemical uncoupling to probe the intricacies of metabolic function and dysfunction.

Scientific Foundation: The Mechanism of Mitochondrial Uncoupling

In cellular respiration, the electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, creating a powerful electrochemical gradient, or proton-motive force.[1][2] This force is harnessed by ATP synthase to phosphorylate ADP into ATP, effectively "coupling" substrate oxidation to energy storage.[1][3]

Mitochondrial uncouplers are molecules that disrupt this tight coupling.[4][5] Dinitrophenols, including this compound, are lipophilic weak acids that function as protonophores.[2][3][6] They shuttle protons across the inner mitochondrial membrane, bypassing ATP synthase.[1][7] This dissipates the proton gradient, causing the ETC to work faster in a futile attempt to re-establish it.[5] Consequently, the energy stored in the gradient is not captured as ATP but is instead released as heat.[1][5][8] This process leads to a significant and dose-dependent increase in oxygen consumption and overall metabolic rate.[1][6][9][10]

G cluster_space Intermembrane Space (High H+) cluster_matrix Mitochondrial Matrix (Low H+) ETC Electron Transport Chain (ETC) Protons_High H+ ETC->Protons_High Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates Protons_High->ATP_Synthase Coupled Path DNP This compound (Protonophore) Protons_High->DNP Protons_Low H+ Heat Heat DNP->Protons_Low Uncoupled Path (Proton Leak)

Caption: Mechanism of mitochondrial uncoupling by this compound.

The Agent: this compound

The scientific community has extensively studied 2,4-dinitrophenol (DNP) since the 1930s, when it was first identified for its ability to dramatically increase metabolic rate and was briefly used as a weight-loss drug.[1][6][9] However, its use was discontinued due to a narrow therapeutic index and severe toxicities, including fatal hyperthermia.[6][8][9]

This compound is a structural analog. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and electron distribution, which may influence its potency, membrane permeability, and metabolic stability. While specific biological activity data for this compound is less common in public literature compared to DNP[11][12][13], the underlying uncoupling mechanism remains the same. Therefore, the protocols established for DNP serve as an excellent starting point, with the critical understanding that dose-response relationships must be empirically determined for the fluoro-analog.

Critical Safety Considerations: Handling Dinitrophenol Compounds

WARNING: Dinitrophenols are classified as acutely toxic, flammable solids that can be explosive when dry or subjected to shock.[14][15][16] Exposure can cause severe health effects, including hyperthermia, tachycardia, diaphoresis, and death.[9][10][16][17] Strict adherence to safety protocols is mandatory.

Hazard Prevention & Handling Protocol Emergency Response
Toxicity (Inhalation, Ingestion, Skin Contact) Always handle in a certified chemical fume hood.[15] Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, lab coat, and chemical safety goggles.[15][16][18] Do not eat, drink, or smoke in the handling area.[16][18] Wash hands thoroughly after handling.[14][18]Skin: Immediately wash with soap and water for at least 15 minutes.[14] Eyes: Flush with eyewash for 15 minutes.[14] Inhalation/Ingestion: Move to fresh air. Seek immediate medical attention.[14][16]
Fire & Explosion Store away from heat, open flames, and sources of ignition.[16][18][19] Do not allow the compound to dry out; store wetted if specified by the supplier.[16] Use non-sparking tools.[16]Use a water spray or appropriate foam extinguisher.[15] Combat fire from a sheltered position.[16]
Storage Store in a cool, well-ventilated, designated area in a tightly closed, properly labeled container.[14][18][19] Keep locked up and accessible only to authorized personnel.[19]In case of a spill, evacuate the area. Do not attempt to clean up without proper training and PPE.[14][19]

Protocol 1: In Vitro Cellular Bioenergetics Analysis

The Agilent Seahorse XF Analyzer is the standard for real-time measurement of cellular metabolism.[20][21] This protocol details a "Mitochondrial Stress Test" to determine key parameters of mitochondrial function in response to this compound.[21][22][23]

Principle

This assay measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) of live cells.[20][22] Sequential injections of mitochondrial inhibitors, alongside the test compound, reveal a comprehensive bioenergetic profile.

Workflow Diagram

Caption: Workflow for the Seahorse XF Mitochondrial Stress Test.

Detailed Steps
  • Cell Seeding: The day before the assay, seed cells into a Seahorse XF cell culture microplate at a pre-optimized density to achieve 80-90% confluency on assay day.[22] Include background correction wells with media only.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.[22]

  • Assay Preparation: On the day of the assay, remove the cell culture medium. Wash cells gently with pre-warmed XF Assay Medium (e.g., XF DMEM supplemented with glucose, pyruvate, and glutamine).[23][24] Add the final volume of assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.[22]

  • Compound Preparation & Loading:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to working concentrations in the assay medium.

    • Prepare Oligomycin, FCCP (a potent uncoupler used to determine maximal respiration), and a Rotenone/Antimycin A mixture according to the kit manufacturer's instructions.[20][23]

    • Load the injection ports of the hydrated sensor cartridge. A typical loading strategy is:

      • Port A: this compound (at various concentrations) or vehicle.

      • Port B: Oligomycin (inhibits ATP synthase).[20]

      • Port C: FCCP (induces maximal respiration).[20]

      • Port D: Rotenone & Antimycin A (inhibit Complex I & III, shutting down mitochondrial respiration).[20]

  • Run Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure basal OCR/ECAR before sequentially injecting the compounds and measuring the response after each injection.[22]

  • Data Normalization: After the run, lyse the cells and perform a protein quantification assay (e.g., BCA) to normalize the OCR data to cell content.[25]

Data Interpretation & Expected Results
Parameter Definition Expected Effect of this compound
Basal Respiration The baseline oxygen consumption of the cells.[21]Increase: Uncoupling stimulates the ETC, increasing O2 consumption to maintain the proton gradient.
ATP-Linked Respiration The decrease in OCR after Oligomycin injection; represents O2 consumption used for ATP synthesis.[21]Decrease: As the compound provides an alternative route for protons, less O2 consumption is coupled to ATP synthase activity.
Proton Leak The OCR remaining after Oligomycin injection, before FCCP.[21]Increase: This is the direct measure of the uncoupling effect.
Maximal Respiration The peak OCR reached after the addition of the potent uncoupler FCCP.[21]No Change or Decrease: The cells may already be respiring at or near their maximum rate due to the test compound, so FCCP may have little additional effect.
Spare Respiratory Capacity The difference between maximal and basal respiration.[21]Decrease: As basal respiration increases towards the maximal rate, the reserve capacity diminishes.

Protocol 2: In Vivo Whole-Organism Metabolic Analysis

Indirect calorimetry is a non-invasive technique used to measure the metabolic rate of an organism by quantifying oxygen consumption (VO2) and carbon dioxide production (VCO2).[26][27][28] This allows for the calculation of the Respiratory Exchange Ratio (RER) and total energy expenditure.[27][28]

Principle

An animal is housed in a specialized metabolic chamber with a constant flow of air. Sensors measure the O2 and CO2 concentrations of the air entering and exiting the chamber. The difference is used to calculate the animal's metabolic activity.[26] Direct calorimetry, which measures heat production directly, is the gold standard but is less common due to technical complexity.[29][30]

Detailed Steps
  • Animal Acclimation: Acclimate mice to single housing in the metabolic chambers for at least 24-48 hours before data collection begins. This minimizes stress-induced artifacts. Provide standard chow and water ad libitum.

  • Dose-Ranging Study: It is essential to conduct a preliminary dose-ranging study to identify an effective and non-toxic dose of this compound. Based on studies with 2,4-DNP in mice, administration via drinking water is a viable method.[6] Start with low concentrations and monitor for signs of distress, hyperthermia, and changes in food/water intake.[6]

  • Compound Administration: Prepare fresh drinking water containing the desired concentration of this compound or vehicle daily. Ensure thorough mixing.

  • Data Acquisition:

    • Begin by recording at least 24 hours of baseline metabolic data (VO2, VCO2, activity) before introducing the compound.

    • Introduce the water containing the test compound and continue recording for the desired study duration (e.g., 5-7 days).

    • Maintain a consistent temperature (thermoneutrality, ~30°C for mice, is often preferred to minimize thermoregulatory confounds) and light-dark cycle.[6]

  • Data Analysis:

    • Calculate Energy Expenditure (EE) using the Weir equation or a simplified version: EE (kcal/hr) = (3.815 + 1.232 x RER) x VO2.

    • Calculate the Respiratory Exchange Ratio (RER) = VCO2 / VO2. An RER near 1.0 indicates carbohydrate oxidation, while an RER near 0.7 indicates fat oxidation.

    • Analyze data by light and dark cycles, and compare treatment groups to vehicle controls using appropriate statistical methods (e.g., ANCOVA with body weight as a covariate).

Data Interpretation & Expected Results
Parameter Definition Expected Effect of this compound
Oxygen Consumption (VO2) Rate at which oxygen is consumed by the organism.[28]Increase: Reflects the increased activity of the ETC to compensate for uncoupling.[6][31]
Carbon Dioxide Production (VCO2) Rate at which carbon dioxide is produced.[28]Increase: Increased substrate oxidation leads to higher CO2 output.
Energy Expenditure (EE) Total metabolic rate or calories burned.[27]Increase: The direct consequence of dissipating the proton gradient as heat.[6][32]
Respiratory Exchange Ratio (RER) Ratio of VCO2 to VO2, indicating fuel source.[27]Variable/Decrease: An increase in metabolic rate often forces a shift towards oxidizing stored fats, which could lower the RER towards 0.7. This is context-dependent.
Body Weight Total mass of the animal.Decrease: If energy expenditure exceeds caloric intake, weight loss is expected.[6][9]

References

Application Notes and Protocols for the Investigation of Oxidative Phosphorylation using 2-Fluoro-4,6-dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the utilization of 2-Fluoro-4,6-dinitrophenol (FDNP) in the study of mitochondrial oxidative phosphorylation. This document offers in-depth scientific background, detailed experimental protocols, and critical insights for the effective application of this compound in cellular bioenergetics research.

Introduction: The Crucial Role of Mitochondrial Uncouplers in Bioenergetics Research

Mitochondrial oxidative phosphorylation is the primary mechanism for ATP synthesis in aerobic organisms. The process involves the transfer of electrons through the electron transport chain (ETC), which creates a proton gradient across the inner mitochondrial membrane. This proton-motive force is then utilized by ATP synthase to produce ATP. Chemical uncouplers are invaluable tools for investigating this process, as they are lipophilic weak acids that can transport protons across the inner mitochondrial membrane, independent of ATP synthase. This action dissipates the proton gradient, leading to an increased rate of oxygen consumption by the ETC as it attempts to re-establish the gradient, while concurrently decreasing ATP synthesis.[1][2][3]

Among the classical mitochondrial uncouplers, 2,4-dinitrophenol (DNP) is a well-characterized agent that has been extensively used in metabolic research.[1][2] this compound (FDNP) is a halogenated derivative of DNP. While literature specifically detailing the use of FDNP in oxidative phosphorylation studies is limited, its structural similarity to DNP suggests a comparable mechanism of action as a protonophore. The introduction of a fluorine atom may influence its physicochemical properties, such as lipophilicity and electron distribution, potentially affecting its potency and off-target effects. Therefore, this guide will leverage the extensive knowledge of DNP to provide a framework for the application of FDNP, with a strong emphasis on the necessity for empirical optimization.

Mechanism of Action: this compound as a Protonophore

Similar to DNP, FDNP is presumed to function as a protonophore. Its lipophilic nature allows it to readily diffuse across the inner mitochondrial membrane. In the acidic environment of the intermembrane space, the phenolic hydroxyl group of FDNP can become protonated. The protonated, neutral form of the molecule then diffuses across the inner mitochondrial membrane into the more alkaline mitochondrial matrix. Upon entering the matrix, the proton is released, and the anionic form of FDNP diffuses back across the membrane to the intermembrane space to repeat the cycle. This cyclical transport of protons effectively short-circuits the proton gradient, uncoupling electron transport from ATP synthesis.

cluster_2 Intermembrane Space (High [H+]) cluster_3 Mitochondrial Matrix (Low [H+]) ETC Electron Transport Chain (ETC) H_plus_IMS H+ ETC->H_plus_IMS Pumps H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP FDNP_H FDNP-H (Protonated) FDNP_neg FDNP- (Anion) H_plus_matrix H+ FDNP_H->H_plus_matrix Proton Release FDNP_neg->H_plus_IMS Returns to IMS H_plus_IMS->ATPSynthase Drives ATP Synthesis H_plus_IMS->FDNP_neg Protonation ADP ADP + Pi ADP->ATPSynthase

Caption: Mechanism of mitochondrial uncoupling by this compound.

Physicochemical Properties and Handling

While specific experimental data for this compound is not widely available, some properties can be inferred from its structure and from data on its isomer, 4-Fluoro-2,6-dinitrophenol.

PropertyValue (for 4-Fluoro-2,6-dinitrophenol)Reference
Molecular FormulaC6H3FN2O5[4]
Molecular Weight202.10 g/mol [4]
AppearanceYellow solid
SolubilitySoluble in organic solvents such as DMSO and ethanol.

Safety and Handling:

Dinitrophenols are toxic compounds and should be handled with extreme caution.[2]

  • Toxicity: DNP and related compounds are toxic if swallowed, inhaled, or absorbed through the skin.[2] They can cause rapid increases in metabolic rate, leading to hyperthermia, and in severe cases, death.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling FDNP.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light.

Experimental Protocols: Measuring Mitochondrial Respiration

The following protocol provides a general framework for assessing the effect of FDNP on mitochondrial respiration in cultured cells using extracellular flux analysis (e.g., Seahorse XF Analyzer). It is crucial to empirically determine the optimal concentration of FDNP for each cell type and experimental condition.

Objective: To determine the effect of FDNP on basal and maximal mitochondrial respiration.

Materials:

  • This compound (FDNP)

  • Dimethyl sulfoxide (DMSO)

  • Cultured cells of interest

  • Cell culture medium

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial inhibitors:

    • Oligomycin (ATP synthase inhibitor)

    • Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) or another uncoupler as a positive control

    • Rotenone/Antimycin A (Complex I and III inhibitors)

Workflow:

A Seed cells in Seahorse microplate B Incubate cells overnight A->B D Replace culture medium with assay medium B->D C Prepare assay medium and inhibitor solutions H Inject FDNP (or other compounds) C->H E Incubate plate in non-CO2 incubator D->E G Measure basal Oxygen Consumption Rate (OCR) E->G F Calibrate Seahorse Analyzer F->G G->H I Measure OCR post-injection H->I J Inject Oligomycin I->J K Measure OCR J->K L Inject FCCP (for maximal respiration) K->L M Measure OCR L->M N Inject Rotenone/ Antimycin A M->N O Measure OCR N->O P Data Analysis O->P

Caption: Experimental workflow for assessing mitochondrial respiration using FDNP.

Step-by-Step Methodology:

  • Cell Seeding: a. Seed cells in a Seahorse XF Cell Culture Microplate at a density optimized for your cell type to achieve 80-90% confluency on the day of the assay. b. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.

  • Reagent Preparation: a. Prepare a stock solution of FDNP in DMSO. A high concentration (e.g., 10-100 mM) is recommended to minimize the volume of DMSO added to the cells. b. On the day of the assay, prepare fresh working solutions of FDNP, oligomycin, FCCP, and rotenone/antimycin A in the Seahorse XF Assay Medium. A concentration titration of FDNP (e.g., 1 µM to 500 µM) is essential to determine the optimal concentration for maximal uncoupling without inducing toxicity.

  • Assay Setup: a. Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C. b. On the day of the assay, remove the culture medium from the cell plate and gently wash the cells twice with pre-warmed Seahorse XF Assay Medium. c. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate. d. Load the injection ports of the hydrated sensor cartridge with the prepared working solutions of the compounds. A typical injection strategy is:

    • Port A: FDNP (at various concentrations) or vehicle control (assay medium with the same percentage of DMSO).
    • Port B: Oligomycin.
    • Port C: FCCP (as a positive control for maximal respiration).
    • Port D: Rotenone/Antimycin A.

  • Data Acquisition: a. Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer. b. Start the assay protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the injection of each compound.

  • Data Analysis: a. Basal Respiration: The initial OCR measurement before any injections. b. Response to FDNP: An increase in OCR after the injection of FDNP indicates uncoupling of oxidative phosphorylation. The optimal concentration will be the one that elicits the maximal OCR. c. ATP-linked Respiration: The decrease in OCR after the injection of oligomycin. d. Maximal Respiration: The OCR after the injection of an optimal concentration of an uncoupler like FCCP (or the determined optimal concentration of FDNP). e. Proton Leak: The OCR remaining after oligomycin injection. f. Spare Respiratory Capacity: The difference between maximal respiration and basal respiration. g. Non-mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A.

Interpreting the Results

A successful experiment with FDNP as an uncoupler will show a dose-dependent increase in OCR, up to a certain concentration. Beyond this optimal concentration, a decrease in OCR may be observed, which could be indicative of mitochondrial toxicity or inhibition of the electron transport chain. By comparing the maximal respiration induced by FDNP to that induced by a well-characterized uncoupler like FCCP, the relative potency of FDNP can be assessed.

Comparative Analysis: FDNP vs. DNP and FCCP

While direct comparative studies are lacking, some predictions can be made based on chemical structure.

CompoundPredicted PotencyPotential Advantages/Disadvantages
2,4-Dinitrophenol (DNP) Well-characterized, moderate potency.Extensive historical data available; known toxicity and narrow therapeutic window.[2]
FCCP High potency.Widely used as a positive control for maximal uncoupling; can have off-target effects and is highly toxic.
This compound (FDNP) Potency to be determined empirically.The fluorine atom may alter lipophilicity and pKa, potentially affecting its uncoupling efficiency and cellular uptake. It may also influence off-target effects, but this requires experimental validation.

Conclusion

This compound is a promising tool for the study of mitochondrial oxidative phosphorylation, likely acting as a protonophoric uncoupler similar to its well-known analogue, 2,4-dinitrophenol. Due to the limited specific data on FDNP, researchers are strongly advised to perform careful dose-response experiments to determine its optimal concentration for their specific cellular model. The protocols and information provided in this guide offer a solid foundation for initiating these studies and for advancing our understanding of cellular bioenergetics.

References

Application Notes for the Experimental Use of 2-Fluoro-4,6-dinitrophenol in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Dinitrophenol Landscape

2-Fluoro-4,6-dinitrophenol (FDNP) belongs to the dinitrophenol family, a class of compounds renowned for their potent biological activities. It is crucial for the researcher to distinguish FDNP from two other similarly named but functionally distinct chemicals:

  • 2,4-Dinitrophenol (DNP): A well-characterized mitochondrial uncoupling agent. It acts as a protonophore, disrupting cellular energy production and is a cornerstone tool for metabolic research.[1][2] Due to its structural similarity, FDNP is presumed to act primarily through this mechanism, and the protocols herein are designed based on this hypothesis.

  • 1-Fluoro-2,4-dinitrobenzene (FDNB or Sanger's Reagent): A chemical used for labeling and identifying the N-terminal amino acids of proteins.[3][4][5] While FDNP possesses a reactive fluoro group, its primary application in cell culture is more likely to be metabolic, analogous to DNP.

This guide provides a comprehensive framework for leveraging FDNP as a tool to investigate cellular bioenergetics, mitochondrial function, and metabolic stress. The protocols are built upon the established principles of its well-studied analog, DNP, offering a robust starting point for novel research.

Section 1: The Scientific Principle: Mitochondrial Uncoupling

In healthy cells, the electron transport chain (ETC) on the inner mitochondrial membrane pumps protons (H+) from the matrix into the intermembrane space. This action generates an electrochemical gradient known as the proton motive force. This potential energy is harnessed by ATP synthase to phosphorylate ADP into ATP, a process called oxidative phosphorylation.[6]

Dinitrophenols act as protonophores, effectively creating a "short-circuit" in this system.[7] As lipophilic weak acids, they can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, FDNP becomes protonated. This neutral molecule then diffuses back into the alkaline matrix, where it releases the proton, bypassing ATP synthase entirely.[6][8] This uncoupling of electron transport from ATP synthesis has profound cellular consequences:

  • Decreased ATP Production: The primary energy currency of the cell is depleted as the proton gradient is dissipated without being used by ATP synthase.[9][10]

  • Increased Oxygen Consumption: To compensate for the inefficient ATP production, the ETC works at its maximum rate, consuming oxygen rapidly.[11][12]

  • Energy Dissipation as Heat: The potential energy of the proton gradient is released as thermal energy instead of being converted into chemical energy (ATP).[1][13]

  • Induction of Cellular Stress: A significant drop in energy levels can trigger downstream signaling pathways related to stress, cell cycle arrest, and apoptosis.[14][15]

Mitochondrial_Uncoupling Mechanism of Mitochondrial Uncoupling by FDNP cluster_Matrix Mitochondrial Matrix (Low H⁺) ETC Electron Transport Chain (ETC) Protons_IMS H⁺ ETC->Protons_IMS ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP FDNP_H FDNP-H (Protonated) Protons_Matrix H⁺ FDNP_H->Protons_Matrix Deprotonation (Proton Leak) FDNP_neg FDNP⁻ (Deprotonated) Protons_IMS->ATP_Synthase Flows through Protons_IMS->FDNP_neg ADP ADP + Pi ADP->ATP_Synthase

Caption: FDNP shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase.

Section 2: Safety, Handling, and Preparation

WARNING: Dinitrophenols are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[16][17] They can cause rapid increases in metabolic rate and body temperature, leading to hyperthermia.[1][12] Always handle this compound with extreme caution in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) before use.[16][17][18][19]

Property Value
Chemical Name This compound
Synonyms 4-Fluoro-2,6-dinitrophenol
CAS Number 364-32-9
Molecular Formula C₆H₃FN₂O₅
Molecular Weight 202.10 g/mol
Appearance Yellow Powder[20]
Solubility Soluble in DMSO, Ethanol
Protocol 2.1: Preparation of a 100 mM Stock Solution

Causality: A concentrated stock solution in an organic solvent like DMSO is necessary because dinitrophenols have poor solubility in aqueous culture media. This allows for small volumes to be added to experiments, minimizing solvent effects on the cells.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood

  • Sterile, amber microcentrifuge tubes or cryovials

  • Sterile pipette tips

Procedure:

  • Tare Balance: Inside a chemical fume hood, place a sterile 1.5 mL microcentrifuge tube on a calibrated balance and tare it.

  • Weigh Compound: Carefully weigh approximately 10.1 mg of FDNP powder directly into the tube. Record the exact weight.

  • Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (µL) = (Weight (mg) / 202.10 ( g/mol )) * 10000 (Example: For 10.1 mg, add 500 µL of DMSO).

  • Dissolve: Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear yellow. Gentle warming (37°C) may assist dissolution.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.

Section 3: Core Applications & Experimental Protocols

Protocol 3.1: Measuring Cellular Respiration with an Extracellular Flux Analyzer

Principle: An extracellular flux analyzer (e.g., Seahorse XF) measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration. FDNP is used to induce maximal respiration by completely uncoupling the ETC from ATP synthesis, revealing the true upper limit of the cell's respiratory capacity.[11]

Seahorse_Workflow Workflow: Seahorse XF Mito Stress Test cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_injections Sequential Injections seed 1. Seed cells in XF microplate hydrate 2. Hydrate sensor cartridge overnight equilibrate 3. Equilibrate cells in assay medium (1 hr) load 4. Load drugs into sensor cartridge equilibrate->load run 5. Run Seahorse XF Analyzer load->run analyze 6. Analyze OCR data run->analyze portA Port A: Oligomycin run->portA Measures Basal Respiration portA->run Measures ATP-linked Respiration portB Port B: FDNP portA->portB Time portB->run Measures Maximal Respiration portC Port C: Rotenone/ Antimycin A portB->portC Time portC->run Measures Non-Mitochondrial Respiration

Caption: Experimental workflow for a Seahorse XF Cell Mito Stress Test using FDNP.

Materials:

  • Cells cultured in a Seahorse XF microplate

  • Extracellular flux analyzer and associated consumables

  • Assay Medium (e.g., XF DMEM supplemented with glucose, pyruvate, and glutamine, pH 7.4)

  • FDNP stock solution (100 mM)

  • Oligomycin (ATP synthase inhibitor)

  • Rotenone/Antimycin A (Complex I/III inhibitors)

Procedure:

  • Cell Seeding: Seed cells at a pre-optimized density in an XF microplate and culture overnight.

  • Assay Preparation: The day before the assay, hydrate the sensor cartridge. On the assay day, replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO₂ incubator for 1 hour.[21]

  • Drug Preparation: Prepare working solutions of the inhibitors in assay medium. For FDNP, a titration is essential to find the optimal concentration that gives maximal OCR without causing immediate cell death. A starting range of 50-200 µM is recommended.[11]

  • Load Cartridge: Load Oligomycin, FDNP, and Rotenone/Antimycin A into ports A, B, and C, respectively.

  • Run Assay: Place the plate in the analyzer and run the pre-programmed protocol. The instrument will measure baseline OCR, then sequentially inject each compound and measure the resulting OCR changes.

  • Data Analysis:

    • Basal Respiration: The initial OCR before injections.

    • ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.

    • Maximal Respiration: The peak OCR after FDNP injection. This is a key parameter.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration, representing the cell's ability to respond to energy demand.

Self-Validation: The expected result is a sharp increase in OCR after FDNP injection, surpassing the basal rate. If OCR drops immediately, the FDNP concentration is likely too high and cytotoxic. The final injection of Rotenone/Antimycin A should reduce OCR to a minimal level, confirming that the measured oxygen consumption was mitochondrial.

Protocol 3.2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: Healthy mitochondria maintain a high negative membrane potential (ΔΨm). The dissipation of the proton gradient by FDNP leads to a rapid collapse of this potential. This is visualized using fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria with high ΔΨm. A loss of fluorescence indicates depolarization.[11]

Materials:

  • Cells cultured in a black, clear-bottom 96-well plate

  • FDNP stock solution

  • TMRE stock solution (in DMSO)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells and allow them to adhere overnight.

  • TMRE Staining: Prepare a working solution of TMRE (typically 50-200 nM) in pre-warmed culture medium.[11] Replace the existing medium with the TMRE solution and incubate for 20-30 minutes at 37°C, protected from light.

  • Baseline Measurement: Wash the cells gently with pre-warmed PBS or medium to remove excess dye. Add fresh medium and measure the baseline fluorescence.

  • FDNP Treatment: Add FDNP to the wells at a final concentration known to cause depolarization (e.g., 100-500 µM). Include a vehicle control (DMSO) well.

  • Kinetic Measurement: Immediately begin measuring fluorescence intensity every 1-2 minutes for 15-30 minutes.

Data Analysis and Interpretation: In untreated control cells, fluorescence should remain high and stable. In FDNP-treated cells, a rapid decrease in fluorescence intensity will be observed, signifying the collapse of the mitochondrial membrane potential. This confirms the uncoupling activity of the compound.

Protocol 3.3: Quantification of Cellular ATP Levels

Principle: As a direct consequence of mitochondrial uncoupling, cellular ATP levels are expected to drop significantly. This can be quantified using a luciferase-based assay, where the light produced is directly proportional to the ATP concentration.[11][21]

Materials:

  • Cells cultured in a white, opaque 96-well plate

  • FDNP stock solution

  • Commercial ATP determination kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white, opaque 96-well plate and allow them to adhere.

  • FDNP Treatment: Treat cells with various concentrations of FDNP (e.g., 0, 50, 100, 200, 500 µM) for a short duration (e.g., 30-60 minutes).

  • Cell Lysis and ATP Measurement:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the ATP assay reagent directly to each well according to the manufacturer's protocol. This reagent lyses the cells and provides the luciferase/luciferin substrate.

    • Place the plate on an orbital shaker for 2 minutes to induce lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation: A dose-dependent decrease in luminescence is expected with increasing concentrations of FDNP. This provides direct evidence that the compound is disrupting cellular energy production, validating its mechanism of action.

Section 4: Advanced Applications & Troubleshooting

Beyond its core use as an uncoupler, FDNP can be a tool for more complex studies:

  • Studying Metabolic Reprogramming: Investigate how cells adapt to severe energy stress, such as the upregulation of glycolysis (the Pasteur effect).

  • Drug Discovery Screens: Use FDNP as a reference compound when screening for novel drugs that target mitochondrial function.[21]

  • Investigating Cell Death Pathways: At higher concentrations or with prolonged exposure, FDNP can induce apoptosis.[14] This can be used to study the signaling cascades that link metabolic collapse to programmed cell death.

  • Amino Acid Derivatization: While less common for this specific isomer, the reactive fluoro group means FDNP could potentially be adapted for pre-column derivatization of amino acids for HPLC analysis, similar to Sanger's reagent.[22][23][24]

Problem Possible Cause Solution
No change in OCR after FDNP addition (Seahorse) FDNP concentration too low; Cells are already respiring at their maximum; Compound degraded.Increase FDNP concentration in a stepwise titration; Check cell health and density; Use freshly prepared or properly stored FDNP.
OCR crashes immediately after FDNP addition FDNP concentration is too high, causing acute cytotoxicity.Perform a dose-response curve to find the optimal concentration that gives maximal OCR without immediate toxicity. Start with a lower concentration range (10-50 µM).
High variability between replicate wells Inconsistent cell seeding; Edge effects in the plate; Pipetting errors.Optimize cell seeding protocol for even distribution; Avoid using the outermost wells of the plate; Use calibrated pipettes and reverse pipetting for viscous solutions.
Low signal in ATP or TMRE assay Low cell number; Incorrect assay buffer or timing.Ensure adequate cell density per well; Strictly follow the manufacturer's protocol for the assay kit.

References

Application Notes and Protocols for Peptide Mapping and Analysis using 2-Fluoro-4,6-dinitrophenol (FDNP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of a Classic Reagent

In the landscape of modern proteomics, where high-throughput mass spectrometry reigns supreme, it is easy to overlook the foundational techniques that paved the way for our current understanding of protein structure. 2-Fluoro-4,6-dinitrophenol (FDNP), famously known as Sanger's reagent, is one such cornerstone. Developed by Frederick Sanger in his groundbreaking work to sequence insulin, this chemical method for N-terminal amino acid analysis remains a robust and valuable tool in the protein chemist's arsenal. While no longer the primary method for de novo sequencing of large proteins, FDNP finds continued application in peptide mapping, N-terminal confirmation of recombinant proteins, and as an orthogonal technique to validate results from more contemporary methods.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of FDNP for peptide mapping and analysis. We will delve into the underlying chemistry, provide step-by-step protocols, and discuss the critical parameters that ensure reliable and reproducible results.

Scientific Principles and Mechanistic Insights

The utility of FDNP in peptide analysis hinges on its ability to selectively label the free α-amino group at the N-terminus of a peptide or protein. This reaction is a classic example of nucleophilic aromatic substitution.

The Sanger Reaction: A Stepwise Look

  • Nucleophilic Attack: Under mildly alkaline conditions, the unprotonated N-terminal α-amino group of a peptide acts as a nucleophile. It attacks the electron-deficient carbon atom of the benzene ring of FDNP that is bonded to the highly electronegative fluorine atom.

  • Formation of a Meisenheimer Complex: This attack results in the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by the two electron-withdrawing nitro groups on the aromatic ring.

  • Elimination of Fluoride: The complex then collapses, leading to the elimination of a fluoride ion and the formation of a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the peptide.

This DNP-peptide adduct is exceptionally stable to acid hydrolysis, a property that is central to the Sanger method. When the DNP-peptide is subjected to strong acid hydrolysis, all the peptide bonds are cleaved, yielding a mixture of free amino acids from the internal and C-terminal positions, and a single DNP-derivatized amino acid from the N-terminus. The identity of this DNP-amino acid can then be determined chromatographically, revealing the original N-terminal residue of the peptide.

Experimental Workflow and Protocols

The successful application of FDNP for peptide analysis requires meticulous attention to detail at each stage of the process. The following sections provide a comprehensive workflow and detailed protocols.

Visualizing the Workflow

FDNP_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_hydrolysis Hydrolysis cluster_analysis Analysis Peptide_Sample Peptide/Protein Sample FDNP_Reaction Reaction with FDNP in Alkaline Buffer Peptide_Sample->FDNP_Reaction DNP_Peptide Formation of DNP-Peptide FDNP_Reaction->DNP_Peptide Acid_Hydrolysis Acid Hydrolysis (e.g., 6M HCl) DNP_Peptide->Acid_Hydrolysis Hydrolysate Mixture of Free Amino Acids and DNP-Amino Acid Acid_Hydrolysis->Hydrolysate Chromatography Chromatographic Separation (e.g., HPLC) Hydrolysate->Chromatography Identification Identification of DNP-Amino Acid Chromatography->Identification

Caption: Experimental workflow for N-terminal analysis using FDNP.

Part 1: Derivatization of the Peptide with FDNP

This initial step involves the covalent labeling of the N-terminal amino acid.

Materials:

  • Peptide sample (lyophilized)

  • This compound (FDNP) solution (e.g., 1% w/v in ethanol)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Ethanol

  • Water (HPLC grade)

  • Ether (for optional precipitation)

Protocol:

  • Sample Preparation: Dissolve the peptide sample in the sodium bicarbonate buffer to a concentration of approximately 1-5 mg/mL. The alkaline pH is crucial to ensure that the N-terminal amino group is deprotonated and thus nucleophilic.

  • FDNP Addition: To the peptide solution, add a 2-fold molar excess of the FDNP solution in ethanol. The use of an organic co-solvent like ethanol helps to solubilize the sparingly soluble FDNP in the aqueous reaction mixture.

  • Incubation: Gently mix the reaction solution and incubate at 40°C for 1 hour in the dark. The elevated temperature accelerates the reaction, while protection from light prevents potential photodegradation of the DNP group.

  • Reaction Quenching (Optional): The reaction can be stopped by the addition of a small amount of a primary amine-containing buffer, such as Tris, to consume any excess FDNP.

  • Sample Cleanup:

    • For smaller peptides: The reaction mixture can be directly subjected to acid hydrolysis.

    • For larger peptides or proteins: The DNP-derivatized product can be precipitated by the addition of a small volume of 1 M HCl to acidify the solution, followed by centrifugation. The resulting pellet is then washed with water, ethanol, and ether to remove unreacted reagents and byproducts. The dried DNP-peptide is then ready for hydrolysis.

ParameterRecommended ConditionRationale
pH 8.0 - 9.0Ensures the N-terminal α-amino group is deprotonated and nucleophilic.
Temperature 40°C - 60°CAccelerates the rate of the nucleophilic aromatic substitution reaction.
Reaction Time 1 - 2 hoursSufficient time for complete derivatization of the N-terminus.
FDNP to Peptide Molar Ratio 2:1 to 5:1Ensures complete labeling without excessive side reactions.

Table 1: Optimized Reaction Conditions for FDNP Derivatization.

Part 2: Acid Hydrolysis of the DNP-Peptide

This step cleaves the peptide bonds, releasing the DNP-labeled N-terminal amino acid and the unmodified internal and C-terminal amino acids.

Materials:

  • DNP-peptide sample (from Part 1)

  • 6 M Hydrochloric acid (HCl)

  • Vacuum centrifuge or nitrogen evaporator

  • Heating block or oven capable of maintaining 110°C

Protocol:

  • Acid Addition: To the dried DNP-peptide, add a sufficient volume of 6 M HCl to completely submerge the sample (e.g., 200 µL).

  • Hydrolysis: Seal the reaction vial under vacuum or flush with nitrogen to remove oxygen, which can cause degradation of certain amino acids. Heat the sample at 110°C for 16-24 hours.

  • Acid Removal: After hydrolysis, cool the sample to room temperature. Remove the HCl by evaporation under vacuum using a vacuum centrifuge or by drying under a gentle stream of nitrogen.

  • Resuspension: Resuspend the dried hydrolysate in a suitable solvent for chromatographic analysis, such as 50% acetonitrile in water.

Part 3: Chromatographic Analysis of the DNP-Amino Acid

The final step is to separate and identify the DNP-labeled N-terminal amino acid from the mixture of unmodified amino acids. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

HPLC System and Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used for the separation of DNP-amino acids.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes is generally effective. A typical gradient might be 10-60% B over 25 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 360 nm. The DNP chromophore has a strong absorbance at this wavelength, allowing for sensitive detection.

  • Injection Volume: 10-20 µL

Protocol:

  • Standard Preparation: Prepare a standard mixture of all 20 common DNP-amino acids. This is essential for identifying the unknown DNP-amino acid from the peptide sample by comparing retention times.

  • Sample Injection: Inject the resuspended hydrolysate onto the HPLC system.

  • Data Analysis: Compare the chromatogram of the peptide hydrolysate to the chromatogram of the DNP-amino acid standard mixture. The peak in the sample chromatogram that corresponds to the retention time of a DNP-amino acid standard identifies the N-terminal residue of the original peptide.

DNP-Amino AcidTypical Elution Order
Early Eluting (More Polar) DNP-Asp, DNP-Glu, DNP-Ser, DNP-Thr
Mid Eluting DNP-Gly, DNP-Ala, DNP-Pro, DNP-Val
Late Eluting (More Hydrophobic) DNP-Met, DNP-Ile, DNP-Leu, DNP-Phe, DNP-Trp

Table 2: General Elution Order of DNP-Amino Acids in Reversed-Phase HPLC. The exact elution order may vary depending on the specific column and gradient conditions.

Causality and Troubleshooting

  • Incomplete Derivatization: This can be caused by a suboptimal pH, insufficient FDNP, or a blocked N-terminus on the peptide. Ensure the pH of the reaction buffer is in the recommended range and consider increasing the molar excess of FDNP.

  • Multiple DNP-Labeled Peaks: FDNP can react with the ε-amino group of lysine and the phenolic hydroxyl group of tyrosine. These side-product DNP derivatives will also be detected. Comparing the chromatogram to a standard mixture will help to distinguish the α-DNP-amino acid from these other derivatives.

  • Amino Acid Degradation: Acid hydrolysis can lead to the degradation of certain amino acids, such as tryptophan, serine, and threonine. The use of scavenger agents, like phenol, in the hydrolysis solution can help to minimize this.

Modern Alternatives and Complementary Techniques

While the Sanger method is a powerful tool for N-terminal analysis, it is a destructive method that provides information only about the first amino acid. For sequential sequencing of peptides, Edman degradation is a more suitable chemical method. In modern proteomics, mass spectrometry-based techniques, such as tandem mass spectrometry (MS/MS), have largely replaced chemical methods for de novo sequencing due to their high sensitivity and speed. However, FDNP-based analysis can still serve as a valuable orthogonal method to confirm N-termini identified by mass spectrometry, especially in cases of ambiguity.

Conclusion

This compound remains a scientifically robust and cost-effective reagent for the definitive identification of N-terminal amino acids in peptides and proteins. By understanding the underlying chemistry and meticulously following optimized protocols, researchers can leverage this classic technique for a variety of applications in peptide mapping and protein characterization. The protocols and insights provided in this application note are intended to empower researchers to confidently apply the Sanger method in their laboratories.

Application Notes & Protocols: 2-Fluoro-4,6-dinitrophenol in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-Fluoro-4,6-dinitrophenol (FDNP) as a versatile reagent for the synthesis of bioactive compounds. We delve into the fundamental principles of its reactivity, centered on the Nucleophilic Aromatic Substitution (SNAr) mechanism, and provide detailed, field-proven protocols for its application. This document emphasizes the causality behind experimental choices, ensuring that the described methodologies are robust and reproducible. Key applications, including the classic synthesis of DNP-amino acids and the construction of novel heterocyclic scaffolds for antimicrobial drug discovery, are presented with step-by-step instructions and mechanistic clarity.

Introduction: The Utility of an Activated Aryl Halide

This compound is a highly reactive aromatic compound whose utility in organic synthesis stems from a synthetically powerful feature: a fluorine atom made exceptionally labile by the presence of two strong electron-withdrawing nitro groups. These nitro groups, positioned ortho and para to the fluorine, drastically lower the electron density of the benzene ring. This activation renders the ipso-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The departure of the fluoride ion is facilitated by its high electronegativity and relatively small size, which contributes to a more polarized C-F bond and a favorable leaving group tendency in the context of the SNAr mechanism. Consequently, FDNP serves as an excellent electrophilic precursor for introducing the 2,4-dinitrophenyl moiety onto various molecular scaffolds, a strategy widely employed in the synthesis of compounds with significant biological activity. This guide will explore the mechanistic underpinnings of this reactivity and provide practical, actionable protocols for its application in the modern research laboratory.

Physicochemical Properties of this compound

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe handling and effective use in synthesis. The key properties of this compound are summarized below.[1][2][3]

PropertyValueSource
CAS Number 364-32-9--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₆H₃FN₂O₅--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 202.10 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Yellow Powder/Crystals--INVALID-LINK--
Purity ≥98% (Typical)--INVALID-LINK--
IUPAC Name 4-fluoro-2,6-dinitrophenol--INVALID-LINK--
SMILES C1=C(C=C(C(=C1--INVALID-LINK--[O-])O)--INVALID-LINK--[O-])F--INVALID-LINK--
InChIKey MDOWEUXXLVBZIU-UHFFFAOYSA-N--INVALID-LINK--

The Chemistry of Activation: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process that is fundamentally different from electrophilic aromatic substitution.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine, alkoxide, or thiol) on the carbon atom bearing the fluorine. This step is possible because the strong electron-withdrawing effects of the two nitro groups make the aromatic ring electron-deficient (electrophilic). This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .

  • Leaving Group Departure: The aromaticity of the ring is restored in the second step when the leaving group (fluoride ion) is expelled.

The stability of the Meisenheimer complex is the key to the reaction's feasibility. The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This delocalization significantly stabilizes the intermediate, lowering the activation energy for the reaction. Fluorine is an excellent leaving group in this context because its high electronegativity enhances the electrophilicity of the attached carbon, encouraging the initial nucleophilic attack.

Figure 1: S-N-Ar Mechanism with FDNP

Key Applications in Bioactive Compound Synthesis

Classic Application: N-Terminal Peptide Sequencing (Sanger's Reagent)

While this compound (FDNP) is the primary subject, its application space is mirrored by the historically significant Sanger's Reagent , 1-fluoro-2,4-dinitrobenzene (FDNB). Frederick Sanger utilized FDNB to determine the amino acid sequence of insulin, a monumental achievement that earned him the Nobel Prize in Chemistry in 1958.[4] The principle is a direct application of the SNAr mechanism.

The free N-terminal amino group of a peptide acts as the nucleophile, attacking the FDNB to form a dinitrophenyl (DNP)-peptide adduct. This DNP tag is stable to acid hydrolysis, which is then used to break all the peptide bonds. The N-terminal amino acid, now labeled as a DNP-derivative, can be identified chromatographically. This method, though largely superseded by automated Edman degradation and mass spectrometry, laid the groundwork for modern proteomics.[5][6]

Synthesis of Heterocyclic Scaffolds for Drug Discovery

The true power of FDNP and its analogues in modern synthesis lies in their ability to forge carbon-heteroatom bonds, building complex heterocyclic systems that are often the core of bioactive molecules. A recent study highlights the use of Sanger's Reagent (which reacts via the same mechanism as FDNP) to create novel dinitrophenyl-containing hybrids with significant antimicrobial properties.[7]

This strategy involves reacting the activated aryl fluoride with various N, S, and O-based nucleophiles, such as quinoxalinones, benzothiazoles, and imidazoles. The resulting dinitrophenyl derivatives have shown promising activity against multidrug-resistant bacterial strains, demonstrating the value of the DNP moiety in generating new therapeutic leads.[7]

Detailed Protocol: Synthesis of a Dinitrophenyl-Quinoxalinone Scaffold

This protocol provides a detailed, step-by-step methodology for the synthesis of a dinitrophenyl-quinoxalinone derivative, a scaffold present in compounds with demonstrated antimicrobial activity.[7] This procedure is adapted from established literature for dinitrofluorobenzene derivatives and is directly applicable to this compound.

Objective: To synthesize 1-(2,4-dinitrophenyl)-3-methylquinoxalin-2(1H)-one via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound (FDNP)

  • 3-methylquinoxalin-2(1H)-one

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Acetone, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks

  • Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

  • UV lamp for TLC visualization

Step-by-Step Methodology:

  • Reagent Preparation & Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylquinoxalin-2(1H)-one (1.0 eq).

    • Add this compound (1.1 eq) to the flask.

    • Add anhydrous potassium carbonate (2.0 eq). The K₂CO₃ acts as a base to deprotonate the quinoxalinone nitrogen, generating a more potent nucleophile.

    • Add anhydrous acetone (approx. 0.2 M concentration relative to the limiting reagent). The use of an aprotic solvent like acetone is crucial as it does not interfere with the nucleophile.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Begin stirring the suspension.

    • Heat the mixture to reflux using a heating mantle. The temperature of refluxing acetone is approximately 56°C.

    • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). To do this, periodically take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate, eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Workup and Isolation:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Remove the solvent (acetone) using a rotary evaporator.

    • To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

    • Combine all the organic layers.

  • Purification:

    • Wash the combined organic layer with brine (1 x 30 mL). This helps to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure dinitrophenyl-quinoxalinone derivative.

protocol_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep1 Combine Reactants: - FDNP (1.1 eq) - Quinoxalinone (1.0 eq) - K2CO3 (2.0 eq) prep2 Add anhydrous acetone prep1->prep2 prep3 Attach reflux condenser prep2->prep3 react1 Heat to reflux (~56°C) prep3->react1 react2 Stir for 4-6 hours react1->react2 react3 Monitor by TLC react2->react3 workup1 Cool to RT react3->workup1 workup2 Remove acetone (rotovap) workup1->workup2 workup3 Partition between Ethyl Acetate and Water workup2->workup3 workup4 Wash with Brine workup3->workup4 workup5 Dry over MgSO4 workup4->workup5 workup6 Filter and concentrate workup5->workup6 purify1 Column Chromatography or Recrystallization workup6->purify1 purify2 Characterize Pure Product (NMR, MS, etc.) purify1->purify2

Figure 2: Experimental Workflow for Synthesis

Safety, Handling, and Disposal

This compound and related nitroaromatic compounds must be handled with care due to their potential hazards.

  • Toxicity: Dinitrophenols are toxic. Avoid inhalation of dust, and prevent contact with skin and eyes. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Flammability and Explosive Risk: While FDNP itself is not rated as an explosive, related compounds like 2,4-dinitrophenol are known to be explosive when dry.[8] As a precaution, avoid grinding the material, subjecting it to shock or friction, or heating it excessively in a confined space.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.

  • Disposal: Dispose of waste materials and contaminated items in accordance with local, state, and federal regulations. Do not dispose of down the drain. Chemical waste should be handled by trained personnel.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Fluoro-4,6-dinitrophenol (FDNP) Derivatization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4,6-dinitrophenol (FDNP) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions regarding the use of FDNP, commonly known as Sanger's Reagent. Our goal is to empower you with the knowledge to optimize your derivatization reactions, ensuring reliable and reproducible results.

Introduction to FDNP Derivatization

1-Fluoro-2,4-dinitrobenzene (FDNB or FDNP) is a chemical reagent primarily used for the derivatization of primary and secondary amines.[1] Its most notable application, pioneered by Frederick Sanger, is the labeling of the N-terminal amino acid of polypeptides, a crucial step in protein sequencing.[2][3][4] The reaction involves a nucleophilic aromatic substitution, where the amine group attacks the electron-deficient benzene ring of FDNP, displacing the fluorine atom.[5][6] This forms a stable 2,4-dinitrophenyl (DNP) derivative, which is typically yellow and can be easily detected and quantified.[1][4]

Mechanism of Action: The Sanger Reaction

The derivatization of an amino acid with FDNP proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is facilitated by the presence of two strongly electron-withdrawing nitro groups (-NO₂) ortho and para to the fluorine atom, which makes the carbon atom attached to the fluorine highly electrophilic and susceptible to nucleophilic attack.

The key steps are:

  • Nucleophilic Attack: The unprotonated amino group of the analyte (e.g., the N-terminal α-amino group of a peptide) acts as a nucleophile and attacks the carbon atom bonded to the fluorine on the FDNP molecule.[4][5]

  • Formation of a Meisenheimer Complex: A transient, negatively charged intermediate, known as a Meisenheimer complex, is formed.

  • Fluoride Elimination: The complex stabilizes by eliminating the fluoride ion, a good leaving group, to restore aromaticity.

  • Formation of the DNP-Derivative: The final product is a stable, yellow-colored 2,4-dinitrophenyl-amino acid (DNP-amino acid).[4]

FDNP_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amino_Acid R-NH₂ (Nucleophile) Meisenheimer Meisenheimer Complex (Transient) Amino_Acid->Meisenheimer Nucleophilic Attack FDNP FDNP (Electrophile) FDNP->Meisenheimer DNP_Derivative R-NH-DNP (Stable Derivative) Meisenheimer->DNP_Derivative Fluoride Elimination Fluoride F⁻ (Leaving Group) Meisenheimer->Fluoride

Caption: General mechanism of FDNP derivatization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for FDNP derivatization?

The reaction of FDNP with amino groups requires the amine to be in its unprotonated, nucleophilic state. Therefore, the reaction is typically carried out under mild alkaline conditions, with a pH around 8.8 being commonly cited.[7] This ensures a sufficient concentration of the free amino group for the reaction to proceed efficiently. However, it is important to note that the resulting DNP derivatives can be unstable at high pH.[7] For stabilization of the DNP products prior to analysis, acidification to a pH of approximately 2.5 is recommended.[7]

Q2: Can FDNP react with other functional groups besides the N-terminal α-amino group?

Yes. FDNP is not entirely specific to the N-terminal amino group. It will react with any sufficiently nucleophilic group. This includes the ε-amino group of lysine side chains.[4][8] It can also react with the phenolic hydroxyl group of tyrosine and the sulfhydryl group of cysteine.[9] This lack of complete specificity means that careful interpretation of chromatographic results is necessary, especially when analyzing complex protein hydrolysates.[10]

Q3: How can I remove unreacted FDNP from my sample?

After the reaction is complete, excess FDNP can be removed by extraction with a non-polar solvent like diethyl ether.[8] The DNP-derivatives are generally more polar and will remain in the aqueous phase, especially after acidification.

Q4: Are the DNP-amino acid derivatives stable?

DNP derivatives are moderately stable under the acidic conditions used for protein hydrolysis, which allows for the cleavage of peptide bonds while keeping the DNP-tag on the N-terminal amino acid intact.[1][2] However, they can be susceptible to degradation under prolonged exposure to light and alkaline conditions.[7][11] It is advisable to protect samples from light and to stabilize them at an acidic pH after derivatization.[7][8]

Troubleshooting Guide

This section addresses common issues encountered during FDNP derivatization experiments.

Troubleshooting_Workflow Start Problem: Low or No Product Formation Check_pH Is the reaction pH optimal? (mildly alkaline, ~8.8) Start->Check_pH Check_Temp Is the reaction temperature appropriate? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to ~8.8 with a suitable buffer (e.g., bicarbonate). Check_pH->Adjust_pH No Check_Reagents Are the reagents (FDNP, sample) of good quality and correct concentration? Check_Temp->Check_Reagents Yes Adjust_Temp Optimize temperature. Gentle heating (e.g., 40-60°C) can increase the reaction rate. Check_Temp->Adjust_Temp No Check_Solubility Are all reactants fully dissolved? Check_Reagents->Check_Solubility Yes Verify_Reagents Use fresh, high-purity FDNP. Verify sample concentration. Check_Reagents->Verify_Reagents No Side_Reactions Could there be competing side reactions? Check_Solubility->Side_Reactions Yes Improve_Solubility Use a co-solvent like ethanol if necessary. Ensure sample is fully dissolved before adding FDNP. Check_Solubility->Improve_Solubility No Degradation Is the DNP-product degrading? Side_Reactions->Degradation No Address_Side_Reactions Consider sample cleanup to remove interfering substances. Side_Reactions->Address_Side_Reactions Yes Resolution Problem Solved Degradation->Resolution No Stabilize_Product Acidify the sample (pH ~2.5) after reaction and protect from light. Degradation->Stabilize_Product Yes Adjust_pH->Check_pH Adjust_Temp->Check_Temp Verify_Reagents->Check_Reagents Improve_Solubility->Check_Solubility Address_Side_Reactions->Side_Reactions Stabilize_Product->Degradation

Caption: Troubleshooting workflow for low derivatization yield.

Problem Possible Cause Recommended Solution
Low or No Product Formation Suboptimal pHThe reaction requires a free amine group. Ensure the reaction medium is mildly alkaline (pH ~8.8) to deprotonate the amino groups.[3][7]
Low Reaction TemperatureWhile some reactions proceed at room temperature, gentle heating (e.g., 40-60°C) can increase the reaction rate, especially for less reactive amines or ketones.[12][13][14]
Reagent Quality/ConcentrationDegraded or impure FDNP will result in low yields. Use high-purity, fresh FDNP. Ensure an appropriate molar excess of FDNP is used to drive the reaction to completion.[12]
Solubility IssuesIf the analyte or FDNP is not fully dissolved, the reaction will be inefficient. FDNP is often dissolved in a solvent like ethanol before being added to the aqueous sample solution.[1][8]
Multiple or Unexpected Peaks in Chromatogram Reaction with Side ChainsFDNP can react with the side chains of lysine, tyrosine, and cysteine.[4][9] This will result in multiple DNP-derivatives. Compare your chromatogram with standards for these DNP-amino acids to identify them.
Impurities in Sample or ReagentsImpurities in the sample or the FDNP reagent can lead to extraneous peaks. Run a reagent blank (all components except the sample) to identify reagent-based artifacts.[15]
Product DegradationDNP-derivatives can degrade under harsh conditions (high pH, prolonged light exposure). Acidify the reaction mixture to pH ~2.5 after completion and store samples in the dark.[7]
Poor Reproducibility Inconsistent Reaction Time/TemperatureEnsure that the reaction time and temperature are consistent across all samples and standards. Small variations can lead to significant differences in yield.[16][17]
Inaccurate pH ControlSmall variations in pH can significantly impact the deprotonation of the amine and thus the reaction rate. Use a reliable buffer system and calibrate your pH meter regularly.
Incomplete ReactionEnsure the reaction has gone to completion by monitoring the disappearance of the starting material, if possible. An insufficient reaction time will lead to lower and variable yields.[12]

Detailed Experimental Protocol: N-Terminal Amino Acid Analysis of a Peptide

This protocol provides a general procedure for the derivatization of a peptide with FDNP, followed by hydrolysis and identification of the N-terminal DNP-amino acid.

Materials:

  • Peptide sample

  • 1-Fluoro-2,4-dinitrobenzene (FDNP) solution (e.g., 0.5% in ethanol)

  • Sodium bicarbonate buffer (e.g., 1 M, pH 8.8)

  • Hydrochloric acid (HCl), constant-boiling (e.g., 6 M)

  • Diethyl ether

  • Standard DNP-amino acids

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the peptide sample in the sodium bicarbonate buffer. The final concentration will depend on the sensitivity of your detection method.

  • Derivatization:

    • Add the FDNP solution in ethanol to the peptide solution. A molar excess of FDNP is recommended.

    • Mix gently and incubate the reaction mixture at room temperature (or with gentle warming to 40°C) for approximately 2 hours.[8] Protect the reaction from light. A yellow precipitate of the DNP-peptide may form.[1]

  • Removal of Excess FDNP:

    • After the reaction, cool the mixture and perform repeated extractions with diethyl ether to remove unreacted FDNP.[8] The aqueous layer contains the DNP-peptide.

  • Hydrolysis:

    • Evaporate the aqueous layer to dryness to remove any residual ether.

    • Add 6 M HCl to the dried DNP-peptide.[1]

    • Seal the reaction vessel (e.g., in a vacuum-sealed tube) and heat at 110°C for 16-24 hours to hydrolyze the peptide bonds. This will release all amino acids, with the N-terminal one remaining as a DNP-derivative.

  • Extraction of DNP-Amino Acid:

    • After hydrolysis, cool the solution. The DNP-amino acid is less polar than the free amino acids.

    • Extract the DNP-amino acid into diethyl ether. The free amino acids will remain in the aqueous acidic solution.[1]

  • Analysis:

    • Evaporate the ether extract to dryness.

    • Reconstitute the sample in a suitable solvent for HPLC analysis (e.g., acetonitrile/water).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Detect the DNP-amino acid using a UV detector, typically at a wavelength of around 360 nm.[18]

    • Identify the N-terminal DNP-amino acid by comparing its retention time with that of known DNP-amino acid standards.

References

Technical Support Center: 2-Fluoro-4,6-dinitrophenol (2F-DNP) Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-4,6-dinitrophenol (2F-DNP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the preparation, storage, and use of 2F-DNP solutions. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to ensure the stability and reproducibility of your experiments.

Introduction: The Challenge of 2F-DNP Stability

This compound is a valuable reagent in various biochemical and synthetic applications. However, like many nitroaromatic compounds, its solutions can be susceptible to degradation and instability, leading to inconsistent results. The key to successful experimentation lies in understanding the molecule's inherent chemical properties and controlling the external factors that influence its integrity in solution.

The primary drivers of instability are related to the molecule's acidic phenolic proton and its sensitivity to pH, light, and solvent interactions. This guide will deconstruct these factors and provide clear, actionable protocols.

Physicochemical Properties

A foundational understanding of 2F-DNP's properties is essential for troubleshooting.

PropertyValueSource
Molecular Formula C₆H₃FN₂O₅[1]
Molecular Weight 202.10 g/mol [1]
Appearance Yellow Solid / Crystalline Powder[2]
Melting Point 50 - 56 °C[2]

Frequently Asked Questions (FAQs)

Q1: Why did my pale yellow 2F-DNP solution turn a deep yellow or orange after preparation or upon pH adjustment?

This is the most common observation and is due to the deprotonation of the phenolic hydroxyl group. 2F-DNP is a moderately strong acid because the two nitro groups are powerful electron-withdrawing groups, which stabilize the resulting phenoxide anion through resonance.[3][4] The neutral, protonated form (phenol) is typically pale yellow, while the deprotonated form (phenolate) is a more intensely colored, deeper yellow or orange. This color change indicates a shift in the solution's pH to a more basic environment. While the phenolate form is often more water-soluble, its long-term stability may differ from the neutral form. Studies on the related compound p-nitrophenol have shown it is most stable in aqueous solutions at pH ≥ 9, where it exists entirely in the ionized (phenolate) form.[5]

Q2: My 2F-DNP precipitated out of my aqueous buffer. What happened?

Precipitation is typically due to exceeding the compound's solubility limit. This can be caused by several factors:

  • Incorrect pH: The solubility of 2F-DNP is highly pH-dependent. In acidic-to-neutral aqueous solutions, the less soluble protonated form dominates. Adjusting the pH to be more alkaline will increase solubility by forming the more soluble phenolate salt.

  • Solvent Choice: 2F-DNP has limited solubility in neutral water.[6] Using organic co-solvents or preparing initial stock solutions in solvents like DMSO or ethanol is common practice.

  • Temperature: Storing solutions at low temperatures (e.g., 4°C) can decrease the solubility of 2F-DNP, leading to precipitation over time. It is crucial to ensure the compound is fully redissolved (and the container warmed to room temperature) before use.

Q3: I'm seeing new, unexpected peaks in my HPLC analysis. Is my 2F-DNP solution degrading?

The appearance of new peaks is a strong indicator of degradation. Nitroaromatic compounds can degrade via several pathways, including photodegradation and reaction with solution components.[7][8] To confirm this, a forced degradation study is recommended.[9] This involves intentionally exposing the solution to stress conditions (acid, base, heat, light, oxidation) to understand its degradation profile and to ensure your analytical method can resolve the parent compound from any degradants.[10]

Q4: How should I store my 2F-DNP stock and working solutions?

Proper storage is critical for longevity.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[9] Nitroaromatic compounds can be susceptible to photodegradation.

  • Temperature: For short-term use, store solutions at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or below is recommended to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Container: Use tightly sealed, inert containers (e.g., glass or polypropylene) to prevent solvent evaporation and contamination.[2][11]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered with 2F-DNP solutions.

Diagram: Troubleshooting Workflow

G start Problem with 2F-DNP Solution discoloration Discoloration (Deeper Yellow/Orange) start->discoloration precipitation Precipitation (Solid Material) start->precipitation inconsistency Inconsistent Results (e.g., HPLC, Bioassay) start->inconsistency check_ph Check Solution pH discoloration->check_ph check_solubility Review Solvent & Concentration precipitation->check_solubility check_storage Assess Storage Conditions (Light, Temp, Age) inconsistency->check_storage ph_high pH is likely > pKa. Indicates phenolate formation. check_ph->ph_high If basic sol_exceeded Concentration may exceed solubility in current solvent/pH. check_solubility->sol_exceeded degradation Degradation is likely. Verify with fresh solution. check_storage->degradation action_ph Action: Buffer pH or prepare fresh as needed. ph_high->action_ph action_sol Action: Use co-solvent (DMSO), adjust pH, or lower concentration. sol_exceeded->action_sol action_hplc Action: Run stability-indicating HPLC. Prepare fresh solution. degradation->action_hplc

Caption: A troubleshooting flowchart for common 2F-DNP solution issues.

Best Practice Protocols

Adhering to validated protocols for solution preparation and analysis is the best way to prevent stability issues.

Protocol 1: Preparation of a Stable Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution in an organic solvent, which generally offers better stability for long-term storage than aqueous solutions.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of 2F-DNP required. For 1 mL of a 10 mM solution (MW = 202.10 g/mol ), you will need 2.021 mg.

  • Weighing: Accurately weigh the calculated amount of 2F-DNP solid and transfer it to a clean, dry amber vial.

  • Solubilization: Add the desired volume of anhydrous DMSO. Cap the vial tightly.

  • Mixing: Vortex the solution for 1-2 minutes. If necessary, use a brief sonication (1-5 minutes) in a room temperature water bath to ensure complete dissolution. Visually inspect to confirm no solid particles remain.

  • Storage: Store the stock solution at -20°C, protected from light.

  • Usage: When creating working solutions, allow the stock vial to warm completely to room temperature before opening to prevent water condensation. Dilute into your final aqueous buffer immediately before use.

Protocol 2: Stability-Indicating HPLC Method (Example)

This method can be used to assess the purity of your 2F-DNP solution and detect the presence of degradation products. Method validation is required for specific applications.[12]

Instrumentation:

  • HPLC system with UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Sample Preparation: Dilute your 2F-DNP stock or working solution to a final concentration of ~50 µg/mL using the sample diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 260 nm (or determined by UV scan)

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-22 min: 10% B (re-equilibration)

  • Analysis: Inject your sample. The 2F-DNP peak should be well-resolved. The appearance of significant peaks at other retention times indicates potential impurities or degradation. Compare aged samples to a freshly prepared standard to quantify stability.

Key Factors Influencing 2F-DNP Solution Stability

Understanding the interplay of key environmental factors is crucial for maintaining solution integrity.

Diagram: Factors Affecting 2F-DNP Stability

G center 2F-DNP Solution Stability ph pH / Buffer center->ph Affects protonation state (phenol vs. phenolate) and solubility. solvent Solvent Choice center->solvent Influences solubility and potential degradation pathways. light Light Exposure center->light Can induce photodegradation. temp Temperature center->temp Accelerates all forms of chemical degradation.

Caption: Core environmental factors that dictate 2F-DNP solution stability.

Solvent Selection Guide
SolventGeneral SolubilityStability & Handling Considerations
Water (pH < 5) LowProne to precipitation. Best for immediate use only.
Aqueous Buffer (pH > 7) GoodIncreased solubility due to phenolate formation. Buffer choice is critical to avoid reactions.
Ethanol / Methanol Moderate to GoodGood for intermediate dilutions. Volatility can be an issue.
Acetonitrile (ACN) GoodCommon HPLC solvent. Good for analytical standards.
DMSO ExcellentIdeal for high-concentration stock solutions. Ensure use of anhydrous grade; can be difficult to remove.

By carefully controlling these variables and following the established protocols, researchers can significantly improve the stability and reliability of their this compound solutions, leading to more accurate and reproducible scientific outcomes.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Dinitrophenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the analysis of dinitrophenyl (DNP) derivatives. As your virtual Senior Application Scientist, I will walk you through the common causes and provide actionable, field-proven solutions to restore the symmetry and integrity of your chromatographic peaks.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing dinitrophenyl (DNP) derivatives in reversed-phase HPLC?

Peak tailing in the HPLC analysis of DNP derivatives, like in many other chromatographic separations, is often an indication of undesirable secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.[1][2][3] An ideal chromatographic peak should be symmetrical and Gaussian in shape.[4] Asymmetry, particularly tailing, can compromise resolution, affect the accuracy of peak integration, and reduce the overall robustness of the analytical method.[5]

For DNP derivatives, the primary causes can be categorized as follows:

  • Chemical Interactions:

    • Secondary Silanol Interactions: This is the most common cause of peak tailing for many compounds, especially those with basic functional groups.[1][6][7] Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can become ionized at mid-range pH values and interact strongly with polar or basic analytes, leading to a secondary, undesirable retention mechanism that results in tailing peaks.[1][6][8]

    • Mobile Phase pH Effects: The pH of the mobile phase is a critical factor, especially if the DNP derivative has ionizable functional groups.[9] If the mobile phase pH is close to the analyte's pKa, a mixed population of ionized and non-ionized species will exist, leading to peak broadening and tailing.[8][10]

  • Column-Related Issues:

    • Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes. This can lead to the exposure of more active silanol sites or the creation of voids in the packed bed.[5][11]

    • Column Contamination: Accumulation of strongly retained sample matrix components on the column can lead to peak distortion.[2]

    • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[6][11]

  • Instrumental and Methodological Factors:

    • Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[8][12]

    • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to poor peak shape.[10]

Q2: My DNP derivative contains a basic functional group and is exhibiting significant peak tailing. How can I mitigate secondary silanol interactions?

This is a classic issue in reversed-phase HPLC. The interaction between a basic analyte and acidic silanol groups is a primary driver of peak tailing.[6][7] Here’s a systematic approach to address this:

Step 1: Adjust the Mobile Phase pH

The most effective way to suppress silanol interactions is to lower the pH of the mobile phase.[1][13] At a pH of 3 or below, the vast majority of silanol groups will be protonated (Si-OH) and thus, less likely to interact with protonated basic analytes through ion exchange.[7][13]

  • Protocol:

    • Prepare the aqueous portion of your mobile phase.

    • Add a suitable acidic modifier to adjust the pH. Common choices for LC-MS compatibility are 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). For UV detection, phosphate buffers are also excellent.[13][14]

    • Ensure your HPLC column is stable at low pH. Most modern silica-based columns are rated for use down to pH 2.

Step 2: Employ Mobile Phase Additives (Competing Bases)

If lowering the pH is not feasible or doesn't fully resolve the tailing, you can add a competing base to the mobile phase.[13] These are small, basic compounds that will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.

  • Common Additive: Triethylamine (TEA) is a traditional and effective choice. Add it to the mobile phase at a concentration of around 0.1%.[15]

Step 3: Choose a Modern, High-Purity, End-Capped Column

Column technology has advanced significantly. Modern HPLC columns are often manufactured with high-purity silica that has a lower concentration of acidic silanol groups.[1] Furthermore, they undergo a process called "end-capping," where the residual silanol groups are chemically bonded with a small, inert molecule, further reducing their activity.[13]

  • Recommendation: If you are consistently analyzing basic DNP derivatives, investing in a column specifically designed for such applications (often labeled as "base-deactivated" or having a polar-embedded phase) can provide excellent peak shapes without the need for aggressive mobile phase modifications.[5][8]

Troubleshooting Workflow for Peak Tailing

Below is a logical workflow to diagnose and resolve peak tailing issues with your DNP derivatives.

Troubleshooting_Workflow start Peak Tailing Observed for DNP Derivative check_all_peaks Are all peaks tailing or just the DNP derivative? start->check_all_peaks system_issue System-wide issue likely. Check for extra-column volume, leaks, or detector issues. check_all_peaks->system_issue All Peaks analyte_specific_issue Analyte-specific issue. Focus on chemical interactions. check_all_peaks->analyte_specific_issue Specific Peaks check_column_health Evaluate Column Health (Flush, reverse flush, or replace) system_issue->check_column_health check_pka Is the mobile phase pH at least 2 units away from the analyte's pKa? analyte_specific_issue->check_pka adjust_ph Adjust Mobile Phase pH (Lower to ~pH 3) use_endcapped_column Use a High-Purity, End-Capped, or Base-Deactivated Column adjust_ph->use_endcapped_column check_pka->adjust_ph No check_pka->use_endcapped_column Yes add_modifier Consider Mobile Phase Modifiers (e.g., 0.1% TEA for basic analytes) use_endcapped_column->add_modifier optimize_sample Optimize Sample Conditions (Reduce concentration, check solvent) add_modifier->optimize_sample optimize_sample->check_column_health solution Symmetrical Peak Achieved check_column_health->solution

Caption: A step-by-step workflow for troubleshooting peak tailing.

Q3: Can the choice of organic modifier in the mobile phase influence peak tailing for DNP derivatives?

Yes, the choice of organic modifier can have an impact, although it's often secondary to pH and stationary phase chemistry. The two most common organic modifiers in reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH).

  • Solvent Strength and Selectivity: ACN is generally a stronger solvent than MeOH in reversed-phase HPLC, meaning it will elute compounds more quickly. Changing the organic modifier can alter the selectivity of your separation, which may indirectly improve peak shape if it resolves a co-eluting interference that was contributing to the tailing.

  • Viscosity and Efficiency: Methanol is more viscous than acetonitrile. Higher viscosity can lead to broader peaks due to slower mass transfer. However, in some cases, the different hydrogen bonding capabilities of methanol can favorably alter interactions and improve peak shape.

  • Buffer Solubility: A key practical consideration is the solubility of your buffer salts. For instance, phosphate buffers have better solubility in methanol than in high concentrations of acetonitrile.[13] Buffer precipitation can cause system blockages and will certainly lead to poor chromatography.

Organic ModifierProsConsBest for DNP Derivatives When...
Acetonitrile (ACN) Lower viscosity, better UV transparency at low wavelengthsLower buffer solubility, can be more expensiveHigh efficiency is required, and low UV detection wavelengths are necessary.
Methanol (MeOH) Better solubility for some buffers, can offer different selectivityHigher viscosity, higher UV cutoffYou need to use higher concentrations of phosphate buffers or when you want to explore alternative selectivity.
Q4: I suspect my HPLC column is the source of the peak tailing. What are the steps to confirm this and what should I do?

If you suspect column degradation or contamination, a systematic check is necessary.[5]

Step 1: The "Gold Standard" Test

The quickest way to determine if the column is the problem is to replace it with a new, identical column. If the peak shape improves dramatically, you have confirmed the original column was the issue.[6]

Step 2: Column Flushing and Regeneration

If a new column isn't immediately available, or for routine maintenance, you can attempt to regenerate the column.

  • Protocol for Column Regeneration (Reversed-Phase C18):

    • Disconnect the column from the detector.

    • Flush with your mobile phase without the buffer (e.g., water/ACN mixture) for 20-30 column volumes.

    • Flush with 100% Acetonitrile for 30-50 column volumes.

    • If you suspect very non-polar contaminants, you can flush with a stronger solvent like isopropanol (IPA).

    • Finally, re-equilibrate the column with your mobile phase until the baseline is stable.

Step 3: Check for Voids

A void at the column inlet can cause significant peak tailing and splitting.[5][16] This can happen due to pressure shocks or operating at a high pH that dissolves the silica.[7][16] Sometimes, reversing the column and flushing at a low flow rate can temporarily fix the issue, but replacement is the long-term solution.[7]

Step 4: Use a Guard Column

To protect your analytical column from contamination and extend its lifetime, it is highly recommended to use a guard column, especially when analyzing complex samples.[5] A guard column is a short, disposable column that is placed before the analytical column to trap strongly retained impurities.

Visualizing the Mechanism of Peak Tailing

The following diagram illustrates the primary cause of peak tailing for a basic DNP derivative: secondary interactions with ionized silanol groups on the stationary phase.

Silanol_Interaction cluster_0 Silica Stationary Phase cluster_1 Mobile Phase silanol_ionized Ionized Silanol (Si-O⁻) silanol_protonated Protonated Silanol (Si-OH) c18_chain C18 Chain dnp_derivative Basic DNP Derivative (Analyte⁺) dnp_derivative->silanol_ionized Secondary Ionic Interaction (Causes Tailing) dnp_derivative->silanol_protonated No Interaction dnp_derivative->c18_chain Primary Hydrophobic Interaction (Desired Retention)

Caption: Mechanism of peak tailing due to silanol interactions.

References

Technical Support Center: 2-Fluoro-4,6-dinitrophenol (FDNP) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Peptide and Protein Chemistry

Welcome to the technical support center for experiments involving 2-Fluoro-4,6-dinitrophenol (FDNP), also known as Sanger's Reagent. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the derivatization of amino acids and peptides. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights into potential side reactions and offers robust protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the use of FDNP for N-terminal amino acid analysis.

General & Methodological Issues

Q1: I'm seeing multiple yellow spots on my TLC plate (or multiple peaks in my HPLC) after reacting my peptide with FDNP and hydrolyzing it. I only expected one for the N-terminus. What's happening?

A1: This is the most common issue and almost always points to side reactions between FDNP and the nucleophilic side chains of certain amino acids within your peptide sequence. The primary reaction targets the α-amino group of the N-terminal residue, but other groups can also react, especially under non-optimal conditions.

The key culprits are the side chains of Lysine (Lys), Cysteine (Cys), Tyrosine (Tyr), and Histidine (His) .[1] Each of these residues possesses a side chain with a nucleophilic group that can attack the FDNP molecule in the same way the N-terminal amine does, via a nucleophilic aromatic substitution mechanism.[2] This results in a mixture of dinitrophenyl (DNP) derivatives that are often stable to acid hydrolysis, leading to the multiple yellow products you observe.

To diagnose this, you must:

  • Analyze your peptide sequence: Identify the presence of Lys, Cys, Tyr, or His.

  • Consult the Reactivity Chart (Table 1): Understand which side reactions are most likely based on your reaction pH.

  • Follow the Troubleshooting Workflow (Figure 2): Use this guide to systematically identify the source of the side products and implement corrective actions.

Q2: My reaction yield is consistently low, or I'm not seeing any yellow DNP-amino acid after hydrolysis and extraction. What are the likely causes?

A2: Low or no yield can stem from several factors related to reaction conditions and sample integrity:

  • Incorrect pH: The reaction requires a mildly alkaline environment (typically pH 8-9) to deprotonate the N-terminal α-amino group, making it nucleophilic.[3] If the pH is too low (acidic), the amino group will be protonated (-NH₃⁺) and will not react. If the pH is too high (>10.5), you risk significant side reactions and potential peptide degradation.[4]

  • Blocked N-terminus: Ensure your peptide's N-terminus is free. Post-translational modifications such as acetylation or the presence of a pyroglutamate residue will prevent the reaction with FDNP.

  • Reagent Degradation: FDNP is sensitive to light and moisture. Ensure you are using a fresh, high-quality reagent. The hydrolysis of FDNP to 2,4-dinitrophenol is a common side reaction that consumes the reagent.

  • Inefficient Extraction: DNP-amino acids are typically extracted from the aqueous hydrolysate using an organic solvent like ether.[3] If the extraction is inefficient or the pH of the aqueous layer is not acidic enough to protonate the free amino acids (keeping them in the aqueous phase), you may lose your product.

  • Instability of the DNP-Derivative: While most α-DNP-amino acids are stable to acid hydrolysis, some side-chain derivatives are not. For instance, S-DNP-cysteine has limited stability and may degrade during hydrolysis, leading to a loss of signal.[5][6]

Amino Acid-Specific Side Reactions

Q3: My peptide contains Lysine. How can I be sure I am labeling the N-terminus and not the side chain?

A3: This is a critical challenge because both the α-amino group and the ε-amino group of the lysine side chain are primary amines. The key to achieving selectivity lies in controlling the reaction pH, leveraging the difference in the pKa values of the two groups.

  • pKa Difference: The α-amino group of a typical N-terminal residue has a pKa of ~8.0-9.5, while the ε-amino group of lysine has a pKa of ~10.5.[7][8]

  • Mechanism of Control: By maintaining the reaction pH at ~8.5, you ensure that a significant fraction of the N-terminal α-amino groups are deprotonated and nucleophilic, while the vast majority of lysine ε-amino groups remain protonated (-NH₃⁺) and unreactive.

If you observe a product corresponding to ε-DNP-lysine, your reaction pH was likely too high. If your N-terminal residue is lysine, you should expect to see di-DNP-lysine (labeled at both the α- and ε-positions), which has distinct chromatographic properties.

Q4: I am working with a Cysteine-containing peptide and getting a complex mixture of products with poor recovery. What is happening?

A4: The thiol group (-SH) on the cysteine side chain is a potent nucleophile, especially when deprotonated to the thiolate anion (-S⁻). The pKa of the cysteine thiol is ~8.0-8.3, which is very close to the optimal pH for N-terminal labeling. This makes it highly susceptible to reacting with FDNP to form a stable S-DNP-cysteine derivative.

The complexity arises from two main issues:

  • Competitive Reaction: At the optimal pH for N-terminal labeling (pH 8-9), the cysteine thiol is also reactive, leading to a mixture of N-DNP and S-DNP products.

  • Instability During Hydrolysis: Cysteine and its derivatives are notoriously unstable during standard acid hydrolysis (6M HCl, 110°C).[5] S-DNP-cysteine may partially degrade, leading to poor recovery and the appearance of multiple degradation products. For accurate cysteine quantification, it is standard practice to oxidize it to the highly stable cysteic acid with performic acid before hydrolysis.[5]

Q5: My reaction with a Tyrosine-containing peptide is giving an unexpected yellow product. Can the hydroxyl group react?

A5: Yes, the phenolic hydroxyl group of tyrosine can react with FDNP, but this reaction is highly pH-dependent. The pKa of the tyrosine hydroxyl group is ~10.1.[7] For it to become a potent nucleophile (the phenoxide ion), the reaction pH must be above 10. At the standard reaction pH of 8-9, modification of tyrosine is minimal. If you are seeing significant O-DNP-tyrosine formation, it is a strong indicator that your pH is too high. Unlike the cysteine derivative, O-DNP-tyrosine is stable to standard acid hydrolysis conditions.[7]

Q6: Can the imidazole ring of Histidine react with FDNP, and how does it affect my analysis?

A6: The imidazole side chain of histidine is also nucleophilic and can react with FDNP. The pKa of the imidazole ring is ~6.0.[8] This means that at the optimal reaction pH of 8-9, the imidazole ring is deprotonated and highly reactive. This reaction forms an Im-DNP-histidine derivative (where "Im" stands for imidazole).

A key challenge with the Im-DNP-histidine derivative is its lability. While the DNP group on the imidazole nitrogen is stable to standard acid hydrolysis, its positive charge under acidic conditions can complicate extraction and chromatographic analysis. It is often found in the aqueous phase after ether extraction, along with the free amino acids.[1]

Troubleshooting Guides & Protocols

Guide 1: General Troubleshooting Workflow for Unexpected DNP Products

When faced with multiple products or ambiguous results, follow this systematic workflow to identify and resolve the issue.

G cluster_analysis Analysis Path start Start: Unexpected DNP Products Observed seq_check 1. Analyze Peptide Sequence for Lys, Cys, Tyr, His start->seq_check ph_check 2. Verify Reaction pH Was it between 8.0-9.0? seq_check->ph_check high_ph pH > 9.5? Likely Tyr/Lys side reactions. ph_check->high_ph Yes correct_ph pH is correct. Consider Cys/His reactivity. ph_check->correct_ph No, it was correct low_ph pH < 8.0? Low yield for all reactions. ph_check->low_ph Yes lys_tyr_sol Solution: Lower pH to 8.5. Re-run experiment. high_ph->lys_tyr_sol cys_his_sol Problem: Cys/His reactivity is high at optimal pH. Proceed to specific protocols. correct_ph->cys_his_sol low_ph_sol Solution: Increase pH to 8.5 using bicarbonate buffer. low_ph->low_ph_sol end_node End: Optimized Reaction lys_tyr_sol->end_node cys_his_sol->end_node low_ph_sol->end_node

Figure 1. A troubleshooting workflow for identifying the cause of unexpected products in FDNP reactions.

Guide 2: Protocol for Minimizing Side Reactions with Reactive Amino Acids

This protocol provides optimized conditions to maximize N-terminal labeling while minimizing modification of reactive side chains.

Objective: To selectively label the N-terminal α-amino group of a peptide.

Materials:

  • Peptide sample (free of primary amine contaminants like Tris buffer)

  • This compound (FDNP) solution (e.g., 5% w/v in ethanol)

  • Sodium bicarbonate (NaHCO₃) buffer, 0.1 M, pH 8.5

  • Ethanol, absolute

  • 6 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • pH meter or pH paper (narrow range, 7.5-9.0)

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in the 0.1 M NaHCO₃ buffer. A typical concentration is 1-5 mg/mL.

    • Ensure the final pH of the peptide solution is stable at 8.5 ± 0.2 . This is the single most critical step for selectivity. Adjust with dilute NaHCO₃ or CO₂ (dry ice) if necessary.

  • FDNP Reaction:

    • Add an equal volume of the FDNP/ethanol solution to the peptide solution. This creates an aqueous ethanol environment to keep both reactants in solution. A 2-fold molar excess of FDNP over total reactive amines is a good starting point.

    • Incubate the reaction at room temperature for 2-4 hours, protected from light. Gentle agitation is recommended.

  • Quenching and Cleanup:

    • Acidify the reaction mixture with a small amount of dilute HCl to stop the reaction.

    • Evaporate the ethanol under a stream of nitrogen or in a vacuum concentrator.

    • Wash the remaining aqueous solution 3-4 times with diethyl ether to remove unreacted FDNP and the hydrolysis byproduct, 2,4-dinitrophenol. Discard the ether washes.

  • Acid Hydrolysis:

    • Lyophilize the washed aqueous sample to obtain the DNP-peptide.

    • Add 6 M HCl to the dried DNP-peptide in a sealed hydrolysis tube.

    • Incubate at 110°C for 18-24 hours to cleave all peptide bonds.

  • Extraction and Analysis:

    • After hydrolysis, cool the sample and dilute with an equal volume of water.

    • Extract the yellow α-DNP-amino acid (and any stable side-chain DNP derivatives) with diethyl ether (3 x 1 mL). The free, unmodified amino acids will remain in the acidic aqueous phase.

    • Combine the ether extracts, evaporate to dryness, and redissolve in a suitable solvent for analysis by TLC or HPLC against known standards.

Appendices

Appendix A: Reaction Mechanisms

The core reaction is a nucleophilic aromatic substitution. The electron-withdrawing nitro groups make the fluorine-bearing carbon highly electrophilic and susceptible to attack by a deprotonated nucleophile (e.g., R-NH₂).

G cluster_primary cluster_side N_Term Peptide-NH₂ (N-Terminus) DNP_Peptide DNP-NH-Peptide N_Term->DNP_Peptide pH 8.5 FDNP1 FDNP FDNP1->DNP_Peptide HF1 + HF DNP_Peptide->HF1 Lys Lysine-ε-NH₂ DNP_Lys ε-DNP-Lysine Lys->DNP_Lys pH > 9.5 Tyr Tyrosine-OH DNP_Tyr O-DNP-Tyrosine Tyr->DNP_Tyr pH > 10 Cys Cysteine-SH DNP_Cys S-DNP-Cysteine Cys->DNP_Cys pH > 8 His Histidine-Im DNP_His Im-DNP-Histidine His->DNP_His pH > 6 FDNP2 FDNP FDNP2->DNP_Lys FDNP3 FDNP FDNP3->DNP_Tyr FDNP4 FDNP FDNP4->DNP_Cys FDNP5 FDNP FDNP5->DNP_His

Figure 2. Schematic of the desired primary reaction with the N-terminus versus common side reactions with amino acid side chains.

Appendix B: Summary of Reactive Amino Acid Side Chains

This table provides a quick reference for the key parameters influencing side reactions with FDNP.

Amino AcidReactive GroupSide Chain pKaDNP-ProductStability to 6M HCl HydrolysisTroubleshooting Notes
Lysine ε-Amino (-NH₂)~10.5[7][8]ε-DNP-LysineStable Reaction is minimal if pH is kept below 9.5.
Tyrosine Phenolic (-OH)~10.1[7]O-DNP-TyrosineStable [7]Reaction is minimal if pH is kept below 10.
Cysteine Thiol (-SH)~8.3S-DNP-CysteineUnstable / Poor Recovery [5]Highly reactive at optimal N-terminal labeling pH. Consider pre-oxidation of Cys to cysteic acid if it interferes.
Histidine Imidazole~6.0[8]Im-DNP-HistidineStable Highly reactive at optimal N-terminal labeling pH. Product is charged and may remain in the aqueous phase after extraction.
N-Terminusα-Amino (-NH₂)~8.0-9.5α-DNP-Amino AcidStable [1]This is the desired reaction product.

Table 1. Properties and reactivity of amino acid side chains with FDNP.

References

Technical Support Center: Purification Strategies for Reaction Mixtures Containing 2-Fluoro-4,6-dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing excess 2-Fluoro-4,6-dinitrophenol (FDNP) from reaction mixtures. The following troubleshooting guide, presented in a question-and-answer format, addresses common challenges and provides detailed protocols grounded in established chemical principles.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My reaction is complete, but I have a significant amount of unreacted this compound remaining. What is the first step I should take?

A1: The initial and most critical step is to characterize the properties of your desired product. Understanding your product's solubility, stability to pH changes, and physical state (solid or oil) will dictate the most effective and efficient purification strategy. A preliminary Thin Layer Chromatography (TLC) analysis is highly recommended to visualize the separation between your product and the bright yellow FDNP spot.

Q2: this compound is acidic. Can I use a simple basic wash to remove it?

A2: Yes, an aqueous basic wash is often a highly effective first-pass purification step. The phenolic proton of FDNP is acidic due to the electron-withdrawing effects of the two nitro groups and the fluorine atom. Treatment with a mild inorganic base (e.g., sodium bicarbonate or sodium carbonate solution) will deprotonate the phenol to form a water-soluble phenolate salt, which can then be partitioned into the aqueous phase and removed.

CAUTION: Assess the pH stability of your desired product before employing this method. Acid-labile functional groups may be compromised.

Q3: The basic wash was not completely effective, and my organic layer is still yellow. What are my options?

A3: If residual FDNP remains, you have several robust options:

  • Column Chromatography: This is a definitive method for separating compounds with different polarities.[1][2][3] Given that FDNP is a relatively polar compound, it will adhere to a polar stationary phase like silica gel.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent method for purification, provided a suitable solvent system can be identified where the solubility of your product and FDNP differ significantly with temperature.

  • Solid-Phase Extraction (SPE): For smaller scale reactions, an SPE cartridge with an appropriate sorbent can be a rapid and efficient way to remove polar impurities like FDNP.

Q4: How do I choose the right solvent system for column chromatography to remove FDNP?

A4: The choice of eluent for column chromatography depends on the polarity of your desired product relative to FDNP. Since FDNP is quite polar, you will likely need a moderately polar solvent system. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • If your product is LESS polar than FDNP: Your product will elute first. You can start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity to elute the FDNP.

  • If your product is MORE polar than FDNP: The FDNP will elute first. In this scenario, you would aim to find a solvent system that provides good separation between the two.

Always develop your separation on a TLC plate first to determine the optimal solvent system before committing your entire sample to a column.

Q5: Can I monitor the removal of FDNP during my purification process?

A5: Absolutely. This compound is a chromophore, appearing as a distinct yellow color. This property can be used for a quick visual assessment. For more quantitative and sensitive analysis, the following methods are recommended:

  • Thin Layer Chromatography (TLC): Spot your fractions against a standard of FDNP to track its elution.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers excellent resolution and sensitivity for detecting trace amounts of FDNP.[4][5] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a common setup for analyzing nitrophenols.[4]

Troubleshooting Common Issues

Problem Potential Cause Troubleshooting Steps
Persistent yellow color in the product after multiple basic washes. 1. Incomplete deprotonation of FDNP. 2. The desired product is also acidic and partitioning into the aqueous layer. 3. Emulsion formation.1. Use a slightly stronger base (e.g., sodium carbonate instead of bicarbonate) or increase the number of washes. 2. Check the pKa of your product. If it is also acidic, an alternative purification method like chromatography is necessary. 3. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
Poor separation of product and FDNP on a silica gel column. 1. Inappropriate solvent system. 2. Column overloading.1. Re-optimize the eluent using TLC. A less polar or more polar system may be required to achieve separation. Consider adding a small percentage of a third solvent (e.g., dichloromethane or methanol) to fine-tune the polarity. 2. Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Product co-crystallizes with FDNP. The solubility of the product and FDNP are too similar in the chosen solvent.Experiment with different recrystallization solvents or solvent mixtures. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can sometimes provide better selectivity.

Detailed Experimental Protocols

Protocol 1: Removal of FDNP via Aqueous Basic Extraction

This protocol is suitable for products that are stable in the presence of a mild base and are soluble in a water-immiscible organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer (which should be yellow due to the sodium salt of FDNP) is drained off.

  • Repeat: Repeat the extraction with fresh sodium bicarbonate solution until the aqueous layer is colorless.

  • Wash: Wash the organic layer with brine to remove any residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general guideline for separating a less polar product from the more polar FDNP.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the column eluent or a strong solvent like dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder. This "dry loading" method often results in better separation.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Ensure the silica bed is compact and level.

  • Loading: Carefully add the dry-loaded sample to the top of the silica bed. Add a thin layer of sand on top to prevent disturbance of the sample layer.

  • Elution: Begin eluting with the starting solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.

  • Gradient Elution: Once your product has eluted, you can increase the polarity of the mobile phase (e.g., to 70:30 Hexane:Ethyl Acetate) to quickly elute the highly retained FDNP.

  • Analysis and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Visualizing the Workflow

Decision-Making Flowchart for FDNP Removal

FDNP_Removal_Workflow start Crude Reaction Mixture (Product + Excess FDNP) product_analysis Analyze Product Properties (Solubility, pH Stability) start->product_analysis acid_labile Is Product Acid/Base Labile? product_analysis->acid_labile basic_wash Perform Aqueous Basic Wash (e.g., NaHCO3 solution) acid_labile->basic_wash no_labile product_solid Is Product a Solid? acid_labile->product_solid yes_labile yes_labile Yes no_labile No check_purity1 Check Purity (TLC/HPLC) basic_wash->check_purity1 pure1 Product is Pure check_purity1->pure1 Pure check_purity1->product_solid Impure impure1 FDNP Remains chromatography Column Chromatography check_purity2 Check Purity (TLC/HPLC) chromatography->check_purity2 product_solid->chromatography no_solid recrystallize Recrystallization product_solid->recrystallize yes_solid yes_solid Yes no_solid No recrystallize->check_purity2 check_purity2->chromatography Impure (from Recrystallization) pure2 Product is Pure check_purity2->pure2 Pure impure2 FDNP Remains

Caption: Decision tree for selecting a purification method.

Workflow for Basic Extraction

Basic_Extraction_Workflow step1 Step 1 Dissolve crude mixture in organic solvent step2 Step 2 Transfer to separatory funnel and add NaHCO3(aq) step1->step2 step3 Step 3 Shake and vent, then separate layers step2->step3 step4 Step 4 Repeat wash until aqueous layer is colorless step3->step4 step5 Step 5 Wash organic layer with brine step4->step5 step6 Step 6 Dry with Na2SO4, filter, and concentrate step5->step6 result {Result|Purified Product} step6->result

Caption: Step-by-step workflow for basic extraction.

References

Technical Support Center: Synthesis of 2-Fluoro-4,6-dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-4,6-dinitrophenol. This resource is designed for researchers, chemists, and drug development professionals. Here, we address common challenges, answer frequently asked questions, and provide detailed troubleshooting protocols to help you navigate the complexities of this synthesis.

Safety First: Critical Handling Precautions

Before attempting any synthesis, it is imperative to understand the significant hazards associated with dinitrophenols. This compound and related compounds are highly toxic, can be fatal if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[1][2] Furthermore, dinitrophenols are classified as desensitized explosives; they can be explosive when dry and should be handled with extreme caution, away from heat, sparks, and open flames.[1]

Core Safety Mandates:

  • Always work in a well-ventilated chemical fume hood.[3]

  • Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[3]

  • Never allow the material to dry out completely, as this increases the risk of explosion.[1] Keep the compound wetted if specified in the safety data sheet (SDS).[1]

  • Ground all equipment to prevent static discharge.

  • Have an emergency plan and appropriate spill-control materials readily available.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main approaches. The most direct method is the dinitration of 2-fluorophenol using a strong nitrating agent like a mixture of nitric and sulfuric acids. However, this route is often plagued by low yields and the formation of difficult-to-separate isomers.[4][5] A more effective, higher-yield alternative is a two-step process involving the nitrosation of 2-fluorophenol to form 2-fluoro-4-nitrosophenol, followed by oxidation of the nitroso intermediate to the desired 2-fluoro-4-nitrophenol, which can then be further nitrated to the final product.[4][5]

Q2: Why is controlling isomer formation such a significant challenge in this synthesis?

The hydroxyl (-OH) and fluoro (-F) groups on the phenol ring are both ortho-, para-directing for electrophilic aromatic substitution. During nitration, the nitro group (-NO₂) can be added at multiple positions. The direct nitration of 2-fluorophenol, for instance, often yields a mixture of 2-fluoro-4-nitrophenol and the isomeric byproduct 2-fluoro-6-nitrophenol.[4][5] Separating these isomers is notoriously difficult due to their similar physical properties, leading to low yields of the desired product.[4]

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is a highly effective method for monitoring the reaction. Use a suitable mobile phase, such as a hexane-acetone mixture (e.g., 7:3 ratio), to separate the starting material, intermediates, and the final product on a silica gel plate.[6] This allows you to visualize the consumption of the starting material and the formation of the product, helping you determine the optimal reaction time and prevent the formation of over-nitrated or degradation byproducts.

Q4: What causes the formation of dark, tar-like substances in my reaction?

The formation of tars is a common problem in the nitration of activated aromatic rings like phenols.[7] It occurs when the reaction conditions are too harsh (e.g., high temperature, overly concentrated acid), leading to oxidation and polymerization of the phenol ring. These side reactions are highly exothermic and can contribute to a runaway reaction.[7][8]

Troubleshooting Guide

Problem: Consistently Low Product Yield

Q: My final yield of this compound is well below the expected range. What are the most likely causes and how can I fix this?

A: Low yield is the most common challenge and typically stems from two primary issues: poor regioselectivity (isomer formation) and product degradation.

  • Cause 1: Isomer Formation: As discussed, direct nitration is often unselective. The hydroxyl and fluoro groups direct the incoming nitro groups to multiple positions, creating a mixture of products that are difficult to separate, thereby reducing the isolated yield of the target isomer.

    • Solution: Adopt the two-step nitrosation-oxidation pathway. This method introduces the first group at the 4-position with much higher selectivity. The initial nitrosation of 2-fluorophenol preferentially forms 2-fluoro-4-nitrosophenol, which is then oxidized.[4][5] This route can increase yields to around 90%, compared to yields often below 30% for direct nitration.[4][5]

  • Cause 2: Product Degradation: Harsh nitrating conditions can decompose the starting material and the product. Nitration is highly exothermic, and poor temperature control can lead to runaway reactions that produce tars and other degradation products.[8]

    • Solution 1: Strict Temperature Control: Maintain the reaction temperature at the recommended low level (e.g., -10°C to 0°C) using an ice-salt or acetone-dry ice bath.[4][6] Add the nitrating agent very slowly, dropwise, to allow the cooling system to dissipate the heat generated.

    • Solution 2: Use a Milder Nitrating Agent: Instead of a potent sulfuric/nitric acid mixture, consider using a milder agent or a different solvent system. For the second nitration step (from 2-fluoro-4-nitrophenol to the dinitro product), carefully controlling the stoichiometry and temperature is critical.

Problem: Runaway Reaction and Poor Temperature Control

Q: The reaction is highly exothermic and I'm struggling to keep the temperature stable. What are the best practices for managing this?

A: The exothermic nature of nitration is a significant safety risk.[8] Managing it requires careful planning and execution.

  • Cause: The reaction between the nitrating agent and the activated phenol ring is extremely fast and releases a large amount of energy. Insufficient cooling or too-rapid addition of reagents will cause the temperature to spike, leading to boiling, splattering of corrosive acids, and the potential for over-nitration to explosive compounds like picric acid analogues.[8]

    • Solution 1: Pre-cool a ll Reagents: Ensure your reaction vessel containing the 2-fluorophenol solution is thoroughly cooled to the target temperature before starting the addition of the nitrating agent.

    • Solution 2: Slow, Controlled Addition: Use a dropping funnel to add the nitrating agent one drop at a time. Monitor the internal temperature continuously with a calibrated thermometer. If the temperature rises more than a few degrees, pause the addition until it stabilizes.

    • Solution 3: Adequate Headspace and Stirring: Ensure the reaction flask is large enough (no more than half full) to contain any potential splashing. Efficient stirring is crucial to ensure even heat distribution and prevent localized hot spots from forming.

    • Solution 4: Dilution: Running the reaction in a larger volume of an appropriate solvent (like dichloromethane) can help absorb and dissipate the heat more effectively.[6]

Problem: Difficulty in Product Purification

Q: I am finding it hard to isolate a pure sample of this compound from the crude reaction mixture. What purification strategies do you recommend?

A: Purification is challenging due to the presence of isomers and polar byproducts. A multi-step approach is often necessary.

  • Cause: The crude product may contain unreacted starting materials, the undesired 2-fluoro-6-nitro or 4-fluoro-2,6-dinitro isomers, and non-volatile tar-like substances.

    • Solution 1: Aqueous Workup: After the reaction is complete, carefully quench the mixture with ice water. The product will precipitate as a solid. This can be collected by filtration. This initial step helps remove the bulk of the acid. The solid can then be washed with cold water to remove residual acids and water-soluble impurities.

    • Solution 2: Solvent Extraction & Washes: Dissolve the crude solid in a suitable organic solvent like ether. Wash this organic solution with water to remove any remaining acid.[6] A wash with a dilute sodium bicarbonate solution can also help neutralize residual acid, but be cautious as this can deprotonate the phenol and move it into the aqueous layer.

    • Solution 3: Recrystallization: This is the most effective method for final purification. Methylcyclohexane has been reported as a suitable solvent for recrystallizing the related 2-fluoro-4-nitrophenol.[6] Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find the optimal one for your dinitrated product that leaves impurities in the mother liquor.

    • Solution 4: Column Chromatography: If recrystallization fails to remove isomers, silica gel chromatography is a viable but more labor-intensive option. Use a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) to separate the components based on their polarity.

Visualized Workflows and Pathways

Synthetic Pathway and Isomer Formation

This diagram illustrates the direct nitration of 2-fluorophenol, highlighting the formation of the desired intermediate (2-fluoro-4-nitrophenol) and the primary isomeric byproduct (2-fluoro-6-nitrophenol), which complicates the synthesis.

G cluster_final Further Nitration Start 2-Fluorophenol Reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) Desired 2-Fluoro-4-nitrophenol (Leads to Target Product) Reagent->Desired Major Pathway (Para-substitution) Isomer 2-Fluoro-6-nitrophenol (Isomeric Byproduct) Reagent->Isomer Side Pathway (Ortho-substitution) FinalProduct This compound Desired->FinalProduct Second Nitration

Caption: Nitration pathways of 2-fluorophenol.

Troubleshooting Decision Tree

This workflow provides a logical path for diagnosing and solving common issues encountered during the synthesis.

G Problem Problem Encountered LowYield Low Yield Problem->LowYield ImpureProduct Impure Product Problem->ImpureProduct RunawayRxn Runaway Reaction Problem->RunawayRxn Cause_Isomers Isomer Formation? LowYield->Cause_Isomers Cause_Degradation Degradation/Tar? LowYield->Cause_Degradation ImpureProduct->Cause_Isomers Cause_Purification Ineffective Purification? ImpureProduct->Cause_Purification Cause_Temp Poor Temp Control? RunawayRxn->Cause_Temp Sol_Route Action: Use Nitrosation Route Cause_Isomers->Sol_Route Yes Cause_Degradation->Cause_Temp Often Linked Sol_Temp Action: Improve Cooling & Slow Reagent Addition Cause_Degradation->Sol_Temp Yes Cause_Temp->Sol_Temp Yes Sol_Recrystallize Action: Optimize Recrystallization Solvent Cause_Purification->Sol_Recrystallize Yes

Caption: Troubleshooting workflow for synthesis issues.

Data Summary and Protocol Comparison

ParameterMethod 1: Direct DinitrationMethod 2: Nitrosation then Oxidation
Starting Material 2-Fluorophenol2-Fluorophenol
Key Reagents Conc. HNO₃ / Conc. H₂SO₄1. NaNO₂ / HCl2. Dilute HNO₃
Typical Yield Low (<30%)[4][5]High (~90%)[4][5]
Primary Challenge Poor regioselectivity, isomer separation[4]Requires two distinct synthetic steps
Safety Concerns Highly exothermic, risk of runaway reaction[8]Handling of nitroso compounds, oxidation step
Best For Not generally recommended due to low yieldHigh-purity, high-yield synthesis

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis via Nitrosation and Oxidation (Recommended)

This method is adapted from patented procedures and offers significantly higher yields and purity.[4][5]

Step A: Nitrosation to 2-Fluoro-4-nitrosophenol

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and two dropping funnels, add 500 mL of 15% hydrochloric acid.

  • Cool the flask to 0°C in an ice-salt bath.

  • Simultaneously and slowly, add a solution of sodium nitrite (1.0 mol in 35% aqueous solution) and 2-fluorophenol (0.67 mol) via the two separate dropping funnels. Maintain the internal temperature between -5°C and 5°C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0°C for an additional hour.

  • Collect the resulting precipitate by vacuum filtration and wash the filter cake with cold water.

Step B: Oxidation to 2-Fluoro-4-nitrophenol and Subsequent Dinitration

  • Transfer the damp filter cake from Step A into a suitably sized reaction flask.

  • At approximately 5°C, add 1.2 mol of 30% dilute nitric acid and mix thoroughly.

  • Gradually warm the mixture to 40°C and hold at this temperature for 1 hour.

  • Cool the mixture and collect the crude 2-fluoro-4-nitrophenol by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to achieve high purity (>99%).[4]

  • The purified 2-fluoro-4-nitrophenol can then be subjected to a second, carefully controlled nitration using a mixed acid (HNO₃/H₂SO₄) at low temperatures to yield the final this compound. Extreme caution must be exercised during this final step due to the high reactivity and potential for a runaway reaction.

References

Technical Support Center: Enhancing Detection of 2-Fluoro-4,6-dinitrophenol (FDNP) Labeled Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Fluoro-4,6-dinitrophenol (FDNP) labeled peptides. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and enhance the sensitivity and reliability of your experimental results.

Section 1: FAQs - Understanding the Fundamentals

This section addresses common questions regarding the principles of FDNP labeling to provide a strong foundational understanding.

Q1: What is this compound (FDNP) and how does it work?

A1: this compound, commonly known as FDNP or Sanger's Reagent, is a chemical used for labeling primary and secondary amino groups in peptides and proteins.[1] The labeling process occurs via a nucleophilic aromatic substitution reaction. Under mildly alkaline conditions, the deprotonated amine group of an amino acid acts as a nucleophile, attacking the electron-deficient carbon atom of the FDNP molecule that is bonded to the highly electronegative fluorine atom. This results in the displacement of the fluoride ion and the formation of a stable, covalent dinitrophenyl (DNP) bond with the amino acid.[1][2] The resulting DNP-peptide is characteristically yellow.[3]

Q2: Which amino acid residues does FDNP react with?

A2: FDNP's primary target is the N-terminal α-amino group of a peptide chain.[2][3] However, it also readily reacts with the nucleophilic side chains of several amino acids. These include:

  • The ε-amino group of Lysine (Lys) .

  • The phenolic hydroxyl group of Tyrosine (Tyr) .

  • The imidazole ring of Histidine (His) .

  • The sulfhydryl group of Cysteine (Cys) .

This reactivity with multiple side chains is a critical consideration, as it can lead to multiple labels on a single peptide, complicating data analysis.[4][5]

Q3: What are the primary limitations of using FDNP for peptide analysis?

A3: While historically significant for protein sequencing, FDNP has several limitations in modern analytical workflows, particularly in mass spectrometry:[3]

  • Destructive Nature in Sequencing: Traditional Sanger sequencing required complete acid hydrolysis to release the labeled N-terminal amino acid, destroying the rest of the peptide chain in the process.[2][3]

  • Lack of a Fixed Positive Charge: The DNP group is neutral. In electrospray ionization mass spectrometry (ESI-MS), peptide ionization efficiency is a major determinant of detection sensitivity. Derivatization reagents that introduce a permanent positive charge (e.g., quaternary ammonium salts) can significantly enhance the MS signal.[6] Since DNP does not confer this advantage, the detection of labeled peptides can be challenging.

  • Potential for Side Reactions and Instability: The DNP-peptide bond can be susceptible to hydrolysis, especially under harsh acidic or basic conditions.[7][8][9] Furthermore, the nitro groups of the DNP moiety can be reduced under certain analytical conditions, further complicating spectral interpretation.

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Q1: Why is my peptide labeling efficiency low, and how can I improve it?

A1: Low labeling efficiency is a common problem that can almost always be traced back to suboptimal reaction conditions.

Potential Causes & Solutions:

  • Incorrect pH: The reaction is highly pH-dependent. The target amino group must be deprotonated (nucleophilic) to react, which requires a basic pH. However, at very high pH (>9.5), the FDNP reagent itself can be hydrolyzed, reducing its availability.

    • Solution: The optimal pH for FDNP labeling is typically between 8.0 and 9.0.[10][11] Use a stable buffer system such as sodium bicarbonate or borate buffer to maintain this pH throughout the reaction.[1][10]

  • Insufficient Reagent: An inadequate molar excess of FDNP will result in incomplete labeling, especially if the peptide concentration is high or if there are multiple reactive sites.

    • Solution: Start with a 2 to 5-fold molar excess of FDNP over the peptide. If you suspect multiple reactive sites (e.g., presence of Lys, Tyr residues) or if efficiency remains low, you may need to increase this ratio further. Monitor the reaction progress via LC-MS to avoid excessive modification.[10]

  • Low Temperature or Short Reaction Time: Like most chemical reactions, the rate of labeling is dependent on temperature and time.

    • Solution: Conduct the reaction at room temperature for 12 hours or at a slightly elevated temperature (e.g., 37-40°C) for a shorter duration (2-4 hours).[10] Protect the reaction from light, as FDNP is light-sensitive.[10][11]

  • Poor Peptide Solubility: If your peptide is not fully dissolved in the reaction buffer, the labeling efficiency will be severely compromised.

    • Solution: Ensure the peptide is completely solubilized before adding FDNP. If necessary, add a small amount of a water-miscible organic solvent like acetonitrile (ACN) or dimethylformamide (DMF) to the buffer to aid dissolution.

Q2: My labeled peptide has a very weak signal or is undetectable in the mass spectrometer. What's wrong?

A2: This is a critical issue often related to sample purity and the inherent chemical properties of the DNP label.

Potential Causes & Solutions:

  • Ion Suppression from Salts and Buffers: This is the most common cause of poor ESI-MS signal. Non-volatile salts (e.g., NaCl, K₂HPO₄) and buffers (e.g., Tris) from the labeling reaction will co-elute with your peptide and severely suppress its ionization.[12]

    • Solution: Rigorous sample cleanup is mandatory. After the labeling reaction, you must desalt and purify the sample. Use C18-based solid-phase extraction (SPE) cartridges or reverse-phase HPLC (RP-HPLC) for this purpose. Elute the peptide in a solution compatible with mass spectrometry, such as 50% acetonitrile with 0.1% formic acid.[12][13][14]

  • Low Ionization Efficiency: As mentioned, the DNP group does not carry a fixed positive charge, which can lead to lower ionization efficiency compared to unlabeled peptides or those with charge-enhancing tags.[6]

    • Solution: Optimize MS instrument parameters. Increase the ion accumulation time or use advanced scanning strategies if your instrument supports them.[15] Ensure the mobile phases for your LC separation are of high quality and contain an appropriate ion-pairing agent like formic acid to promote protonation.

  • Peptide Adsorption: Labeled peptides, especially if they are hydrophobic, can adsorb to plasticware, leading to sample loss.

    • Solution: Use low-retention polypropylene tubes and pipette tips for all sample handling steps post-labeling.

Q3: I see multiple peaks or unexpected masses in my mass spectrum. How do I interpret this?

A3: This usually points to incomplete reactions, side reactions, or peptide instability.

Potential Causes & Solutions:

  • Incomplete Labeling: If the reaction did not go to completion, you will see a mixture of unlabeled peptide and one or more labeled species.

    • Solution: Re-optimize your labeling protocol based on the advice in Q1. Use RP-HPLC to separate the different species before MS analysis.

  • Multiple Labeling: If your peptide contains Lysine, Tyrosine, or other reactive residues, FDNP can attach at multiple sites, leading to a heterogeneous mixture of products with different masses.[3][4]

    • Solution: If you only want to label the N-terminus, you may need to use an orthogonal protection strategy for the amino acid side chains during peptide synthesis. Alternatively, consider using a different labeling reagent that is more specific to the N-terminus.

  • Peptide Degradation: Peptides can undergo degradation through pathways like deamidation (especially Asn-Gly sequences) or oxidation (Met, Cys residues), leading to mass shifts.[8]

    • Solution: Store peptides in lyophilized form at -20°C or -80°C. Prepare solutions fresh and use them promptly. Avoid prolonged exposure to high pH or high temperatures.

Section 3: Optimized Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: FDNP Labeling of Peptides

This protocol is designed for a typical 1 mg peptide sample.

Materials:

  • Peptide (lyophilized)

  • FDNP (Sanger's Reagent)

  • Buffer: 100 mM Sodium Bicarbonate, pH 8.5[10]

  • Solvents: Acetonitrile (ACN), Dimethylformamide (DMF, optional), Deionized Water

  • Quenching Agent: e.g., 1 M Tris-HCl or Glycine

Procedure:

  • Peptide Dissolution: Dissolve 1 mg of your peptide in 500 µL of 100 mM sodium bicarbonate buffer (pH 8.5). Vortex gently. If solubility is an issue, add ACN dropwise (up to 20% of the total volume) until the peptide dissolves.

  • FDNP Preparation: Prepare a fresh 10 mg/mL stock solution of FDNP in ACN.

  • Labeling Reaction: Calculate the required volume of FDNP solution for a 3-fold molar excess. Add this volume to the peptide solution. For example, for a 1 kDa peptide (1 µmol), you would add ~0.56 mg of FDNP (3 µmol).

  • Incubation: Vortex the reaction mixture gently. Incubate at room temperature for 12 hours, protected from light (e.g., wrap the tube in aluminum foil).[10][11]

  • Quenching: Add a small amount of a primary amine-containing quenching agent (e.g., 20 µL of 1 M Tris-HCl) to react with any excess FDNP. Let it react for 30 minutes.

  • Acidification: Add 1 N HCl or 5% formic acid to lower the pH to ~2-3. This prepares the sample for cleanup.

  • Proceed Immediately to sample cleanup (Protocol 2).

Protocol 2: Sample Cleanup using C18 SPE

This protocol is essential for removing salts and excess reagent before MS analysis.

Materials:

  • C18 Solid-Phase Extraction (SPE) Cartridge (e.g., 100 mg bed)

  • Activation Solvent: 100% Methanol (MeOH) or ACN

  • Equilibration Solvent (Wash 1): 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in water

  • Washing Solvent (Wash 2): 5% ACN / 0.1% FA in water

  • Elution Solvent: 50-70% ACN / 0.1% FA in water

Procedure:

  • Activate Cartridge: Pass 1 mL of 100% MeOH through the C18 cartridge.

  • Equilibrate Cartridge: Pass 2 mL of Equilibration Solvent (0.1% FA in water) through the cartridge. Do not let the cartridge run dry.

  • Load Sample: Load your acidified, labeled peptide sample onto the cartridge.

  • Wash (Desalt): Pass 2 mL of Wash 1 through the cartridge to remove all salts and hydrophilic impurities. Follow with 1 mL of Wash 2 to remove any remaining non-specifically bound reagent.

  • Elute Peptide: Place a clean, low-retention collection tube under the cartridge. Elute the labeled peptide by passing 1 mL of Elution Solvent through the cartridge.

  • Dry and Reconstitute: Dry the eluted sample in a vacuum centrifuge. Reconstitute in an appropriate volume (e.g., 50-100 µL) of LC-MS loading buffer (e.g., 2% ACN / 0.1% FA in water) for analysis.

Section 4: Data Interpretation & Optimization Summary

Impact of DNP Label on MS/MS Fragmentation:

The presence of the DNP group can influence how a peptide fragments in the collision cell of a mass spectrometer (MS/MS analysis). The bulky, aromatic DNP group can direct fragmentation pathways, sometimes leading to a less predictable series of b- and y-ions compared to an unlabeled peptide.[16][17] When manually interpreting spectra or setting up search parameters in proteomics software, it is crucial to account for the mass modification of the labeled residue(s):

  • Mass of DNP moiety: +166.00 Da (added to the N-terminus or side chain, with the loss of one proton).

Table 1: Key Parameters for Optimizing FDNP Labeling

ParameterRecommended RangeRationale & Impact on Detection
pH 8.0 - 9.0Balances the need for a deprotonated amine for reaction with the risk of FDNP hydrolysis at higher pH.[18][19]
FDNP:Peptide Molar Ratio 2:1 to 5:1Ensures complete labeling. Insufficient reagent leads to a mixed population of labeled and unlabeled peptides.
Reaction Temperature Room Temp (20-25°C)Provides a controlled reaction rate. Higher temperatures can accelerate the reaction but may also increase peptide degradation.
Reaction Time 4 - 12 hoursAllows the reaction to proceed to completion. Monitor via LC-MS for optimization.[10]
Sample Cleanup Mandatory (SPE/HPLC)Critical for removing salts and detergents that cause severe ion suppression in ESI-MS, which is a primary cause of poor signal.[12][13]
Section 5: Visual Workflows

Diagram 1: Overall Experimental Workflow

FDNP_Workflow cluster_prep Sample Preparation cluster_cleanup Purification cluster_analysis Analysis Peptide Peptide Sample Labeling FDNP Labeling (pH 8.5, RT, 12h) Peptide->Labeling Buffer, FDNP Quench Quench Excess Reagent Labeling->Quench Cleanup Sample Cleanup (C18 SPE / HPLC) Quench->Cleanup MS LC-MS/MS Analysis Cleanup->MS Data Data Interpretation (Mass Shift +166 Da) MS->Data

Caption: General workflow for FDNP labeling and MS analysis.

Diagram 2: Troubleshooting Low MS Signal

MS_Troubleshooting cluster_causes Potential Cause Categories cluster_solutions Verification & Solution Steps Start Low or No MS Signal for Labeled Peptide Labeling_Issue Labeling Failure? Start->Labeling_Issue Cleanup_Issue Sample Prep Issue? Start->Cleanup_Issue MS_Issue MS Instrument Issue? Start->MS_Issue Check_LCMS Analyze Pre-Cleanup Sample via LC-MS Labeling_Issue->Check_LCMS Confirm mass shift Check_Desalt Verify Desalting (SPE/HPLC) Cleanup_Issue->Check_Desalt Ensure salt removal Check_Loss Check for Sample Loss (Adsorption) Cleanup_Issue->Check_Loss Use low-bind tubes Check_Tune Check Instrument Tuning/Calibration MS_Issue->Check_Tune Run standard Check_Ionization Optimize Ionization Parameters MS_Issue->Check_Ionization Increase fill time Check_pH Verify pH (8-9) Check_Reagent Check Reagent Molarity & Freshness Check_LCMS->Check_pH Check_LCMS->Check_Reagent

References

preventing degradation of 2-Fluoro-4,6-dinitrophenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of 2-Fluoro-4,6-dinitrophenol during storage. Proper handling and storage are critical to prevent degradation, which can compromise experimental outcomes. This document provides troubleshooting advice and frequently asked questions to address common issues encountered in the laboratory.

I. Foundational Knowledge: FAQs on this compound Stability

Q1: What is this compound and why is its stability important?

This compound is a highly reactive aromatic compound used in various chemical syntheses, including as a reagent in peptide sequencing and as a building block in medicinal chemistry. Its reactivity is centered around the electrophilic nature of the dinitrophenyl ring, which is susceptible to nucleophilic aromatic substitution. Degradation can lead to the formation of impurities that may interfere with downstream applications, resulting in inaccurate experimental results and potential safety hazards.

Q2: What are the primary factors that can cause the degradation of this compound?

The primary factors contributing to the degradation of this compound are exposure to moisture, light, high temperatures, and incompatible substances, particularly strong bases and oxidizing agents.[1][2]

Q3: How can I visually assess the quality of my this compound upon receipt and during storage?

Pure this compound is a yellow solid.[3] Any significant deviation from this appearance, such as a darkening to a brownish or reddish hue, may indicate degradation. The presence of a musty or sweet odor is characteristic of dinitrophenols.[4] However, visual inspection alone is not sufficient to confirm purity, and analytical methods should be employed for a definitive assessment.

II. Troubleshooting Guide: Addressing Common Degradation Issues

This section provides a question-and-answer-style troubleshooting guide to address specific issues you may encounter.

Q1: My this compound has changed color from yellow to brownish-yellow. What could be the cause?

A color change to brownish-yellow is a common indicator of degradation. This is likely due to the formation of nitrophenolic impurities or polymerization products resulting from exposure to light or reaction with atmospheric moisture. The nitro groups on the aromatic ring are strong chromophores, and subtle changes in the electronic structure of the molecule can lead to a visible color change.

Q2: I suspect my this compound has been exposed to moisture. What are the potential degradation products?

Exposure to moisture can lead to hydrolysis of the C-F bond, although this is generally less favorable than in its chloro-analogue. A more likely scenario is the reaction with atmospheric water in the presence of light or trace impurities, which can catalyze decomposition. The hazardous decomposition products upon combustion or thermal decomposition include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[2] While the specific hydrolytic degradation products at room temperature are not well-documented for this specific compound, for related dinitrophenols, hydrolysis can lead to the formation of corresponding dinitrophenols.

Q3: My experiments requiring this compound are failing or giving inconsistent results. Could this be due to degradation?

Yes, inconsistent experimental results are a strong indicator of reagent degradation. If the this compound has degraded, its effective concentration will be lower than expected. Furthermore, the degradation products can interfere with your reaction. For instance, if the fluorine has been substituted, the reagent will no longer be suitable for its intended purpose in reactions like Sanger sequencing.

Q4: I have observed a loss of potency or reactivity of the compound in my assays. What should I do?

A loss of potency strongly suggests that the active compound has degraded. It is recommended to discard the suspect batch and obtain a fresh supply. To prevent recurrence, review your storage and handling procedures to ensure they align with the recommendations in this guide.

III. Recommended Storage and Handling Protocols

To minimize degradation, adhere to the following storage and handling protocols.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool place.[3]Minimizes the rate of thermally induced decomposition.
Atmosphere Keep containers tightly closed in a dry place.[3]Prevents exposure to atmospheric moisture, which can lead to hydrolysis.
Light Store in a light-resistant container.Dinitrophenols can be sensitive to light, which can catalyze degradation.[5]
Ventilation Store in a well-ventilated place.[3]Ensures that any potential off-gassing can be safely dissipated.
Handling Precautions
  • Avoid Incompatible Materials: Do not store this compound with strong oxidizing agents, as this can create a fire or explosion hazard.[2] It is also incompatible with strong bases, which can deprotonate the phenolic hydroxyl group and potentially catalyze decomposition.

  • Use in a Well-Ventilated Area: Handle the compound in a chemical fume hood to avoid inhalation of dust particles.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.[3]

  • Prevent Dust Formation: Handle the solid carefully to avoid creating dust.[6]

IV. Analytical Methods for Purity Assessment

Regularly assessing the purity of your this compound is crucial, especially for long-term storage or if degradation is suspected.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity of this compound and detecting potential degradation products.

Experimental Protocol: Purity Assessment by RP-HPLC

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a suitable solvent, such as acetonitrile or methanol, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to ensure the phenol is protonated). For example, a starting condition of 30% acetonitrile, ramping to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 360 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity can be estimated by the area percentage of the main peak.

    • The appearance of new peaks, particularly those with earlier retention times (indicating more polar compounds), may signify degradation products such as hydrolyzed species.

V. Visualization of Degradation and Troubleshooting

Potential Degradation Pathway

A This compound (Yellow Solid) B Degradation Triggers (Moisture, Light, Heat, Incompatible Chemicals) A->B C Potential Degradation Products B->C D Hydrolysis Product (e.g., 2,4-Dinitrophenol-6-hydroxide) C->D Moisture E Photodegradation Products (e.g., polymeric species) C->E Light F Thermal Decomposition Products (NOx, CO, CO2, HF) C->F High Heat G Loss of Reactivity & Color Change (Brownish) C->G

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

start Issue Encountered: Inconsistent Results or Visual Change check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Moisture? start->check_storage check_handling Review Handling Procedures: - Incompatible substances used? - Exposure to air for prolonged periods? check_storage->check_handling Storage OK correct_storage Correct storage and handling procedures. check_storage->correct_storage Storage Not OK run_hplc Perform Purity Analysis (HPLC) check_handling->run_hplc Handling OK check_handling->correct_storage Handling Not OK purity_ok Purity >98%? run_hplc->purity_ok discard Discard current batch. Procure new, certified material. purity_ok->discard No investigate_process Investigate other experimental parameters. purity_ok->investigate_process Yes correct_storage->discard

Caption: Troubleshooting workflow for suspected this compound degradation.

VI. References

  • material safety data sheet - 2,4-dinitrophenol indicator 99% ar. (n.d.). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 31). Retrieved from --INVALID-LINK--

  • 2‐Fluoro‐1,3‐diamino‐4,6‐dinitrobenzene (ZXC‐7) and 2‐Fluoro‐1,3,5‐triamino‐4,6‐dinitrobenzene (ZXC‐8): Thermally Stable Explosives with Outstanding Properties - ResearchGate. (2025, August 10). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • Common Name: 2,4-DINITROPHENOL HAZARD SUMMARY. (n.d.). Retrieved from --INVALID-LINK--

  • 2,4-DINITROPHENOL 97% - SD Fine-Chem. (n.d.). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 30). Retrieved from --INVALID-LINK--

  • This compound - Stenutz. (n.d.). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2020, February 21). Retrieved from --INVALID-LINK--

  • 2,4-Dinitrophenol - Safety Data Sheet. (2014, July 3). Retrieved from --INVALID-LINK--

  • Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS - Analytical Methods (RSC Publishing). (n.d.). Retrieved from --INVALID-LINK--

  • (PDF) Hydrolysis of 2,4-dinitrophenyl phosphate in normal and reverse micelles. (n.d.). Retrieved from --INVALID-LINK--

  • investigation of thermal stability of some nitroaromatic derivatives by dsc - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate Avery B. (n.d.). Retrieved from --INVALID-LINK--

  • Degradation and Transformation of Organic Fluorine Compounds - Semantic Scholar. (n.d.). Retrieved from --INVALID-LINK--

  • 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • Toxicological Profile for Dinitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved from --INVALID-LINK--

  • 2,4-Dinitrophenol - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • 4-Fluoro-2,6-dinitrophenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Retrieved from --INVALID-LINK--

  • 4-Fluoro-2,6-dinitrophenol, 98% - Fisher Scientific. (n.d.). Retrieved from --INVALID-LINK--

  • Highly selective detection of 2,4-dinitrophenol by fluorescent NH2-MIL-125(Ti) via dual-parameter sensing technology - Analytical Methods (RSC Publishing). (n.d.). Retrieved from --INVALID-LINK--

  • Hydrolysis of 2,4-dinitrophenyl phosphate in normal and reverse micelles - RSC Publishing. (n.d.). Retrieved from --INVALID-LINK--

  • Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - MDPI. (n.d.). Retrieved from --INVALID-LINK--

  • 4-Fluoro-2,6-dinitrophenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Retrieved from --INVALID-LINK--

  • A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substrate - PubMed. (n.d.). Retrieved from --INVALID-LINK--

  • Anaerobic degradation of fluorinated aromatic compounds - Research With Rutgers. (n.d.). Retrieved from --INVALID-LINK--

  • Microbial degradation of fluorinated compounds: studies on biodegradation mechanisms and biotreatment systems - Ciência-UCP. (2013, November 29). Retrieved from --INVALID-LINK--

  • Alcohols, Phenols and Ethers | Chemistry | JEE Main Previous Year Questions - ExamSIDE.Com. (n.d.). Retrieved from --INVALID-LINK--

References

overcoming solubility issues of 2-Fluoro-4,6-dinitrophenol in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Guide: Overcoming Solubility Challenges of 2-Fluoro-4,6-dinitrophenol in Aqueous Buffers

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility issues encountered when preparing aqueous solutions of this compound. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Core Problem - Physicochemical Insights

Before troubleshooting, it is crucial to understand the inherent properties of this compound that govern its solubility.

Q: Why is this compound so poorly soluble in neutral aqueous buffers like PBS?

A: The solubility challenge arises from its molecular structure. The molecule has a largely non-polar benzene ring, which is hydrophobic (water-repelling). While it has polar nitro (NO₂) and hydroxyl (-OH) groups, the overall character of the neutral molecule is not sufficient to overcome the energy required to break water's hydrogen-bonding network. Structurally similar compounds like 2,4-dinitrophenol and 2,6-dinitrophenol are also known to have limited solubility in water.[1][2][3]

Q: What is the single most important chemical feature of this molecule we can exploit to increase its solubility?

A: The phenolic hydroxyl (-OH) group is the key. This proton is acidic due to the strong electron-withdrawing effects of the two adjacent nitro groups. The pKa of the related compound 2,6-dinitrophenol is approximately 3.97[2]. This indicates that this compound is also a moderately strong acid. By raising the pH of the solution above its pKa, the hydroxyl group deprotonates to form a negatively charged phenolate anion.

Neutral Molecule (Low Solubility) ⇌ Phenolate Anion (High Solubility)

This transformation from a neutral organic molecule to an ionic salt dramatically increases its affinity for polar solvents like water. This principle of pH adjustment is the most direct and effective strategy for solubilization.[4][5]

Section 2: Troubleshooting & Immediate FAQs

This section provides a logical workflow for diagnosing solubility problems and answers to the most common initial questions.

Troubleshooting Decision Workflow

If you are observing poor dissolution, precipitation, or cloudiness, follow this decision tree to identify the appropriate corrective action.

G cluster_stock Stock Preparation cluster_final Final Working Solution start Start: Dry this compound Powder prep_stock Prepare a concentrated stock solution. Do NOT add powder directly to buffer. start->prep_stock stock_choice Choose Stock Solvent: 1. Organic Co-solvent (e.g., DMSO) 2. Alkaline Solution (e.g., 100 mM NaOH) prep_stock->stock_choice dissolved_stock Does the stock dissolve completely? add_to_buffer Add stock solution dropwise to vortexing aqueous buffer. dissolved_stock->add_to_buffer Yes fail Issue: Precipitation or Cloudiness dissolved_stock->fail No, try alternative stock solvent final_solution Is the final solution clear? add_to_buffer->final_solution success Success: Solution Ready for Use final_solution->success Yes final_solution->fail No check_pH Check final buffer pH. Is it > pKa (e.g., > 6.0)? fail->check_pH stock_choice->dissolved_stock check_cosolvent Check final co-solvent %. Is it too high (e.g., > 5%)? check_pH->check_cosolvent Yes check_cosolvent->fail Yes, reduce %

Caption: Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)
  • Q: I added the yellow powder directly to my PBS (pH 7.4) and it won't dissolve, even with heating and sonicating. What's wrong?

    • A: This is expected behavior. You are attempting to dissolve the compound in its least soluble, neutral form. Physical agitation like sonication can increase the rate of dissolution but cannot change the fundamental limit of solubility.[5] You must first create a highly concentrated stock solution using a more favorable solvent system.

  • Q: My concentrated DMSO stock is clear, but when I add it to my buffer, the solution turns cloudy. Why?

    • A: This is called precipitation upon dilution. The compound is soluble in the high-concentration organic solvent but crashes out when it encounters the aqueous environment where its solubility is much lower. This often happens if the final concentration you are targeting is still above its aqueous solubility limit or if the dilution is done too quickly.

  • Q: Can I use heat to dissolve it?

    • A: While heating can increase the solubility of many compounds, it is generally not recommended for dinitrophenols.[1] These compounds can be heat-sensitive and potentially hazardous; some are explosive when dry and heated.[3][6] Chemical methods of solubilization are safer and more effective.

Section 3: Validated Solubilization Protocols

Here we provide step-by-step methodologies for the two most reliable methods for preparing solutions of this compound.

Method 1: pH Adjustment via Alkaline Stock Solution

This is the preferred method for applications where a small amount of organic co-solvent is undesirable (e.g., certain cell-based assays, crystallography).

  • Principle of Causality: By dissolving the compound in a basic solution (pH >> pKa), we convert it entirely to its highly soluble phenolate salt form. This concentrated stock can then be diluted into a final buffer, as long as the final buffer has sufficient buffering capacity to maintain a pH above the pKa.

  • Detailed Protocol:

    • Reagent Preparation: Prepare a sterile-filtered 0.1 M (100 mM) NaOH solution.

    • Weighing: Accurately weigh out the required amount of this compound powder (Molar Mass: 202.10 g/mol )[7].

    • Stock Preparation: To prepare a 10 mM stock solution, add 2.02 mg of the powder for every 1 mL of 0.1 M NaOH. Vortex thoroughly until all powder is dissolved. The solution should be a clear, intense yellow. This stock is stable for short-term storage when protected from light.

    • Dilution to Working Concentration: Add the alkaline stock solution dropwise into your final, vigorously vortexing aqueous buffer (e.g., PBS, TRIS).

    • Self-Validation: After dilution, visually inspect the solution against a dark background for any signs of precipitate or cloudiness. For critical applications, measure the absorbance spectrum to ensure the concentration is as expected and no scattering from particulates is observed. Crucially, confirm the final pH of your working solution to ensure it remains in a range where the compound is soluble.

Method 2: Using Organic Co-solvents

This is the most common and practical method for preparing initial high-concentration stocks that can be used across a variety of experiments.

  • Principle of Causality: The "like dissolves like" principle is at play. The non-polar aromatic portion of this compound is readily solvated by organic solvents like Dimethyl Sulfoxide (DMSO) or Ethanol.

  • Co-solvent Selection Table:

Co-solventTypical Stock Conc.Final Conc. LimitConsiderations
DMSO 10-100 mM< 0.5% (v/v)Gold standard for initial stocks. Can be toxic to cells at >0.5-1%.
Ethanol 10-50 mM< 1.0% (v/v)Less toxic than DMSO for many cell lines. More volatile.
DMF 10-100 mM< 0.5% (v/v)High solvating power but generally more toxic than DMSO.
  • Detailed Protocol:

    • Solvent Selection: Choose an appropriate, high-purity, anhydrous grade co-solvent (DMSO is recommended for initial trials).

    • Stock Preparation: To prepare a 50 mM stock solution in DMSO, add 10.1 mg of this compound powder to 1 mL of DMSO. Vortex until fully dissolved. This stock is typically stable for months when stored desiccated at -20°C.

    • Dilution to Working Concentration: This step is critical to avoid precipitation.

      • Never add the aqueous buffer to your concentrated stock.

      • Always add the stock solution dropwise into the final volume of the aqueous buffer while the buffer is being vigorously vortexed or stirred. This ensures rapid dispersion and minimizes localized high concentrations that can precipitate.

    • Self-Validation: Ensure the final concentration of the organic co-solvent does not exceed the tolerance level for your specific assay (e.g., <0.1% for sensitive cell lines). Always run a vehicle control (buffer + same final % of co-solvent) in your experiments.

Workflow for Preparing a Working Solution from a DMSO Stock

G start Start: 50 mM Stock in 100% DMSO vortex Place final volume of aqueous buffer onto a vortex mixer. start->vortex pipette Pipette the required microliter volume of the DMSO stock. start->pipette add_stock Dispense stock solution slowly into the vortexing buffer. vortex->add_stock pipette->add_stock continue_vortex Continue vortexing for 10-15 seconds post-addition. add_stock->continue_vortex inspect Visually inspect for clarity. continue_vortex->inspect success Solution is ready. inspect->success Clear fail Precipitation occurred. Re-evaluate final concentration or co-solvent percentage. inspect->fail Cloudy

Caption: Recommended workflow for diluting organic stock solutions.

Section 4: Advanced & Alternative Strategies

If the primary methods are unsuitable for your experimental constraints, other techniques used for poorly soluble drugs can be considered.[4][8]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water. This is useful but requires careful validation as the surfactant itself can interfere with biological systems.

  • Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure. The hydrophobic this compound can become trapped within the hydrophobic interior of the cone, while the hydrophilic exterior allows the entire inclusion complex to dissolve in water.

These advanced methods require significant empirical optimization and are recommended only when pH and co-solvent approaches have been exhausted.

References

Validation & Comparative

A Comparative Guide to the Cross-Reactivity of 2-Fluoro-4,6-dinitrophenol with Key Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Labeling Reagent

2-Fluoro-4,6-dinitrophenol (FDNP) has been a cornerstone in protein chemistry since Frederick Sanger's pioneering work on sequencing insulin. Its utility stems from its reaction with the primary amino group at the N-terminus of a polypeptide chain. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-withdrawing nitro groups activate the benzene ring for attack by a nucleophile, leading to the displacement of the fluoride ion.

However, the high reactivity of FDNP is not exclusively limited to α-amino groups. Other nucleophilic functional groups present in protein side chains can also react, leading to potential cross-reactivity that can complicate analyses or be harnessed for specific applications. This guide provides a comparative analysis of the reactivity of FDNP with the primary amine of lysine, the thiol group of cysteine, and the hydroxyl group of tyrosine.

The Chemistry of Reactivity: A Nucleophilic Aromatic Substitution Perspective

The reaction of FDNP with a nucleophile (Nu:) proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) of FDNP.

The rate of this reaction is critically dependent on the nucleophilicity of the attacking species. In the context of proteins, the primary nucleophiles are the side chains of certain amino acids. The reactivity of these functional groups is heavily influenced by their intrinsic nucleophilicity and their protonation state, which is, in turn, dependent on the pH of the reaction medium.

Comparative Reactivity: Amines vs. Thiols vs. Hydroxyls

The primary amino group (e.g., in the side chain of lysine), the thiol group (in cysteine), and the hydroxyl group (in tyrosine) are the most common nucleophilic sites in proteins that can exhibit cross-reactivity with FDNP. Their relative reactivity is a crucial factor to consider in experimental design.

General Order of Nucleophilicity

Based on established principles of chemical reactivity, the general order of nucleophilicity for the deprotonated forms of these functional groups is:

Thiolate (Cys-S⁻) > Primary Amine (Lys-NH₂) > Phenoxide (Tyr-O⁻)

This order is a consequence of sulfur being a larger, more polarizable atom than nitrogen, making the thiolate a stronger nucleophile. The phenoxide ion, while negatively charged, has its charge delocalized through resonance into the aromatic ring, reducing its nucleophilicity compared to a localized amine.

Quantitative Comparison of Reactivity

While precise second-order rate constants for the reaction of FDNP with all amino acid side chains under identical conditions are not extensively documented in a single source, a compilation of data from various studies allows for a semi-quantitative comparison. The reactivity is highly pH-dependent, as the deprotonated form of each functional group is the active nucleophile.

Functional GroupAmino AcidpKa of Side ChainReactive SpeciesRelative Reactivity (approx.)Key Considerations
Primary Amine Lysine~10.5-NH₂1 (Reference)Reaction is efficient at alkaline pH (>8.5) where a significant fraction of the amine is deprotonated.
Thiol Cysteine~8.3-S⁻ (Thiolate)~100 - 1000xHighly reactive, even at neutral pH, due to the low pKa of the thiol group. The S-DNP bond is reported to have limited stability under certain conditions.
Phenolic Hydroxyl Tyrosine~10.1-O⁻ (Phenoxide)~0.1 - 1xReaction requires a high pH (>10) to deprotonate the hydroxyl group. The O-DNP bond is susceptible to hydrolysis.
Imidazole Histidine~6.0Imidazole ring~0.01 - 0.1xThe imidazole ring is a weaker nucleophile. Reaction is generally slow and less significant compared to amines and thiols under typical labeling conditions.

Note: The relative reactivities are estimations based on general nucleophilicity trends and available kinetic data for similar reactions. The actual rates will vary depending on the specific reaction conditions (pH, temperature, solvent).

Experimental Guide: Assessing FDNP Cross-Reactivity

To empirically determine the cross-reactivity of FDNP, a well-designed experiment involving derivatization followed by HPLC analysis is recommended.

Experimental Workflow

Experimental_Workflow A Sample Preparation (Amino Acid Standards or Protein Hydrolysate) B Derivatization with FDNP (Controlled pH and Time) A->B C Reaction Quenching B->C D Acid Hydrolysis (for protein samples) C->D Optional for proteins E HPLC Analysis (Separation of DNP-derivatives) C->E For amino acid standards D->E F Quantification and Data Analysis E->F

Caption: Experimental workflow for assessing FDNP cross-reactivity.

Detailed Experimental Protocol

Objective: To quantify the formation of DNP derivatives of lysine, cysteine, and tyrosine after reaction with FDNP.

Materials:

  • This compound (FDNP) solution (e.g., 10 mg/mL in ethanol)

  • Amino acid standards: L-Lysine, L-Cysteine, L-Tyrosine (e.g., 1 mM stock solutions in water)

  • Sodium bicarbonate buffer (1 M, pH 8.8)

  • Hydrochloric acid (HCl), 6 M

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Derivatization:

    • In separate microcentrifuge tubes, mix 100 µL of each amino acid standard (or a mixture) with 400 µL of sodium bicarbonate buffer.

    • Add 50 µL of the FDNP solution to each tube.

    • Incubate the reaction mixture in the dark at room temperature for 1 hour with gentle shaking. Rationale: Alkaline pH (8.8) facilitates the deprotonation of the amino and thiol groups, promoting the nucleophilic attack on FDNP. Incubation in the dark prevents photodegradation of the DNP derivatives.

  • Reaction Quenching:

    • After incubation, add 50 µL of 6 M HCl to each tube to acidify the mixture and stop the reaction. Rationale: Acidification protonates the remaining nucleophiles, rendering them unreactive towards FDNP.

  • Sample Preparation for HPLC:

    • Centrifuge the samples to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter before transferring to an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-70% B (linear gradient)

      • 25-30 min: 70% B

      • 30-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 360 nm. Rationale: DNP derivatives have a characteristic absorbance maximum around 360 nm, allowing for their selective detection.

    • Inject 20 µL of each sample.

  • Data Analysis:

    • Identify the peaks corresponding to the DNP derivatives of lysine, cysteine, and tyrosine based on their retention times (determined by running individual standards).

    • Quantify the peak areas to determine the relative amounts of each derivative formed.

Stability of DNP-Derivatives during Acid Hydrolysis

For protein analysis, the DNP-labeled protein is typically subjected to acid hydrolysis to break it down into individual amino acids. It is crucial to consider the stability of the DNP-amino acid derivatives under these harsh conditions (e.g., 6 M HCl at 110°C for 24 hours).

  • Nε-DNP-Lysine: Generally stable under acid hydrolysis conditions.

  • S-DNP-Cysteine: Prone to degradation during acid hydrolysis, leading to an underestimation of cysteine content.

  • O-DNP-Tyrosine: The ether linkage is susceptible to cleavage under strong acidic conditions, leading to the regeneration of free tyrosine.

Due to the instability of S-DNP-cysteine and O-DNP-tyrosine during acid hydrolysis, direct analysis of DNP-derivatized peptides prior to hydrolysis is recommended for accurate quantification of cross-reactivity.

Conclusion and Practical Implications

While FDNP is a powerful tool for N-terminal labeling, researchers must be cognizant of its potential cross-reactivity with other nucleophilic amino acid side chains. The thiol group of cysteine is a particularly potent nucleophile that can react readily with FDNP, even at neutral pH. The hydroxyl group of tyrosine can also react, but typically requires more alkaline conditions.

By understanding the relative reactivities and employing the experimental protocols outlined in this guide, scientists can:

  • Accurately interpret data from N-terminal analysis experiments, accounting for potential side reactions.

  • Develop specific labeling strategies that target particular functional groups by carefully controlling reaction conditions, such as pH.

  • Characterize the modification landscape of proteins treated with FDNP or other electrophilic reagents.

This comprehensive understanding of FDNP's reactivity profile is essential for ensuring the scientific integrity and accuracy of experimental results in protein chemistry and drug development.

A Comparative Guide to 2-Fluoro-4,6-dinitrophenol (FDNP) in Proteomics: A Historical Reagent in a Modern Mass Spectrometry World

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of proteomics, the methods for protein and peptide analysis have evolved dramatically. The advent of high-resolution mass spectrometry has relegated many classical techniques to the annals of biochemistry history. One such reagent is 2-Fluoro-4,6-dinitrophenol (FDNP), also known as 1-Fluoro-2,4-dinitrobenzene (DNFB) or Sanger's reagent. While foundational to the very first protein sequencing successes, its utility in modern, high-throughput proteomics workflows is limited. This guide provides a comprehensive review of FDNP's applications, objectively compares its performance to contemporary alternatives, and provides supporting experimental context for its historical and niche applications.

Introduction: The Legacy of Sanger's Reagent

First introduced by Frederick Sanger in his pioneering work to sequence insulin, FDNP was instrumental in establishing that proteins have a defined primary structure.[1] The reagent reacts with the N-terminal α-amino group of a polypeptide chain and the ε-amino group of lysine residues under mildly alkaline conditions.[2] The resulting dinitrophenyl (DNP) derivative is stable to acid hydrolysis, which allows for the release and subsequent identification of the labeled N-terminal amino acid by chromatography.[2] This process, though groundbreaking, is destructive to the remainder of the polypeptide chain, a significant drawback for sequencing long proteins.[1]

Chemical Properties and Reaction Mechanism

FDNP is a highly reactive compound due to the electron-withdrawing nature of the two nitro groups, which facilitates nucleophilic aromatic substitution at the fluorine-bearing carbon. The primary reaction in a proteomics context is with free primary and secondary amines, such as the N-terminus of a peptide and the side chain of lysine.

Caption: Reaction of FDNP with a peptide's N-terminal amine.

Applications of FDNP in Proteomics

Classical N-Terminal Sequencing

The primary and historical application of FDNP is in N-terminal amino acid identification. The workflow involves:

  • Reaction of the protein with FDNP.

  • Complete acid hydrolysis of the DNP-protein.

  • Separation of the resulting amino acids by chromatography.

  • Identification of the yellow-colored DNP-amino acid.

This method is laborious, requires large amounts of sample, and is not suitable for high-throughput analysis.[1]

Labeling for Liquid Chromatography and Mass Spectrometry

While not a mainstream application, FDNP can be used to label peptides for analysis by liquid chromatography-mass spectrometry (LC-MS). The addition of the DNP group increases the hydrophobicity of the peptide, which can alter its retention time in reverse-phase chromatography. The DNP group also introduces a significant mass shift (167.0 Da), which can be readily detected by MS. A recent study utilized a derivative of FDNP, L-1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), for the chiral analysis of amino acids by LC-MS, demonstrating the compatibility of the DNP moiety with modern analytical techniques.[3]

Comparison with Modern Proteomics Reagents

The limitations of FDNP are stark when compared to modern reagents used for quantitative and qualitative proteomics.

FeatureThis compound (FDNP)Isobaric Tags (TMT, iTRAQ)Stable Isotope Dimethyl Labeling
Primary Application N-terminal sequencing (historical)Multiplexed quantitative proteomicsQuantitative proteomics
Reaction Target N-terminus, LysineN-terminus, LysineN-terminus, Lysine
Multiplexing Capability NoneUp to 18-plex2-plex or 3-plex
Quantification Method Not applicableMS/MS reporter ionsMS1 precursor ion intensity
Effect on MS/MS Can produce some diagnostic ionsGenerates quantifiable reporter ionsNo reporter ions, predictable mass shift
Throughput Very LowHighHigh
Sample Requirement HighLowLow
Reversibility NoNoNo

Experimental Protocols

Protocol: FDNP Labeling of Peptides for LC-MS/MS Analysis

This protocol is adapted from standard peptide labeling procedures and is intended for exploratory analysis of FDNP-labeled peptides by mass spectrometry.

Materials:

  • Purified peptide sample

  • FDNP solution (5% w/v in ethanol)

  • Sodium bicarbonate buffer (1 M, pH 8.5)

  • Trifluoroacetic acid (TFA)

  • C18 desalting spin column

  • LC-MS grade water and acetonitrile

Procedure:

  • Dissolve the peptide sample in 100 µL of sodium bicarbonate buffer to a final concentration of 1 mg/mL.

  • Add 10 µL of the FDNP solution to the peptide solution.

  • Incubate the reaction mixture at 40°C for 1 hour with gentle agitation.

  • Quench the reaction by adding 5 µL of TFA.

  • Desalt and purify the labeled peptides using a C18 spin column according to the manufacturer's instructions.

  • Elute the labeled peptides in a solution of 50% acetonitrile and 0.1% TFA.

  • Dry the sample in a vacuum centrifuge and reconstitute in an appropriate buffer for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).

Protocol: Tandem Mass Tag (TMT) Labeling for Quantitative Proteomics (for comparison)

Materials:

  • TMTpro™ 16plex Label Reagent Set

  • Peptide samples (up to 16)

  • Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 8.5)

  • Anhydrous acetonitrile

  • Hydroxylamine solution (5%)

Procedure:

  • Resuspend each peptide sample in 100 µL of 100 mM TEAB buffer.

  • Equilibrate the TMTpro™ label reagents to room temperature. Add 41 µL of anhydrous acetonitrile to each tube, vortex, and spin down.

  • Add the appropriate volume of TMTpro™ label reagent to each peptide sample and incubate for 1 hour at room temperature.

  • Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes to quench the reaction.

  • Combine all labeled samples into a single tube.

  • Desalt the combined sample using a C18 spin column.

  • Dry the sample and reconstitute for LC-MS/MS analysis.

Mass Spectrometric Behavior of DNP-Labeled Peptides

The dinitrophenyl group is a bulky, aromatic moiety. While this can aid in chromatographic separation, its effect on mass spectrometric analysis is not entirely advantageous compared to modern labels.

  • Ionization: The presence of the DNP group can potentially affect the ionization efficiency of a peptide, though this is highly sequence-dependent.[4] Generally, derivatization that increases hydrophobicity can enhance ionization efficiency.[4]

  • Fragmentation: In collision-induced dissociation (CID), the DNP group can be a site of fragmentation. While there is potential for diagnostic neutral losses or specific fragment ions, these are not as well-characterized or as reliable for quantification as the reporter ions generated by isobaric tags.

G cluster_workflow Proteomics Workflow Comparison cluster_fdnp FDNP (Historical) cluster_modern Modern (e.g., TMT) Protein_FDNP Protein Label_FDNP Label with FDNP Protein_FDNP->Label_FDNP Hydrolyze Acid Hydrolysis Label_FDNP->Hydrolyze Chromatography Chromatography Hydrolyze->Chromatography Identify_AA Identify DNP-AA Chromatography->Identify_AA Protein_Modern Protein Digest Tryptic Digest Protein_Modern->Digest Peptides Peptides Digest->Peptides Label_TMT Label with TMT Peptides->Label_TMT Combine Combine Samples Label_TMT->Combine LC_MS LC-MS/MS Combine->LC_MS Quantify Quantify & Identify LC_MS->Quantify

Caption: Comparison of historical vs. modern proteomics workflows.

Conclusion: A Foundational Tool with Limited Modern Application

This compound holds a significant place in the history of protein chemistry. Its use by Sanger provided the first tangible proof of the defined sequence of proteins, a cornerstone of molecular biology.[1] However, in the context of modern proteomics, which prioritizes high-throughput, sensitive, and quantitative analysis, FDNP is largely obsolete. The destructive nature of the classical Sanger method and the lack of multiplexing capabilities make it unsuitable for complex proteome-wide studies.[1]

While the DNP group can be detected by mass spectrometry, reagents specifically designed for MS-based analysis, such as isobaric tags, offer far superior performance for both identification and quantification. For researchers today, understanding FDNP is to appreciate the historical foundations of proteomics and to recognize the immense progress the field has made. Its practical application is now confined to niche areas, such as in specific chemical derivatization strategies for chromatography.

References

A Senior Application Scientist's Guide to Confirming the Structure of 2-Fluoro-4,6-dinitrophenol (FDNP) Derivatives by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-4,6-dinitrophenol (FDNP) and its derivatives are significant compounds in synthetic chemistry and materials science. Unambiguous structural confirmation is paramount for their application, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive comparison of mass spectrometry-based workflows for the structural elucidation of FDNP derivatives. We delve into the critical choices between gas and liquid chromatography, compare the utility of hard and soft ionization techniques, and detail the predictable fragmentation pathways that serve as a molecular fingerprint. By synthesizing technical protocols with mechanistic explanations, this guide equips researchers, scientists, and drug development professionals with the expertise to confidently characterize these complex molecules.

Part 1: The Strategic Choice of Inlet: GC-MS vs. LC-MS

The first decision in the analytical workflow is how to introduce the analyte to the mass spectrometer. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is dictated by the physicochemical properties of the specific FDNP derivative, primarily its volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for compounds that are volatile and thermally stable.[1][2] Many simpler FDNP derivatives, such as methyl or ethyl ethers, can be analyzed directly. The key advantage of GC-MS, particularly when coupled with Electron Ionization (EI), is the generation of highly reproducible mass spectra that can be matched against established spectral libraries like NIST or Wiley for rapid identification.[3]

  • Causality: GC requires the analyte to be in the gas phase. If a derivative is not sufficiently volatile or decomposes upon heating in the GC inlet, this method is unsuitable. For some less volatile derivatives, chemical derivatization (e.g., silylation of a free hydroxyl group) can increase volatility, but this adds complexity to sample preparation.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS): For the majority of complex, polar, or thermally labile FDNP derivatives (e.g., conjugates with amino acids, peptides, or other large biomolecules), LC-MS is the technique of choice.[5][6] It separates compounds in the liquid phase at or near ambient temperature, avoiding thermal degradation.

  • Causality: LC-MS is coupled with soft ionization techniques like Electrospray Ionization (ESI), which transfers ions from solution to the gas phase with minimal fragmentation. This is crucial for preserving the molecular ion, which is the primary piece of information for determining the compound's mass.[5][7]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Suitability Volatile, thermally stable FDNP derivatives (e.g., simple ethers)Non-volatile, polar, or thermally labile FDNP derivatives (e.g., conjugates)[5]
Typical Ionization Electron Ionization (EI)Electrospray Ionization (ESI), APCI
Molecular Ion Often weak or absent due to extensive fragmentation[8]Typically the base peak, providing clear molecular weight information[9]
Structural Info From reproducible, library-searchable fragmentation patternsPrimarily from tandem MS (MS/MS) fragmentation of the selected molecular ion[10]
Key Advantage High-quality library spectra for known compoundsBroad applicability for a wide range of derivatives

Part 2: A Comparative Analysis of Ionization Techniques

The ionization method dictates the initial information obtained from the mass spectrum. The fundamental choice is between "hard" ionization, which imparts high energy and causes extensive fragmentation, and "soft" ionization, which gently creates ions and preserves the molecular structure.

Electron Ionization (EI): The classic "hard" ionization technique used in GC-MS.[11] A high-energy electron beam (typically 70 eV) strikes the gas-phase molecule, knocking off an electron to create a radical cation (M•+).[12] This ion is highly energetic and rapidly undergoes fragmentation.

  • Expert Insight: While the absence of a molecular ion can be a drawback, the rich fragmentation pattern is a highly specific fingerprint.[11][13] For an unknown FDNP derivative, this pattern provides a puzzle that, when pieced together, reveals the underlying structure.

Electrospray Ionization (ESI): The quintessential "soft" ionization technique for LC-MS.[8][9] A solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions (typically protonated molecules, [M+H]+, or deprotonated molecules, [M-H]−) are released.[12]

  • Expert Insight: ESI is transformative because it makes the molecular ion readily observable.[14] However, this comes at the cost of in-source fragmentation. Therefore, structural information is not obtained from the initial scan (MS1) but requires a subsequent fragmentation step, known as tandem mass spectrometry (MS/MS), where the molecular ion is isolated and purposefully fragmented.[7][15]

Part 3: Decoding the Fragmentation Puzzle with Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is the cornerstone of modern structural elucidation for unknown compounds analyzed by LC-MS.[10] It is a two-stage process: first, the molecular ion of the FDNP derivative is isolated, and second, it is fragmented by collision-induced dissociation (CID) to generate a product ion spectrum that reveals its structure.[16][17]

The fragmentation of FDNP derivatives is not random; it is directed by the functional groups present. Key fragmentation pathways for the 2,4-dinitrophenyl core include:

  • Loss of Nitro Groups: The nitro groups are readily lost as •NO₂ (46 Da) or •NO (30 Da).[18][19] The loss of •OH (17 Da) via an "ortho effect" involving the phenolic hydroxyl and the adjacent nitro group is also a characteristic fragmentation.[20]

  • Ring Fragmentation: Following the initial losses, the aromatic ring can lose neutral molecules like carbon monoxide (CO, 28 Da).[19]

For an FDNP derivative , such as an ether (FDNP-O-R), the fragmentation is a combination of the core pathways and cleavages directed by the derivative group.

  • Alpha-Cleavage: The bond between the ether oxygen and the first carbon of the 'R' group is a common cleavage point.[21]

  • Charge-Remote Fragmentation: Fragmentation can also occur further down an alkyl chain.

The diagram below illustrates the predicted fragmentation pathway for a model compound, 2-ethoxy-1-fluoro-3,5-dinitrobenzene, under positive-ion ESI-MS/MS conditions.

G cluster_main Fragmentation of Protonated FDNP-Ethyl Ether parent [M+H]+ m/z 231.04 frag1 [M+H - C2H4]+ m/z 203.01 parent->frag1 - C2H4 (28 Da) frag2 [M+H - NO2]+ m/z 185.00 parent->frag2 - •NO2 (46 Da) frag3 [M+H - C2H4 - NO2]+ m/z 157.00 frag1->frag3 - •NO2 (46 Da) frag2->frag3 - C2H4 (28 Da) frag4 [M+H - C2H4 - NO2 - CO]+ m/z 129.00 frag3->frag4 - CO (28 Da)

Caption: Predicted MS/MS fragmentation of a protonated FDNP-ethyl ether derivative.

Part 4: Achieving Unambiguous Confirmation with High-Resolution Mass Spectrometry (HRMS)

While tandem MS provides the structural blueprint, High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, offering the highest level of confidence in identification.[22][23] HRMS instruments (like TOF or Orbitrap analyzers) can measure m/z values to four or more decimal places.[24]

  • Causality: This precision allows for the differentiation of compounds that have the same nominal (integer) mass but different elemental formulas (isobars).[24][25] For example, an ion with a nominal mass of 230 could have many possible formulas. By measuring its mass with high accuracy, we can match it to a single, unique elemental formula consistent with an FDNP derivative. The deviation between the measured mass and the theoretical mass calculated for a proposed formula is typically less than 5 parts-per-million (ppm) for a confident assignment.[22]

Example: Confirming the Elemental Formula of an FDNP-Ethyl Ether Derivative

Proposed FormulaCalculated Monoisotopic Mass (Da)Measured Mass (Da)Mass Error (ppm)Confidence
C₈H₇FN₂O₅230.0342230.0339-1.3High
C₉H₉F₅O₂230.0523230.0339-80.0Low
C₁₂H₈NO₄230.0453230.0339-58.2Low

This self-validating system—using HRMS to confirm the precursor's formula before interpreting the MS/MS fragments—is crucial for trustworthy structural elucidation.[23][26]

Part 5: Experimental Protocols & Workflow

This section provides a standardized workflow for the analysis of a novel FDNP derivative using LC-HRMS/MS.

G cluster_workflow LC-HRMS/MS Workflow for FDNP Derivative Analysis A 1. Sample Preparation Dissolve sample in 50:50 Acetonitrile:Water B 2. LC Separation C18 Reverse-Phase Column Gradient Elution A->B C 3. Full Scan HRMS (MS1) Identify [M+H]+ or [M-H]− Determine Elemental Formula B->C D 4. Tandem MS (MS/MS) Isolate Precursor Ion Collision-Induced Dissociation C->D E 5. Data Analysis Correlate Fragment Ions to Substructures D->E F 6. Structure Confirmation Integrate all data to propose and confirm the final structure E->F

Caption: A typical experimental workflow for FDNP derivative structural analysis.

Detailed Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the FDNP derivative.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1 µg/mL using a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.

    • MS1 Full Scan:

      • Mass Range: m/z 100-1000.

      • Resolution: >60,000 FWHM.

      • Action: Identify the accurate mass of the precursor ion ([M+H]+ or [M-H]−) and use software to calculate the most probable elemental formula.

  • Tandem Mass Spectrometry (MS/MS) Parameters:

    • Method: Data-Dependent Acquisition (DDA). The instrument automatically selects the top 3-5 most intense ions from the MS1 scan for fragmentation.

    • Isolation Window: 1.0 m/z.

    • Collision Energy: Stepped normalized collision energy (e.g., 15, 30, 45 eV) to ensure a wide range of fragments are produced.

    • Action: Acquire high-resolution product ion spectra.

  • Data Analysis and Interpretation:

    • Confirm the elemental composition of the precursor ion from the MS1 scan (mass accuracy < 5 ppm).

    • Analyze the MS/MS spectrum. Identify characteristic neutral losses (e.g., •NO₂, CO, H₂O) and fragment ions.

    • Propose fragmentation pathways that are chemically plausible and consistent with the observed product ions.

    • Integrate all data (LC retention time, precursor formula, fragmentation pattern) to build a confident structural assignment.

Conclusion

Confirming the structure of this compound derivatives is a multi-faceted analytical challenge that requires a logical and systematic approach. By carefully selecting the appropriate chromatographic and ionization techniques, leveraging the power of high-resolution mass measurement for formula determination, and meticulously interpreting tandem mass spectrometry data, researchers can achieve unambiguous structural elucidation. This guide provides the foundational principles and practical protocols to empower scientists to navigate this process with confidence, ensuring the integrity and validity of their research.

References

A Comparative Guide to the Inter-Laboratory Validation of 2-Fluoro-4,6-dinitrophenol-Based Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein analysis, the pursuit of robust and reproducible methodologies is paramount. This guide provides an in-depth technical comparison of protocols centered around the use of 2-Fluoro-4,6-dinitrophenol (FDNP), a foundational reagent in protein chemistry. As a Senior Application Scientist, my objective is to offer a comprehensive analysis that not only details established protocols but also critically evaluates their performance in the context of modern alternatives, supported by experimental principles and validation data. This guide is structured to provide a logical flow from the historical significance of FDNP to a comparative analysis of its applications, empowering you to make informed decisions for your research and development endeavors.

The Enduring Legacy of this compound (FDNP) in Protein Chemistry

This compound, commonly known as Sanger's reagent, holds a distinguished place in the history of biochemistry. Its introduction by Frederick Sanger in the 1940s revolutionized the field of protein sequencing, enabling the first-ever determination of the complete amino acid sequence of a protein, insulin.[1][2][3] The core principle of FDNP-based methods lies in its ability to covalently label the free amino groups of proteins, most notably the N-terminal α-amino group.[2][3]

The chemical reaction involves a nucleophilic aromatic substitution where the amino group of the protein attacks the electron-deficient benzene ring of FDNP, leading to the displacement of the fluorine atom and the formation of a stable, yellow-colored dinitrophenyl (DNP) derivative.[3][4] This stable linkage allows for the subsequent hydrolysis of the protein into its constituent amino acids, with the N-terminal amino acid remaining tagged as a DNP-amino acid, which can then be identified chromatographically.[3] While largely superseded by more advanced techniques for de novo sequencing, the principles of FDNP labeling continue to find applications in specific analytical workflows.

Comparative Analysis of FDNP-Based Protocols

This section will delve into a comparative analysis of two primary applications of FDNP: N-terminal protein sequencing and its adaptation for quantitative amino acid analysis via High-Performance Liquid Chromatography (HPLC). While direct inter-laboratory validation data for FDNP protocols is scarce in contemporary literature, we will construct a comparative framework based on established chemical principles and validation data from analogous, modern methods.

Protocol A: Classical N-Terminal Protein Sequencing using FDNP (Sanger Sequencing)

This protocol outlines the traditional method for identifying the N-terminal amino acid of a protein using FDNP.

  • Protein Preparation: A purified protein sample is dissolved in a suitable buffer, typically at a pH of 8-9 to ensure the N-terminal amino group is deprotonated and thus more nucleophilic.[3]

  • Derivatization with FDNP: An excess of FDNP, dissolved in a solvent like ethanol, is added to the protein solution. The reaction is allowed to proceed in the dark for several hours at room temperature.

  • Removal of Excess Reagent: After the reaction, unreacted FDNP is removed by solvent extraction or precipitation of the DNP-protein.

  • Acid Hydrolysis: The DNP-protein is subjected to complete acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break all peptide bonds.[1]

  • Extraction of DNP-Amino Acid: The resulting hydrolysate contains free amino acids and the DNP-labeled N-terminal amino acid. The yellow DNP-amino acid is extracted into an organic solvent (e.g., ether).

  • Identification by Chromatography: The extracted DNP-amino acid is identified by comparing its chromatographic behavior (e.g., on paper chromatography or thin-layer chromatography) with that of known DNP-amino acid standards.[1]

FDNP_Sequencing_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Protein Purified Protein Reaction Reaction (pH 8-9) Protein->Reaction FDNP FDNP (Sanger's Reagent) FDNP->Reaction Hydrolysis Acid Hydrolysis Reaction->Hydrolysis DNP-Protein Extraction Extraction of DNP-AA Hydrolysis->Extraction Chromatography Chromatographic Identification Extraction->Chromatography

Caption: Workflow for N-terminal protein sequencing using FDNP.

Protocol B: Quantitative Amino Acid Analysis using FDNP Derivatization and RP-HPLC

This protocol adapts the FDNP labeling chemistry for the quantitative analysis of amino acids in a protein hydrolysate using modern reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Protein Hydrolysis: The protein sample is first hydrolyzed into its constituent amino acids using 6N HCl at 110°C for 24 hours.

  • Derivatization: The amino acid mixture is then derivatized with FDNP under alkaline conditions (e.g., sodium bicarbonate buffer, pH 9.0).

  • RP-HPLC Separation: The resulting DNP-amino acids are separated on a C18 RP-HPLC column using a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile).

  • UV Detection: The DNP-amino acids are detected by their strong absorbance at a specific wavelength (typically around 360 nm).

  • Quantification: The concentration of each amino acid is determined by comparing the peak area of its DNP derivative to a calibration curve generated from known standards.

FDNP_HPLC_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Protein_Hydrolysate Protein Hydrolysate Derivatization_HPLC Derivatization Protein_Hydrolysate->Derivatization_HPLC FDNP_HPLC FDNP FDNP_HPLC->Derivatization_HPLC RP_HPLC RP-HPLC Separation Derivatization_HPLC->RP_HPLC DNP-Amino Acids UV_Detection UV Detection (360 nm) RP_HPLC->UV_Detection Quantification Quantification UV_Detection->Quantification

Caption: Workflow for quantitative amino acid analysis using FDNP and RP-HPLC.

Inter-Method Performance Comparison

The following table provides a comparative overview of the performance characteristics of the classical FDNP sequencing method, the FDNP-HPLC method, and modern, widely adopted alternatives for protein characterization and quantification. The data for the alternative methods are based on published validation studies.

Performance Parameter FDNP N-Terminal Sequencing (Classical) FDNP-HPLC Amino Acid Analysis Edman Degradation (Automated Sequencing) Mass Spectrometry (LC-MS/MS)
Specificity High for N-terminal amineHigh for primary aminesHigh for N-terminal amineHigh, sequence-specific
Sensitivity Low (milligram quantities of protein)Moderate (picomole to nanomole range)High (picomole range)Very High (femtomole to attomole range)
Reproducibility (Inter-lab CV%) Not commonly performed; expected to be high (>20%)Estimated 10-15%<10%<15% for targeted quantification[5]
Throughput Very Low (manual, one sample at a time)Low to Moderate (amenable to autosamplers)Moderate (automated, sequential)High (automated, high-throughput)
Quantitative Accuracy Not quantitativeGood, with proper calibrationNot inherently quantitativeExcellent for relative and absolute quantification
Ease of Use Labor-intensive, requires specialized skillsModerately complex, requires HPLC expertiseAutomated, but requires dedicated instrumentationComplex, requires specialized instrumentation and data analysis expertise

Expert Insights and Recommendations

The choice of an analytical method is fundamentally driven by the specific research question and the available resources.

  • For Definitive N-Terminal Identification of Highly Purified Proteins: While historically significant, the classical FDNP sequencing method is largely outdated due to its low sensitivity, laborious nature, and the availability of superior alternatives. Automated Edman degradation remains a reliable method for this purpose, especially when the N-terminus is blocked for mass spectrometry.

  • For Quantitative Amino Acid Composition: The FDNP-HPLC method offers a viable, albeit less common, alternative to other pre-column derivatization reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC). Its primary advantage lies in the stability of the DNP derivatives. However, validated and commercially available kits for OPA and PITC derivatization are more widely used and supported.[6][7][8]

  • For Comprehensive Protein Characterization and Quantification: For in-depth protein sequencing, post-translational modification analysis, and high-throughput quantitative proteomics, mass spectrometry-based approaches are the undisputed gold standard.[9][10][11] The use of isobaric labeling reagents like iTRAQ and TMT allows for multiplexed relative quantification with high precision.[9]

Causality in Experimental Choices: The shift away from FDNP for routine sequencing is a direct consequence of the demand for higher sensitivity and throughput. The development of automated Edman sequencers and, subsequently, the advent of soft ionization techniques in mass spectrometry provided solutions to these limitations. The continued use of derivatization techniques in HPLC for amino acid analysis is driven by the need to introduce a chromophore or fluorophore to amino acids, which otherwise lack strong UV absorbance or fluorescence, enabling their sensitive detection.[12]

Conclusion: A Foundational Method in a Modern Context

This compound-based protocols, particularly Sanger's method for N-terminal sequencing, represent a cornerstone in our understanding of protein structure. While their direct application has been largely supplanted by more powerful technologies, the fundamental principles of chemical labeling and chromatographic separation remain central to modern analytical biochemistry. This guide has provided a comparative framework to understand the capabilities and limitations of FDNP-based methods, enabling researchers to appreciate their historical context and make informed decisions when selecting the most appropriate analytical tools for their protein characterization needs. The key to robust and reliable data lies in the thorough validation of any chosen method, ensuring it is fit for its intended purpose.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-4,6-dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Attention: 2-Fluoro-4,6-dinitrophenol and its analogs, such as 2,4-Dinitrophenol (DNP), are highly toxic, flammable, and potentially explosive compounds.[1][2] When dry, these substances are sensitive to heat, shock, and friction, which can lead to detonation.[1][2][3] Extreme caution and strict adherence to all safety protocols are mandatory when handling this chemical and its waste.

This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Immediate Safety Precautions

This compound is a yellow crystalline solid that poses significant health and safety risks.[1] It is classified as acutely toxic and can be fatal if swallowed or absorbed through the skin. Short-term exposure may lead to nausea, headaches, and dizziness, while long-term exposure can result in cataracts and damage to the central nervous and cardiovascular systems.

Key Hazards:

  • Explosive Potential: Dry dinitrophenol compounds are highly explosive and sensitive to shock, friction, or heat.[1][3]

  • Acute Toxicity: Fatal if swallowed and toxic in contact with skin or if inhaled.

  • Organ Damage: Causes damage to organs through prolonged or repeated exposure.

  • Environmental Hazard: Very toxic to aquatic life.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, the following PPE is mandatory:[1]

  • Eye Protection: Chemical safety goggles or a face shield.[2][4][5]

  • Gloves: Double-gloving with nitrile gloves is required.[1] Change gloves immediately upon contact.

  • Protective Clothing: A lab coat, long pants, and closed-toed shoes are essential.[1]

  • Respiratory Protection: Work should always be conducted in a certified chemical fume hood to prevent inhalation.[1][4]

Laboratory Waste Segregation and Collection

Proper segregation of this compound waste at the point of generation is a critical step in ensuring safety and regulatory compliance.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a specific SAA within the laboratory where the waste is generated. This area must be under the direct control of the lab supervisor.[2]

Step 2: Prepare Waste Containers

  • Primary Container: Use a designated, chemically compatible container for this compound waste. The container must have a secure, tight-fitting lid.[4][6]

  • Dry Waste: All dry waste contaminated with this compound must be collected in a container with a liner.[1]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Flammable," "Explosive Hazard When Dry").

Step 3: Waste Collection

  • Segregation: Do not mix this compound waste with other chemical waste streams unless it is part of a mixed chemical process.[1]

  • Wetted Material: To mitigate the explosive hazard, it is a common practice to keep dinitrophenol compounds wetted with water (typically at least 15% by mass).[7] However, consult your institution's specific guidelines before adding water to the waste container.

  • Container Management: Keep the waste container closed at all times except when adding waste. Store the container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7]

Spill Management and Emergency Procedures

In the event of a spill, immediate and proper response is crucial to minimize exposure and prevent a more serious incident.

Small Spills:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • PPE: Don appropriate PPE, including respiratory protection if there is a risk of airborne dust.

  • Containment: Prevent the spread of the spill. For dry spills, avoid creating dust.[2] It may be appropriate to gently moisten the material with water to reduce dust, but only if you are trained to do so and it does not create a reactive hazard.[8]

  • Cleanup: Carefully sweep or vacuum the spilled material into a labeled hazardous waste container.[4][8] Use non-sparking tools.[3]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Large Spills:

  • Evacuate: Evacuate the laboratory immediately and secure the area.

  • Emergency Services: Contact your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.

  • Do Not Attempt Cleanup: Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

Ultimate Disposal Procedures

The final disposal of this compound waste must be conducted by a licensed hazardous waste management company.[2] Adherence to federal and local regulations is mandatory.

  • RCRA Regulations: Dinitrophenols are listed as hazardous waste by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]

  • Incineration: The EPA recommends incineration as a suitable disposal method for dinitrophenols. The incinerator must be equipped with an acid scrubber to remove nitrogen oxides (NOx).[9]

  • Alternative Treatments: For wastewater containing dinitrophenols, alternative treatment methods include activated carbon treatment and biological treatment.[9] Another suggested method for treating phenolics in wastewater is the Fenton reaction (reaction with ferrous chloride and hydrogen peroxide).[9] These treatments are typically performed at specialized facilities.

Regulatory Framework

Both the EPA and the Occupational Safety and Health Administration (OSHA) have regulations that govern the handling and disposal of hazardous waste.[10][11] Employers are required to have a written health and safety plan, provide employee training on hazardous waste management, and maintain compliance with all applicable standards.[12][13][14]

Data and Workflow Visualization

Quantitative Data Summary
PropertyValueReference
Molecular FormulaC₆H₃FN₂O₅[5]
Molecular Weight202.09 g/mol [5]
AppearanceYellow Solid[15]
Melting Point50 - 56 °C[15]
HazardsAcutely Toxic, Flammable Solid, Potential Explosive, Organ Toxicity, Environmental Hazard[1]
Experimental Protocols

The disposal procedures outlined in this guide are based on established safety protocols and regulatory guidelines. The primary recommended method for ultimate disposal is high-temperature incineration by a licensed hazardous waste facility.[9]

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_Spill Spill Response cluster_Disposal Final Disposal Generate Generate Waste Segregate Segregate Waste (Labeled, Lined Container) Generate->Segregate Store Store in SAA (Cool, Dry, Ventilated) Segregate->Store Pickup Scheduled Pickup by Licensed Waste Hauler Store->Pickup Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Cleanup (Trained Personnel Only) Assess->SmallSpill Small LargeSpill Large Spill (Evacuate & Call EHS) Assess->LargeSpill Large SmallSpill->Segregate Transport Transport to TSDF Pickup->Transport Dispose Ultimate Disposal (e.g., Incineration) Transport->Dispose

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Risks: A Comprehensive Guide to Handling 2-Fluoro-4,6-dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For the experienced researcher, the introduction of a novel compound into a workflow is a familiar process, yet one that demands unwavering vigilance. 2-Fluoro-4,6-dinitrophenol, a fluorinated nitroaromatic compound, presents a significant hazard profile that necessitates a meticulous and proactive approach to safety. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for its safe handling, ensuring the protection of personnel and the integrity of your research.

Hazard Assessment: Understanding the Threat

Before any work commences, a thorough understanding of the potential hazards is paramount. Based on the known properties of dinitrophenols, this compound should be treated as a substance with the following risks:

  • Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[5][6][7] Dinitrophenols are cellular poisons that uncouple oxidative phosphorylation, leading to a rapid and potentially fatal increase in body temperature (hyperthermia).[2][8]

  • Explosive Hazard: Dinitrophenols are highly explosive when dry and can be sensitive to shock, friction, or heat.[3][4] It is critical to keep the compound wetted.[6][9]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure, with potential effects on the central nervous system, cardiovascular system, liver, and kidneys.[2][3]

  • Skin and Eye Damage: Can cause severe skin burns and eye irritation.[3] The compound can be absorbed through the skin, contributing to systemic toxicity.[3][4]

Table 1: Hazard Profile of Structurally Similar Dinitrophenols
Hazard ClassificationDescriptionSupporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Can be fatal upon exposure.[7]
Explosive Risk of explosion when dry, heated, or subjected to shock/friction.[3][4]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to multiple organ systems.[2][3]
Skin Corrosion/Irritation Can cause severe skin burns.[3]
Serious Eye Damage/Irritation Can cause severe eye irritation and burns.[3]

Personal Protective Equipment (PPE): Your Last Line of Defense

A multi-layered PPE strategy is mandatory. The selection of appropriate PPE is not merely a procedural step but a critical control measure to prevent exposure.[10][11]

Core PPE Requirements
  • Hand Protection: Double-gloving is mandatory.[3] An inner nitrile glove should be worn, with an outer glove of a more robust material like Viton or heavy-duty nitrile.[12] Gloves must be inspected for any signs of degradation before and during use and changed immediately upon any suspicion of contamination.

  • Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are the minimum requirement.[3][11] Given the severe toxicity and potential for splashes, a full-face shield worn over safety goggles is strongly recommended.[11]

  • Body Protection: A flame-resistant lab coat is essential due to the flammability and explosive risk.[13] An additional chemical-resistant apron should be worn over the lab coat to provide further protection against splashes.[11] Full-length pants and closed-toe, chemical-resistant footwear are required at all times.[3][12]

  • Respiratory Protection: All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][12] If there is any potential for exposure outside of a fume hood, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[14]

Diagram 1: PPE Selection Workflow

PPE_Selection cluster_0 Hazard Assessment cluster_1 PPE Ensemble Assess Task Assess Task: - Weighing solid - Preparing solution - Spill cleanup CorePPE Core PPE: - Double Gloves (Nitrile + Viton) - Chemical Goggles - Flame-Resistant Lab Coat - Closed-toe Shoes Assess Task->CorePPE All Tasks EnhancedPPE Enhanced Protection: - Full-face shield - Chemical-resistant apron Assess Task->EnhancedPPE High splash potential or spill cleanup CorePPE->EnhancedPPE Respiratory Respiratory Protection: - Chemical Fume Hood (mandatory) - Respirator (for emergencies) EnhancedPPE->Respiratory

Caption: Workflow for selecting appropriate PPE based on the handling task.

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation and Weighing
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[12]

  • Pre-use Inspection: Before starting, ensure that an emergency shower and eyewash station are accessible and have been recently tested.[9][12]

  • Donning PPE: Put on all required PPE as outlined in Section 2 before entering the designated handling area.

  • Weighing: When weighing the solid compound, use a tared, sealed container to minimize the generation of dust. Handle the container with care to avoid friction or shock.

  • Wetted State: Never allow the compound to dry out.[9] If the material is supplied wetted, ensure it remains so. If working with a dry powder, handle with extreme caution and in the smallest quantities necessary.

Solution Preparation
  • Solvent Selection: Choose an appropriate solvent and ensure you have the SDS for it.

  • Dissolution: Slowly add the solid this compound to the solvent in the fume hood. Do not add solvent to the solid to avoid splashing.

  • Mixing: Use a magnetic stirrer to ensure gentle and complete dissolution. Avoid vigorous shaking.

  • Labeling: Immediately label the solution container with the full chemical name, concentration, date, and appropriate hazard warnings.

Disposal Plan: Managing Hazardous Waste

Improper disposal of this compound and associated waste can have severe environmental and safety consequences. All waste is considered acutely hazardous.

Table 2: Waste Stream Management
Waste TypeContainer RequirementsDisposal Procedure
Solid Waste Lined, sealed, and clearly labeled hazardous waste container.Collect all dry waste (e.g., contaminated weigh paper, wipes). Do not mix with other waste streams.[3]
Liquid Waste Compatible, sealed, and clearly labeled hazardous waste container.Collect all solutions and rinsates. Do not dispose of down the drain.
Contaminated PPE Separate, lined, and sealed hazardous waste container.All disposable PPE (gloves, apron, etc.) must be treated as hazardous waste.[3]
Decontamination and Disposal Protocol
  • Decontaminate Glassware: Thoroughly rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone) three times. Collect all rinsate as hazardous liquid waste.

  • Wipe Down Surfaces: Decontaminate the work surface within the fume hood with appropriate cleaning agents and wipes. All wipes must be disposed of as solid hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the apron, face shield, and lab coat. The inner gloves should be the last item removed.

  • Waste Segregation: Ensure all waste streams are properly segregated and labeled.[6]

  • Waste Pickup: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[9] Due to the fluorinated nature of the compound, high-temperature incineration is the preferred method of final disposal to ensure complete destruction.[4][15]

Diagram 2: Waste Disposal Workflow

Waste_Disposal Start Start Decontaminate Decontaminate Equipment and Work Area Start->Decontaminate End End SegregateWaste Segregate Waste Streams - Solid - Liquid - PPE Decontaminate->SegregateWaste LabelWaste Label All Containers: 'Hazardous Waste' 'Acutely Toxic' Full Chemical Name SegregateWaste->LabelWaste StoreWaste Store in Designated Satellite Accumulation Area LabelWaste->StoreWaste ArrangePickup Arrange for Pickup by Licensed Waste Contractor StoreWaste->ArrangePickup ArrangePickup->End

Caption: Step-by-step process for the safe disposal of contaminated materials.

Emergency Response: Be Prepared

In Case of Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

In Case of a Spill
  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Isolate: Secure the area to prevent entry.

  • Report: Notify your institution's EHS department immediately.

  • Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection. Keep the spilled material wet and collect it in a sealed container for hazardous waste disposal.[9]

By integrating these scientifically-backed protocols into your standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a culture of safety and ensuring the continued success of your research endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4,6-dinitrophenol
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4,6-dinitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.